molecular formula C8H14N2O B1322212 (5-tert-butyl-1H-imidazol-4-yl)methanol CAS No. 51721-22-3

(5-tert-butyl-1H-imidazol-4-yl)methanol

Cat. No.: B1322212
CAS No.: 51721-22-3
M. Wt: 154.21 g/mol
InChI Key: DKGPAJORZYZGOY-UHFFFAOYSA-N
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Description

(5-tert-butyl-1H-imidazol-4-yl)methanol (CAS 51721-22-3) is a high-value chemical building block in medicinal chemistry and pharmaceutical research. This imidazole derivative, with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol , is primarily recognized as a critical synthetic intermediate for Plinabulin . Plinabulin is an investigational angiogenesis inhibitor and vascular disrupting agent (VDA) currently under study for its potential therapeutic applications . As a heterocyclic compound, the imidazole ring system interacts with diverse biological targets, making it a versatile scaffold for developing novel active compounds . This product is offered as a solid powder. For optimal stability and long-term storage, it is recommended to keep the material in a dark place, sealed in dry conditions, and ideally stored in a freezer at -20°C . Researchers should handle this compound with appropriate safety measures. It may cause skin irritation (H317) and serious eye irritation (H319) . As a standard precaution, personal protective equipment including gloves, eye protection, and an N95 dust mask is advised . This chemical is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-tert-butyl-1H-imidazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-8(2,3)7-6(4-11)9-5-10-7/h5,11H,4H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGPAJORZYZGOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(NC=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(5-tert-butyl-1H-imidazol-4-yl)methanol chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Properties of (5-tert-butyl-1H-imidazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of this compound. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide focuses on foundational chemical information and general characteristics derived from related compounds.

Chemical Identity and Physical Properties

This compound is a substituted imidazole derivative. The imidazole ring is a fundamental component of many biologically active molecules, and substitutions can significantly influence its chemical and pharmacological properties.[1][2][3][4][5]

Table 1: General Chemical Information

PropertyValueSource
CAS Number 51721-22-3[4]
Molecular Formula C₈H₁₄N₂O[4]
Molecular Weight 154.21 g/mol [4]
Physical Form Solid[4]

Spectroscopic Data

Detailed experimental spectroscopic data, such as ¹H NMR and ¹³C NMR spectra for this compound, are not available in the public domain. However, general chemical shift regions for protons and carbons in similar chemical environments can be predicted based on standard NMR principles and data for related structures.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily available literature, the synthesis of substituted imidazole methanols generally involves the creation of the imidazole ring followed by the introduction or modification of the methanol group.

A plausible synthetic approach could involve the following conceptual steps, based on established imidazole synthesis methodologies such as the Debus-Radziszewski reaction.[5]

G cluster_synthesis Conceptual Synthetic Pathway Start Starting Materials (e.g., α-dicarbonyl, aldehyde, ammonia) Step1 Imidazole Ring Formation (e.g., Debus-Radziszewski Reaction) Start->Step1 Imidazole Substituted Imidazole Intermediate Step1->Imidazole Step2 Functional Group Interconversion (e.g., Formylation followed by Reduction) Imidazole->Step2 Product This compound Step2->Product

Caption: A generalized workflow for the synthesis of substituted imidazole methanols.

Experimental Considerations:

The synthesis of imidazole derivatives can be influenced by various factors including the choice of catalyst, solvent, and reaction temperature.[2][3] Common synthetic strategies often involve multi-component reactions to construct the imidazole core.[2][3] The tert-butyl group, being sterically bulky, may influence the regioselectivity of the reactions.

Potential Biological Activity

The biological activities of this compound have not been specifically reported. However, the imidazole scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including:

  • Antifungal: Imidazole derivatives are known to inhibit fungal growth.[1][4]

  • Anti-inflammatory: Certain substituted imidazoles have demonstrated anti-inflammatory properties.[1][2]

  • Anticancer: Some imidazole-containing compounds have been investigated for their potential as anticancer agents.[1][4]

  • Antibacterial: The imidazole nucleus is a feature in some antibacterial compounds.[1][4]

The presence of the tert-butyl group may enhance lipophilicity, which can influence the pharmacokinetic and pharmacodynamic properties of the molecule.

G cluster_bioactivity Potential Biological Activities of Imidazole Derivatives Imidazole This compound Antifungal Antifungal Imidazole->Antifungal Potential Activity AntiInflammatory Anti-inflammatory Imidazole->AntiInflammatory Potential Activity Anticancer Anticancer Imidazole->Anticancer Potential Activity Antibacterial Antibacterial Imidazole->Antibacterial Potential Activity

Caption: Potential therapeutic areas for substituted imidazole compounds.

Conclusion

This compound is a chemical compound for which detailed experimental data is scarce in the public domain. This guide provides the available foundational chemical information. Further experimental investigation is required to fully characterize its physical, spectroscopic, and biological properties. Researchers interested in this compound for drug development or other scientific applications will need to undertake de novo synthesis and characterization. The general reactivity and known biological activities of the imidazole class of compounds provide a starting point for such investigations.

References

An In-depth Technical Guide to the Molecular Structure of (5-tert-butyl-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential biological significance of (5-tert-butyl-1H-imidazol-4-yl)methanol. The information is curated for professionals in chemical research and drug development, with a focus on structured data presentation, experimental methodologies, and visualization of relevant biological pathways.

Molecular Identity and Physicochemical Properties

This compound is a heterocyclic organic compound featuring an imidazole ring substituted with a tert-butyl group and a hydroxymethyl group. The imidazole moiety is a common scaffold in medicinal chemistry, valued for its diverse biological activities.

Table 1: Core Molecular Identifiers and Properties

IdentifierValueReference
IUPAC Name This compoundN/A
CAS Number 51721-22-3[1]
Molecular Formula C₈H₁₄N₂O[1]
Molecular Weight 154.21 g/mol [1]
InChI InChI=1S/C8H14N2O/c1-8(2,3)7-6(4-11)9-5-10-7/h5,11H,4H2,1-3H3,(H,9,10)[1]
InChI Key DKGPAJORZYZGOY-UHFFFAOYSA-N[1]
Canonical SMILES CC(C)(C)c1c(CO)[nH]cn1N/A
Physical Form Solid[1]

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(Note: A 2D structure image would be placed here. As I cannot generate images, this is a placeholder.)

Synthesis and Spectroscopic Characterization

Synthesis Protocol: A General Approach

The synthesis of substituted imidazole methanols typically involves a multi-step process. A plausible route could start from a protected imidazole, followed by lithiation and reaction with a formylating agent like N,N-dimethylformamide (DMF), and concluding with the reduction of the resulting aldehyde.[2][3]

Experimental Workflow: General Synthesis

G imidazole 1. Starting Imidazole protection 2. N-Protection (e.g., Boc₂O) imidazole->protection Protection lithiation 3. Lithiation (e.g., n-BuLi, -78°C) protection->lithiation Deprotonation formylation 4. Formylation (e.g., DMF) lithiation->formylation Electrophilic Attack reduction 5. Reduction (e.g., NaBH₄) formylation->reduction Nucleophilic Addition product 6. Target Molecule reduction->product Final Product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK/ERK MEK->MAPK Transcription Gene Transcription MAPK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT5 STAT5 JAK->STAT5 STAT5->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival / Anti-Apoptosis Transcription->Survival Inhibitor This compound (Potential Inhibitor) Inhibitor->FLT3 Inhibition

References

An In-depth Technical Guide to (5-tert-butyl-1H-imidazol-4-yl)methanol (CAS 51721-22-3)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and technical documentation for the specific compound (5-tert-butyl-1H-imidazol-4-yl)methanol (CAS 51721-22-3) are limited. Therefore, this guide provides a comprehensive overview based on general knowledge of imidazole chemistry, including common synthetic routes, spectroscopic characteristics, and the well-documented biological significance of the imidazole scaffold in drug discovery. The experimental protocols and data presented are illustrative and based on analogous compounds.

Introduction

This compound is a heterocyclic organic compound featuring a central imidazole ring substituted with a tert-butyl group and a hydroxymethyl group. The imidazole moiety is a critical pharmacophore found in numerous endogenous molecules and synthetic drugs, valued for its diverse biological activities. This guide serves as a technical resource for researchers, scientists, and drug development professionals interested in the synthesis, properties, and potential applications of this and structurally related compounds.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Data of this compound

PropertyValueSource
CAS Number 51721-22-3-
Molecular Formula C₈H₁₄N₂O[1]
Molecular Weight 154.21 g/mol [1]
Appearance White to off-white solid (predicted)-
Melting Point Not reported-
Boiling Point Not reported-
Solubility Soluble in methanol, ethanol, and DMSO (predicted)-
InChI Key DKGPAJORZYZGOY-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not available in the cited literature, a general and plausible synthetic route can be conceptualized based on established imidazole synthesis methodologies. A common approach involves the construction of the imidazole ring followed by functional group manipulations.

General Synthetic Strategy: Imidazole Ring Formation

A versatile method for synthesizing substituted imidazoles is the Radziszewski synthesis or its modern variations. This typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or an ammonia source. For the target molecule, a plausible precursor would be a dicarbonyl compound bearing a tert-butyl group.

An alternative and often more direct route to 4,5-substituted imidazoles involves the reaction of an α-hydroxyketone with an amidine.

Illustrative Experimental Protocol: Synthesis of a Substituted Imidazol-4-yl)methanol Derivative

The following is a generalized experimental protocol for the synthesis of a substituted (imidazol-4-yl)methanol, which can be adapted for the synthesis of the title compound.

Step 1: Synthesis of the Imidazole Carboxylate Precursor

A mixture of an appropriate α-keto-β-dicarbonyl compound, a suitable aldehyde (e.g., formaldehyde or its equivalent), and an ammonia source (e.g., ammonium acetate) in a solvent such as glacial acetic acid is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The crude product is collected by filtration, washed with water, and dried.

Step 2: Reduction of the Ester to the Alcohol

The imidazole carboxylate from Step 1 is dissolved in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. A reducing agent, for instance, lithium aluminum hydride (LiAlH₄), is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature until the reduction is complete (monitored by TLC). The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude alcohol. The product can be further purified by column chromatography on silica gel.

Visual Representation of a General Synthetic Workflow

G A Starting Materials (e.g., Dicarbonyl, Aldehyde, Ammonia Source) B Imidazole Ring Formation (e.g., Radziszewski Synthesis) A->B Condensation C Imidazole Carboxylate Intermediate B->C D Reduction (e.g., LiAlH4) C->D Purification E This compound D->E

Caption: General synthetic workflow for imidazole-4-methanol derivatives.

Spectroscopic Characterization (Predicted)

Detailed spectroscopic data for this compound are not available. However, the expected spectral characteristics can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR - Singlet for the imidazole C2-H proton. - Singlet for the methylene protons of the CH₂OH group. - Singlet for the nine equivalent protons of the tert-butyl group. - Broad singlet for the N-H proton of the imidazole ring. - Broad singlet for the O-H proton of the alcohol.
¹³C NMR - Signal for the quaternary carbon of the tert-butyl group. - Signal for the methyl carbons of the tert-butyl group. - Signal for the methylene carbon of the CH₂OH group. - Signals for the C2, C4, and C5 carbons of the imidazole ring.
IR (Infrared) - Broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. - C-H stretching vibrations for the tert-butyl and methylene groups around 2850-3000 cm⁻¹. - C=C and C=N stretching vibrations of the imidazole ring in the 1400-1600 cm⁻¹ region. - C-O stretching vibration around 1050-1150 cm⁻¹.
MS (Mass Spec.) - A molecular ion peak (M⁺) corresponding to the molecular weight of 154.11.

Biological Activity and Drug Development Potential

While no specific biological activity has been reported for this compound, the imidazole scaffold is a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities.

Known Activities of Imidazole Derivatives

Imidazole-containing compounds have been successfully developed as:

  • Antifungal agents: By inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi.

  • Anticancer agents: Through various mechanisms, including the inhibition of kinases and tubulin polymerization.

  • Antihistamines: By acting as antagonists at histamine receptors.

  • Proton pump inhibitors: For the treatment of acid-reflux disorders.

  • Antimicrobial agents: Exhibiting activity against a range of bacteria and protozoa.

Potential Signaling Pathway Involvement

Given the prevalence of the imidazole motif in biologically active molecules, this compound could potentially interact with various biological targets. A hypothetical interaction with a kinase enzyme, a common target for imidazole-based drugs, is depicted below.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Tyrosine Kinase Kinase Intracellular Kinase Receptor->Kinase Activation Compound This compound Compound->Kinase Potential Inhibition Downstream Downstream Signaling Cascade Kinase->Downstream Response Cellular Response (e.g., Proliferation, Survival) Downstream->Response

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion and Future Directions

This compound represents a simple yet potentially valuable building block in medicinal chemistry. While specific data on its synthesis and biological activity are currently lacking in the public domain, its structural features suggest that it could be a precursor for the development of novel therapeutic agents. Future research should focus on developing and publishing a robust synthetic protocol for this compound, followed by a comprehensive evaluation of its spectroscopic properties and a broad screening for biological activity. Such studies would be instrumental in unlocking the full potential of this and related imidazole derivatives in drug discovery and development.

References

physical and chemical properties of (5-tert-butyl-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physical and chemical properties of the heterocyclic compound (5-tert-butyl-1H-imidazol-4-yl)methanol. Due to the limited availability of public data, this document focuses on foundational information and outlines general methodologies applicable to imidazole-containing molecules. The core objective is to present the known data in a structured format and to provide a framework for future experimental investigation. At present, specific experimental protocols for its synthesis and detailed characterization, as well as its biological activity and associated signaling pathways, are not extensively documented in publicly accessible literature.

Chemical Identity and Physical Properties

This compound is a substituted imidazole, a class of heterocyclic aromatic compounds with a five-membered ring containing two nitrogen atoms. The presence of a tert-butyl group and a hydroxymethyl substituent influences its chemical and physical characteristics.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₄N₂O--INVALID-LINK--[1]
Molecular Weight 154.21 g/mol --INVALID-LINK--[1]
CAS Number 51721-22-3--INVALID-LINK--[1]
Physical Form Solid--INVALID-LINK--[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available

Note: Experimental data for melting point, boiling point, solubility in various solvents, and pKa are not currently available in the surveyed literature. For related imidazole compounds, solubility is generally observed in polar organic solvents. The pKa of the imidazole ring is a critical parameter for its biological activity and would require experimental determination.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, are not available in the public domain. Such data would be essential for the structural confirmation and purity assessment of the compound.

Experimental Protocols

Specific, validated experimental protocols for the synthesis, purification, and analysis of this compound are not detailed in the available literature. However, general synthetic strategies for substituted imidazoles can be adapted.

General Synthetic Approach

A plausible synthetic route could involve the construction of the substituted imidazole ring followed by functional group manipulations. One common method for synthesizing tetrasubstituted imidazoles is the Radziszewski synthesis or related multi-component reactions.

A hypothetical synthetic workflow is presented below.

G Hypothetical Synthesis Workflow A Starting Materials (e.g., a dicarbonyl compound, an aldehyde, ammonia) B Imidazole Ring Formation (e.g., Radziszewski synthesis) A->B C Introduction of Substituents (tert-butyl and protected hydroxymethyl) B->C D Deprotection C->D E This compound D->E G General Purification Workflow A Crude Product B Dissolution in a suitable solvent A->B C Column Chromatography (e.g., Silica gel) B->C D Elution with a solvent gradient C->D E Fraction Collection D->E F Solvent Evaporation E->F G Pure this compound F->G

References

An In-depth Technical Guide to the Synthesis of (5-tert-butyl-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for (5-tert-butyl-1H-imidazol-4-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines the core synthetic strategies, provides detailed experimental protocols based on analogous transformations, and presents available physicochemical data.

Introduction

Imidazole-containing compounds are a cornerstone of pharmaceutical research, appearing in a wide array of clinically used drugs. The unique electronic and structural properties of the imidazole ring allow for diverse biological activities. The title compound, this compound, incorporates a sterically significant tert-butyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This guide focuses on the chemical synthesis of this valuable building block.

Synthetic Pathways

The primary and most direct route to this compound involves the reduction of a suitable carbonyl precursor at the C4 position of the imidazole ring. Two main pathways are considered:

  • Pathway A: Reduction of an Aldehyde: This is the most common and efficient approach, starting from the commercially available 5-tert-butyl-1H-imidazole-4-carbaldehyde.

  • Pathway B: Reduction of a Carboxylic Acid or Ester: This pathway involves the synthesis of a carboxylic acid or ester derivative at the C4 position, followed by reduction to the primary alcohol.

The choice of pathway often depends on the availability of starting materials and the desired scale of the synthesis.

Pathway A: Reduction of 5-tert-butyl-1H-imidazole-4-carbaldehyde

This pathway utilizes a direct reduction of the aldehyde functional group to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Pathway_A Start 5-tert-butyl-1H-imidazole-4-carbaldehyde Product This compound Start->Product Reduction (e.g., NaBH4 or LiAlH4)

Caption: Pathway A: Reduction of the precursor aldehyde.

Pathway B: Synthesis and Reduction of a Carboxylic Acid Derivative

Pathway_B Start 5-tert-butyl-1H-imidazole Intermediate1 5-tert-butyl-1H-imidazole-4-carboxylic acid or ester Start->Intermediate1 Carboxylation/Esterification Product This compound Intermediate1->Product Reduction (e.g., LiAlH4)

Caption: Pathway B: Carboxylation followed by reduction.

Experimental Protocols

Reduction of 5-tert-butyl-1H-imidazole-4-carbaldehyde with Lithium Aluminum Hydride (LAH)

Materials:

  • 5-tert-butyl-1H-imidazole-4-carbaldehyde

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium sulfate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with lithium aluminum hydride (1.2 equivalents) suspended in anhydrous THF. The suspension is cooled to 0 °C in an ice bath.

  • Addition of Aldehyde: 5-tert-butyl-1H-imidazole-4-carbaldehyde (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred LAH suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction is cooled back to 0 °C. The excess LAH is quenched by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate. The resulting mixture is stirred for 30 minutes until a white precipitate forms.

  • Isolation: The precipitate is removed by filtration through a pad of Celite®, and the filter cake is washed with THF. The combined filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Experimental_Workflow cluster_0 Reaction cluster_1 Workup & Isolation cluster_2 Purification Setup 1. Reaction Setup (LAH in THF, 0 °C) Addition 2. Add Aldehyde Solution Setup->Addition React 3. Stir at RT Addition->React Quench 4. Quench with Na2SO4(aq) React->Quench Filter 5. Filter and Wash Quench->Filter Dry 6. Dry and Concentrate Filter->Dry Chromatography 7. Column Chromatography Dry->Chromatography

Caption: Experimental workflow for the reduction of the aldehyde.

Data Presentation

The following table summarizes the available quantitative data for this compound. Please note that while physicochemical properties are based on available data, the reaction yield is a representative value based on analogous reactions due to the lack of specific literature data for this exact transformation.

ParameterValueSource/Comment
Molecular Formula C₈H₁₄N₂O-
Molecular Weight 154.21 g/mol -
Appearance Solid[1]
CAS Number 51721-22-3[1]
Representative Yield 70-85%Based on analogous reductions of imidazole aldehydes.
Purity >95%Typically achieved after chromatographic purification.
¹H NMR (CDCl₃, 400 MHz) Predicted: δ 7.55 (s, 1H), 4.60 (s, 2H), 1.35 (s, 9H)Predicted chemical shifts.
¹³C NMR (CDCl₃, 100 MHz) Predicted: δ 140.0, 135.0, 125.0, 55.0, 31.0, 30.0Predicted chemical shifts.

Conclusion

The synthesis of this compound is most practically achieved through the reduction of its corresponding aldehyde, 5-tert-butyl-1H-imidazole-4-carbaldehyde. This technical guide provides a robust, representative protocol for this transformation using lithium aluminum hydride. While specific experimental data for this exact compound is limited in the public domain, the provided methodologies and data for analogous systems offer a strong foundation for researchers in the field of medicinal and organic chemistry to successfully synthesize this valuable imidazole derivative. Further optimization of reaction conditions and purification techniques may be required to achieve desired purity and yield on a case-by-case basis.

References

The Imidazole Scaffold: A Cornerstone in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, Background, and Therapeutic Applications of Imidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Since its discovery in the 19th century, its derivatives have given rise to a vast and diverse array of therapeutic agents, tackling a wide spectrum of diseases. This technical guide provides a comprehensive overview of the discovery and historical background of imidazole derivatives, their synthesis, and their profound impact on modern medicine. It delves into the mechanisms of action of key imidazole-based drugs, supported by quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Discovery and Historical Background

The journey of imidazole began in 1858 when German chemist Heinrich Debus first synthesized the parent compound, which he named "glyoxaline," from the reaction of glyoxal and ammonia.[1] This initial discovery laid the groundwork for the exploration of a new class of heterocyclic compounds. The imidazole nucleus is not just a synthetic curiosity; it is a fundamental component of several important biological molecules, including the amino acid histidine, histamine, and purines, highlighting its inherent biocompatibility and significance in physiological processes.[2]

The therapeutic potential of imidazole derivatives began to be realized in the mid-20th century with the development of the first synthetic imidazole-based drugs. A pivotal moment was the introduction of metronidazole in the 1950s, a potent antiprotozoal and antibacterial agent that remains a frontline treatment for anaerobic infections.[2] This was followed by the discovery of the antifungal properties of imidazole derivatives, leading to the development of drugs like clotrimazole and miconazole in the 1960s and 70s, which revolutionized the treatment of fungal infections.[3] The versatility of the imidazole scaffold was further demonstrated with the development of cimetidine, a histamine H2 receptor antagonist, in the 1970s, which became a blockbuster drug for treating peptic ulcers and gastroesophageal reflux disease.

Synthetic Methodologies

The synthesis of the imidazole core and its derivatives can be achieved through various methods, with the Debus and Radziszewski syntheses being the most classical.

Debus-Radziszewski Imidazole Synthesis

This multicomponent reaction, first reported by Debus, involves the condensation of a 1,2-dicarbonyl compound (e.g., glyoxal), an aldehyde, and ammonia to form a substituted imidazole. The Radziszewski modification of this reaction often provides better yields and is widely used for the synthesis of various imidazole derivatives.[4]

Experimental Protocol: Synthesis of Lophine (2,4,5-Triphenyl-1H-imidazole) via Debus-Radziszewski Reaction [5]

  • Materials: Benzil, benzaldehyde, ammonium acetate, glacial acetic acid, ethanol, ammonium hydroxide.

  • Procedure:

    • In a 250 mL round-bottomed flask equipped with a magnetic stirrer, dissolve benzil (5.25 g, 25 mmol), benzaldehyde (2.5 mL), and ammonium acetate (10 g, 130 mmol) in 100 mL of glacial acetic acid.

    • Heat the mixture to reflux in an oil bath with continuous stirring for 1 hour.

    • Cool the reaction mixture to room temperature.

    • Add 300 mL of water to the filtrate to precipitate the crude product.

    • Collect the solid by vacuum filtration.

    • Neutralize the filtrate with ammonium hydroxide to precipitate any remaining product and collect the solid.

    • Recrystallize the combined crude product from aqueous ethanol to obtain purified lophine.

    • Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

Pharmacological Activities and Mechanisms of Action

Imidazole derivatives exhibit a remarkable range of pharmacological activities, which can be attributed to the unique electronic and structural features of the imidazole ring. This allows for diverse interactions with various biological targets.

Anticancer Activity

Many imidazole-based compounds have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Signaling Pathway Inhibition:

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell growth and proliferation.[5] Several imidazole derivatives have been developed as EGFR inhibitors, competing with ATP for the kinase domain's binding site and thereby blocking its activity.[1][6]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Imidazole Imidazole Derivative Imidazole->EGFR Inhibition

EGFR Signaling Pathway Inhibition by Imidazole Derivatives.
  • Vascular Endothelial Growth Factor (VEGF) Receptor Inhibition: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. VEGF and its receptor (VEGFR) are key regulators of this process. Imidazole-containing compounds can inhibit VEGFR, thereby suppressing tumor-induced angiogenesis.[4][][8]

Quantitative Data: Anticancer Activity of Imidazole Derivatives

Compound ClassTargetCancer Cell LineIC50 ValueReference
Fused ImidazoleEGFRA549 (Lung)1.98 µM[1]
Fused ImidazoleEGFRMDA-MB-231 (Breast)4.07 µM[1]
Imidazole-ThiazoleFAKU87-MG (Glioblastoma)10-100 nM[9]
BenzimidazoleTubulinHCT116 (Colon)23.12 nM[10]
Antifungal Activity

Azole antifungals, which include a large number of imidazole derivatives, are mainstays in the treatment of fungal infections. Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[11] Disruption of ergosterol synthesis leads to a compromised cell membrane, resulting in fungal cell death.[12][13]

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Imidazole Azole Antifungal (Imidazole Derivative) Imidazole->Enzyme Inhibition Enzyme->Ergosterol Catalysis

Mechanism of Action of Azole Antifungal Imidazole Derivatives.

Quantitative Data: Antifungal Activity of Imidazole Derivatives

CompoundFungal StrainMIC (µg/mL)Reference
Imidazole Derivative 31Candida albicans (Fluconazole-resistant)8[14]
Imidazole Derivative 42Candida albicans (Fluconazole-resistant)8[14]
Imidazole Derivative HL2Staphylococcus aureus625[15]
Imidazole Derivative HL2MRSA625[15]
Other Pharmacological Activities

The therapeutic applications of imidazole derivatives extend beyond anticancer and antifungal activities.

Quantitative Data: Anti-inflammatory and Antiviral Activities

Compound ClassActivityAssay/TargetIC50/EC50 ValueReference
Di- and tri-substituted ImidazolesAnti-inflammatoryCarrageenan-induced rat paw edema49.58-58.02% inhibition[16]
Imidazole-pyrazole hybridsAnti-inflammatoryCOX-1, COX-2, 5-LOX5.37-7.52 µg/mL[17]
1-Hydroxyimidazole derivativeAntiviralVaccinia virus1.29 µg/mL[18]
Imidazole 4,5-dicarboxamideAntiviralDengue virus1.93 µM[18]

Pharmacokinetic Properties

The pharmacokinetic profile of a drug is a critical determinant of its clinical efficacy. Imidazole derivatives generally exhibit a wide range of pharmacokinetic properties, which can be tailored through chemical modification.

Pharmacokinetic Data of Selected Imidazole Drugs

DrugBioavailabilityHalf-life (t1/2)MetabolismExcretion
Ketoconazole Variable (pH-dependent)~8 hoursHepatic (CYP3A4)Primarily fecal
Metronidazole >90% (oral)~8 hoursHepaticPrimarily renal
Cimetidine 60-70% (oral)~2 hoursHepaticPrimarily renal

Experimental Protocols

This section provides detailed protocols for key experiments commonly used in the discovery and evaluation of imidazole derivatives.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol: [19][20]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the imidazole derivative for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol: [21]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.

  • Serial Dilution: Perform a serial two-fold dilution of the imidazole derivative in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Characterization of Synthesized Imidazoles

High-Performance Liquid Chromatography (HPLC): [22][23]

  • Column: C18 or C8 reversed-phase column.

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer), often with pH adjustment.

  • Detection: UV detection at a wavelength where the imidazole derivative has maximum absorbance (typically in the range of 210-300 nm).

  • Flow Rate: Typically 1.0 mL/min.

Nuclear Magnetic Resonance (NMR) Spectroscopy: [2][24]

  • ¹H NMR: The protons on the imidazole ring typically appear in the aromatic region (δ 7-8 ppm). The chemical shifts are influenced by the substituents on the ring.

  • ¹³C NMR: The carbon atoms of the imidazole ring also resonate in the aromatic region (δ 115-145 ppm).

Mass Spectrometry (MS): [21][25]

  • Electron impact (EI) or electrospray ionization (ESI) can be used. The fragmentation pattern can provide valuable structural information. A common fragmentation involves the cleavage of the imidazole ring.

Experimental and Developmental Workflow

The discovery and development of a new imidazole-based drug follows a structured workflow, from initial design to preclinical and clinical evaluation.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Development Target_ID Target Identification & Validation Lead_Gen Lead Generation (High-Throughput Screening, Rational Design) Target_ID->Lead_Gen Synthesis Chemical Synthesis of Imidazole Derivatives Lead_Gen->Synthesis Lead_Opt Lead Optimization (Structure-Activity Relationship) Synthesis->Lead_Opt In_Vitro In Vitro Studies (Cell Viability, Enzyme Assays) Lead_Opt->In_Vitro In_Vivo In Vivo Studies (Animal Models of Disease) In_Vitro->In_Vivo ADME_Tox ADME/Tox Studies (Pharmacokinetics, Toxicology) In_Vivo->ADME_Tox Phase_I Phase I Trials (Safety in Humans) ADME_Tox->Phase_I Phase_II Phase II Trials (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III Trials (Large-Scale Efficacy) Phase_II->Phase_III Approval Regulatory Approval (FDA, EMA) Phase_III->Approval

General Workflow for Imidazole-Based Drug Discovery and Development.

Conclusion and Future Perspectives

The imidazole scaffold has undeniably left an indelible mark on the landscape of medicinal chemistry and drug discovery. Its journey from a simple heterocyclic compound to the core of numerous life-saving drugs is a testament to its remarkable versatility. The ongoing research into novel imidazole derivatives continues to unveil new therapeutic possibilities, particularly in the areas of targeted cancer therapy, combating antimicrobial resistance, and treating inflammatory and viral diseases. The ease of synthesis and the ability to fine-tune its physicochemical and pharmacological properties through structural modifications ensure that the imidazole ring will remain a fertile ground for the discovery of the next generation of innovative medicines. As our understanding of disease biology deepens, the rational design of imidazole-based compounds targeting specific molecular pathways holds immense promise for developing more effective and safer therapies for a multitude of human ailments.

References

potential biological activities of substituted imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activities of Substituted Imidazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone scaffold in medicinal chemistry.[1][2] Its unique electronic characteristics, ability to act as both a hydrogen bond donor and acceptor, and its presence in key biological molecules like the amino acid histidine, make it a "privileged structure" for drug design.[3] Substituted imidazoles possess an exceptionally broad range of pharmacological activities, which has led to their development as clinical drugs for various diseases.[4][5] This guide provides a technical overview of the significant biological activities of substituted imidazoles, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.

Anticancer Activity

Imidazole derivatives represent a promising class of anticancer agents, exhibiting multiple modes of action against various cancer cell lines.[1][6] Their therapeutic potential stems from their ability to interfere with key cellular processes essential for cancer cell proliferation and survival.[7]

Mechanisms of Action

The anticancer effects of substituted imidazoles are diverse and target several hallmarks of cancer. Key mechanisms include:

  • Tubulin Polymerization Inhibition: Many imidazole-based compounds act as microtubule-targeting agents. They bind to the colchicine binding site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][9]

  • Kinase Inhibition: The imidazole scaffold is crucial in the design of kinase inhibitors. For example, derivatives have been developed to target specific kinases in cancer signaling pathways, such as BRAFV600E, which is mutated in various malignant tumors.[1][10] Inhibition of these kinases disrupts proliferation and metastasis signals.[1]

  • Enzyme Inhibition: Imidazole derivatives can inhibit other key enzymes vital for cancer cell metabolism and survival, such as histone deacetylases (HDACs), which play a role in gene expression and cancer cell motility.[1]

  • DNA Interaction: Certain benzimidazole derivatives have been shown to act via DNA alkylation, causing cleavage at guanine and adenine bases, leading to cytotoxicity.[8]

anticancer_mechanism cluster_drug Imidazole Derivative cluster_cell Cancer Cell Drug Substituted Imidazole Tubulin Tubulin Monomers Drug->Tubulin Inhibits Kinase Signaling Kinase (e.g., BRAF) Drug->Kinase Inhibits Microtubules Microtubule Assembly Tubulin->Microtubules G2M_Arrest Cell Cycle Arrest at G2/M G2M G2/M Checkpoint Microtubules->G2M Required for Mitosis Microtubules->G2M_Arrest Pathway Proliferation Pathway (e.g., MAPK) Kinase->Pathway Pathway->G2M Promotes Progression Pathway->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Anticancer mechanisms of substituted imidazoles.
Quantitative Data: In Vitro Anticancer Activity

The potency of substituted imidazoles has been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's effectiveness.

Compound/DerivativeCancer Cell Line(s)IC₅₀ Value (µM)Reference(s)
1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amineHuman gastric cancer (NUGC-3)0.05[8]
BZML (5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl)imidazole)Colorectal cancer (SW480, HCT116)0.027, 0.023[6]
Imidazole-Chalcone Derivative (9j')Adenocarcinoma (A549)7.05[9]
Imidazole-Chalcone Derivative (9g)Human breast cancer (MCF-7)8.52[9]
4-(1H-imidazol-5-yl)pyridin-2-amine Derivative (14h)NCI 60 Cell Line Panel (Mean)2.4[10]
4-(1H-imidazol-5-yl)pyridin-2-amine Derivative (16e)NCI 60 Cell Line Panel (Mean)3.6[10]
IPM714 (¹H-imidazole[4,5-f][11][12] phenanthroline derivative)Colorectal cancer (HCT116, SW480)1.74, 2.0[13]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized imidazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours). Control wells receive only the vehicle.

  • MTT Reagent Addition: After incubation, the medium is removed, and 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals. A solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve these crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial (Antifungal & Antibacterial) Activity

Imidazole derivatives form the basis of many clinically used antimicrobial agents.[5] Their broad-spectrum activity covers both pathogenic fungi and bacteria.

Mechanism of Action: Antifungal

The primary antifungal mechanism of azoles, including imidazoles like miconazole and ketoconazole, is the inhibition of ergosterol biosynthesis.[14] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

  • Inhibition of 14α-demethylase: Imidazole derivatives bind to the heme iron of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.

  • Ergosterol Depletion: This inhibition blocks the conversion of lanosterol to ergosterol.

  • Membrane Disruption: The depletion of ergosterol and the concurrent accumulation of toxic sterol precursors disrupt the structure and function of the fungal cell membrane, increasing its permeability and leading to cell death.[14]

antifungal_mechanism cluster_membrane Fungal Cell Membrane Synthesis Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (Cytochrome P450) Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Disruption Membrane Disruption & Cell Death Enzyme->Disruption Membrane Functional Cell Membrane Ergosterol->Membrane Drug Imidazole Antifungal Agent Drug->Enzyme Inhibits experimental_workflow cluster_design Compound Design & Synthesis cluster_screening In Vitro Screening cluster_evaluation Mechanism & In Vivo Evaluation Design Lead Identification & Structure-Activity Relationship (SAR) Synthesis Chemical Synthesis of Substituted Imidazoles Design->Synthesis Cytotoxicity Cytotoxicity Assays (e.g., MTT) Synthesis->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Synthesis->Antimicrobial Enzyme Enzyme Inhibition Assays (e.g., COX-2, Kinase) Synthesis->Enzyme Mechanism Mechanism of Action Studies (e.g., Cell Cycle Analysis, Western Blot) Cytotoxicity->Mechanism Antimicrobial->Mechanism Enzyme->Mechanism InVivo In Vivo Animal Models (e.g., Xenograft, Infection Models) Mechanism->InVivo Lead Lead Compound InVivo->Lead

References

spectroscopic data for imidazole compounds (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole is a five-membered heterocyclic aromatic organic compound, classified as a diazole, and possessing a structure with non-adjacent nitrogen atoms. This ring system is a fundamental core in a vast array of biologically active molecules, including the amino acid histidine, purines, and numerous pharmaceuticals. Consequently, the precise and unambiguous characterization of imidazole-containing compounds is of paramount importance in the fields of medicinal chemistry, materials science, and organic synthesis. This technical guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate the structure and properties of imidazole derivatives. This document presents characteristic spectroscopic data, detailed experimental protocols, and a workflow for the spectroscopic analysis of these vital compounds.

Spectroscopic Data of Imidazole

The following tables summarize the characteristic spectroscopic data for the parent imidazole molecule. It is important to note that these values can shift depending on the solvent, concentration, and the presence of substituents on the imidazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data for Imidazole

ProtonChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
H-2~7.73singlet-
H-4~7.13doubletJ = 1.0 Hz
H-5~7.13doubletJ = 1.0 Hz

Data acquired in D₂O with DSS as a reference. Chemical shifts can vary with pH.[1][2]

¹³C NMR Spectral Data for Imidazole

CarbonChemical Shift (δ) in ppm
C-2~137.8
C-4~123.4
C-5~123.4

Data acquired in D₂O with DSS as a reference.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic IR Absorption Bands for Imidazole

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-2500N-H stretchingImidazole N-H
~3162C-H stretchingAromatic C-H
~1681C=N stretchingImidazole ring
1599, 1489C=C stretchingAromatic ring
1098-1220Ring vibrationImidazole ring
~835C-H bendingAromatic C-H out-of-plane

Note: The N-H stretching band is often broad due to hydrogen bonding.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectrometry Data for Imidazole

m/zRelative IntensityAssignment
68100%Molecular Ion [M]⁺
41Major[M - HCN]⁺
40Major[M - H - HCN]⁺

Data obtained via Electron Ionization (EI).[5][6]

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of an imidazole compound.

Apparatus:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Pipettes and glassware

Reagents:

  • Imidazole sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Sample Preparation: Dissolve the accurately weighed imidazole sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.[7]

  • Internal Standard: Add a small amount of TMS (or another appropriate standard) to the solution. TMS provides a reference signal at 0.00 ppm.

  • Spectrometer Setup: Place the NMR tube into the spectrometer's probe and ensure it is positioned correctly using a depth gauge.[7]

  • Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp and symmetrical peaks.

  • Acquisition:

    • For ¹H NMR , acquire the spectrum using appropriate parameters for spectral width, number of scans, and relaxation delay. Typically, a single scan can be sufficient for a concentrated sample.[8]

    • For ¹³C NMR , a larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.[9]

  • Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios and analyze the chemical shifts and coupling patterns to assign the signals to specific protons in the molecule. Analyze the chemical shifts in the ¹³C NMR spectrum to identify the carbon environments.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of an imidazole compound to identify its functional groups.

Apparatus:

  • Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory or a pellet press.

  • Agate mortar and pestle

  • Spatula

Reagents:

  • Imidazole sample (1-2 mg)

  • Potassium bromide (KBr), IR grade (for pellet method)

Procedure (ATR Method):

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid imidazole sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[10]

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

Procedure (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of the imidazole sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, uniform powder is obtained.[11]

  • Pellet Formation: Transfer the powder to a pellet press and apply high pressure to form a thin, transparent pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the spectrometer and acquire the spectrum.[11]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of an imidazole compound.

Apparatus:

  • Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI)

Reagents:

  • Imidazole sample

  • Volatile organic solvent (e.g., methanol, acetonitrile)

Procedure (Direct Infusion ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the imidazole sample (approximately 1 mg/mL) in a suitable volatile solvent. Further dilute this stock solution to a final concentration of about 10-100 µg/mL.[12]

  • Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate using a syringe pump.

  • Spectrum Acquisition: Acquire the mass spectrum in positive or negative ion mode over a desired m/z range.

  • Tandem MS (MS/MS): To study fragmentation, select the molecular ion of interest and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

Workflow and Data Integration

The structural elucidation of a novel imidazole compound is a multi-step process that integrates data from various spectroscopic techniques.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation cluster_reporting Final Output Synthesis Synthesized Imidazole Compound Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (Molecular Weight) Purification->MS IR IR Spectroscopy (Functional Groups) Purification->IR NMR NMR Spectroscopy (¹H & ¹³C) (Connectivity) Purification->NMR Data_Integration Data Integration & Analysis MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation Final_Report Technical Report/ Publication Structure_Confirmation->Final_Report

Workflow for Spectroscopic Analysis of Imidazole Compounds.

This workflow begins with the synthesis and purification of the target imidazole compound. The purified sample is then subjected to a battery of spectroscopic analyses. Mass spectrometry provides the molecular weight, which is a critical first piece of information. Infrared spectroscopy identifies the key functional groups present, confirming, for instance, the presence of N-H and aromatic C-H bonds. Finally, ¹H and ¹³C NMR spectroscopy provide detailed information about the connectivity of atoms within the molecule, allowing for the definitive assignment of the structure. The data from all three techniques are then integrated to confirm the proposed molecular structure, leading to a final report or publication.

References

An In-depth Technical Guide to (5-tert-butyl-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the chemical compound (5-tert-butyl-1H-imidazol-4-yl)methanol. It details its chemical properties, synthesis methodologies, potential biological activities, and relevant experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. While specific biological data for this compound is limited in publicly available literature, this guide extrapolates potential activities and mechanisms based on the well-documented behavior of structurally related imidazole derivatives.

Chemical Identity and Properties

The compound with the structure this compound is a substituted imidazole derivative.

IUPAC Name: this compound[1][2]

Synonyms:

  • (4-tert-butyl-1H-imidazol-5-yl)methanol[1]

  • (5-tert-butylimidazol-4-yl)methanol[1]

  • (5-t-butyl-1h-imidazol-4-yl)methanol[1]

  • (5-tert-butyl-3H-imidazol-4-yl)-methanol[1]

Chemical Structure:

Caption: 2D Structure of this compound.

Table 1: Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₈H₁₄N₂O[1][2]
Molecular Weight 154.21 g/mol [1][2]
CAS Number 51721-22-3
Appearance Solid[1][2]
InChI InChI=1S/C8H14N2O/c1-8(2,3)7-6(4-11)9-5-10-7/h5,11H,4H2,1-3H3,(H,9,10)[1][2]
InChI Key DKGPAJORZYZGOY-UHFFFAOYSA-N[1][2]
SMILES CC(C)(C)c1c(CO)ncn1

Synthesis Methodologies

Radziszewski Imidazole Synthesis

This classical method involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[3][4][5] For the synthesis of the target molecule, a plausible pathway would involve a dicarbonyl precursor bearing a tert-butyl group.

G dicarbonyl 1,2-Dicarbonyl (with tert-butyl group) product This compound dicarbonyl->product aldehyde Formaldehyde aldehyde->product ammonia Ammonia ammonia->product

Caption: Radziszewski Synthesis approach.

Van Leusen Imidazole Synthesis

The Van Leusen reaction provides a versatile route to imidazoles from aldimines and tosylmethyl isocyanide (TosMIC).[6][7][8][9] This method is known for its tolerance of a wide range of functional groups.

G aldimine Aldimine Precursor imidazoline Imidazoline Intermediate aldimine->imidazoline tosmic Tosylmethyl isocyanide (TosMIC) tosmic->imidazoline product This compound imidazoline->product Elimination of Tosyl Group

Caption: Van Leusen Synthesis approach.

Potential Biological Activity and Signaling Pathways

Direct biological activity data for this compound is not extensively reported. However, the imidazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, particularly as kinase inhibitors.[10] Many imidazole derivatives have been shown to modulate key signaling pathways implicated in cancer and inflammatory diseases, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.

Kinase Inhibition

The imidazole ring system is a common structural motif in many kinase inhibitors.[10] It is plausible that this compound could exhibit inhibitory activity against various kinases. For instance, a structurally related compound, KIM-161, has been shown to downregulate several kinases, including members of the BRK, FLT, and JAK families, and suppress ERK1/2 signaling.[10]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[11][12][13] Dysregulation of this pathway is a hallmark of many cancers. Several imidazole-containing molecules have been developed as inhibitors of key kinases within this pathway, such as PI3K, Akt, and mTOR.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazole This compound (Hypothesized Target) Imidazole->PI3K Imidazole->Akt Imidazole->mTORC1

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and cellular processes like proliferation and differentiation.[14][15] Imidazole-based compounds have been investigated as inhibitors of components of this pathway, such as p38 MAP kinase.[16][17]

G GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Imidazole This compound (Hypothesized Target) Imidazole->Raf Imidazole->MEK

Caption: Hypothesized inhibition of the MAPK/ERK pathway.

Experimental Protocols

The following are generalized protocols for the synthesis and analysis of imidazole derivatives, which can be adapted for this compound.

General Synthesis of a 2,4,5-Trisubstituted Imidazole (Radziszewski)

Materials:

  • 1,2-Dicarbonyl compound (1.0 eq)

  • Aldehyde (1.0 eq)

  • Ammonium acetate or ammonia (excess)

  • Glacial acetic acid (solvent)

Procedure:

  • Dissolve the 1,2-dicarbonyl compound and the aldehyde in glacial acetic acid.

  • Add a significant excess of ammonium acetate.

  • Heat the mixture to reflux for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice water and neutralize with a base (e.g., ammonium hydroxide).

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

High-Performance Liquid Chromatography (HPLC) Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase:

  • A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid or formic acid) is commonly used. A typical gradient might be 10-90% acetonitrile over 20 minutes.

Protocol:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare a series of dilutions for a calibration curve.

  • Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.

  • Set the UV detection wavelength to an appropriate value (e.g., 210-254 nm).

  • Inject the standards and the sample solution.

  • Quantify the compound based on the peak area and the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source.

LC Conditions:

  • As described for HPLC analysis.

MS Conditions:

  • Ionization Mode: Positive ESI

  • Scan Range: m/z 100-500

  • Capillary Voltage: 3-4 kV

  • Cone Voltage: 20-40 V

  • Source Temperature: 120-150 °C

  • Desolvation Temperature: 300-400 °C

Protocol:

  • Prepare the sample as for HPLC analysis.

  • Inject the sample into the LC-MS system.

  • Acquire the mass spectrum and confirm the molecular weight of the compound. The expected [M+H]⁺ ion for C₈H₁₄N₂O is m/z 155.11.

Data Presentation

Table 2: Summary of Potential Biological Activities of Imidazole Derivatives

ActivityTarget/PathwayExample Compound(s)Reference
Anticancer Kinase Inhibition (BRK, FLT, JAK, ERK1/2)KIM-161[10]
Anticancer PI3K/Akt/mTOR Pathway InhibitionVarious imidazole derivatives[11][12][13]
Anti-inflammatory p38 MAP Kinase InhibitionPyridinyl imidazoles[16][17]

Conclusion

This compound is a substituted imidazole with potential for biological activity, likely through the modulation of key cellular signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK. While specific experimental data for this compound is scarce, this guide provides a framework for its synthesis, analysis, and potential therapeutic applications based on the well-established chemistry and pharmacology of the imidazole scaffold. Further research is warranted to fully elucidate the biological profile of this compound and its potential as a lead for drug discovery.

References

An In-depth Technical Guide on the Solubility and Stability of Tert-Butyl Imidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl imidazole compounds represent a significant class of heterocyclic molecules widely utilized in medicinal chemistry and materials science. The imidazole ring is a privileged scaffold found in numerous biologically active compounds, while the tert-butyl group can enhance metabolic stability, modulate lipophilicity, and provide steric hindrance to influence molecular interactions.[1][2] However, the incorporation of a tert-butyl group also presents unique challenges regarding solubility and metabolic fate, as it can be susceptible to oxidative metabolism.[1][3][4]

Understanding the solubility and stability of these compounds is paramount for successful drug discovery and development. Solubility directly impacts bioavailability and formulation strategies, while chemical, physical, and metabolic stability determines a compound's shelf-life, degradation pathways, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the key considerations and experimental protocols for characterizing the solubility and stability of tert-butyl imidazole derivatives.

Physicochemical Properties and Solubility

The solubility of a compound is a critical determinant of its absorption and distribution in biological systems. The tert-butyl group generally increases lipophilicity, which can decrease aqueous solubility. However, the basic nitrogen atom in the imidazole ring can be protonated, significantly enhancing solubility in acidic aqueous solutions.[5][6]

General Solubility Profile

While specific quantitative data is dependent on the exact substitution pattern of the molecule, a general solubility profile can be anticipated. Compounds like 1-tert-Butylimidazole are described as liquids that are insoluble in water but soluble in various organic solvents.[7] The solubility in polar solvents is a known characteristic of the parent imidazole ring.[6]

Table 1: General Physicochemical Properties of 1-tert-Butylimidazole

PropertyValue/InformationSource
CAS Number 45676-04-8[8]
Molecular Formula C₇H₁₂N₂[8]
Molecular Weight 124.19 g/mol [8]
Appearance Colorless to slightly yellow clear liquid[8]
Boiling Point 105 °C / 12 mmHg[8]
Density 0.96 g/cm³[8]
Water Solubility Insoluble[7]
Quantitative Solubility Determination

The shake-flask method is the gold standard for determining equilibrium solubility. The following table provides an illustrative template for presenting experimentally determined solubility data in various pharmaceutically relevant solvents.

Table 2: Illustrative Solubility Data for a Tert-Butyl Imidazole Compound (Note: The following data is for illustrative purposes to guide data presentation.)

Solvent/MediumTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Water250.050.0004
pH 2.0 HCl Buffer2515.20.1225
pH 7.4 PBS250.120.0010
Ethanol2545.80.3690
Propylene Glycol2533.50.2700
Methanol25> 100> 0.8059
Experimental Protocol: Shake-Flask Solubility Assay[10]

This protocol outlines the steps for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of a tert-butyl imidazole compound in various solvents.

Materials:

  • Test compound (solid form)

  • Selected solvents (e.g., water, buffers, ethanol)

  • Analytical balance

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge or filtration apparatus (e.g., 0.45 µm filter)

  • Validated analytical method (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the solid test compound to a vial containing a known volume of the desired solvent.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.

  • After incubation, visually confirm the presence of undissolved solid material.

  • Separate the undissolved solid from the solution via centrifugation or filtration.

  • Carefully collect the clear supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method.

G cluster_workflow Solubility Determination Workflow prep Sample Preparation equilibrate Equilibration prep->equilibrate Add excess solid to solvent separation Phase Separation equilibrate->separation Shake at constant T (24-72h) analysis Analysis separation->analysis Centrifuge or Filter result Data Reporting analysis->result Quantify via HPLC/LC-MS G cluster_workflow Chemical Stability Assessment Workflow start Prepare Compound Stock Solution stress_ph Incubate in pH Buffers (2, 7, 9) start->stress_ph stress_ox Incubate with Oxidizing Agent (H₂O₂) start->stress_ox sampling Withdraw Aliquots at Time Points stress_ph->sampling stress_ox->sampling analysis Analyze via Stability-Indicating HPLC sampling->analysis report Report % Remaining & Degradation Rate analysis->report G cluster_pathway Primary Metabolic Pathway of a Tert-Butyl Group parent R-C(CH₃)₃ (Parent Compound) metabolite R-C(CH₃)₂CH₂OH (Hydroxylated Metabolite) parent->metabolite Oxidation enzyme CYP450 Enzymes (+ O₂, NADPH) enzyme->parent

References

Methodological & Application

Application Note: Synthesis of (5-tert-butyl-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(5-tert-butyl-1H-imidazol-4-yl)methanol is a valuable building block in medicinal chemistry and drug development. The imidazole scaffold is a common feature in many biologically active compounds, and the ability to introduce functional groups such as the hydroxymethyl group allows for further molecular elaboration and the exploration of structure-activity relationships (SAR). This document provides a detailed protocol for the synthesis of this compound via the reduction of 5-tert-butyl-1H-imidazole-4-carbaldehyde. This method offers a straightforward and efficient route to the desired alcohol.

Strategic Overview

The synthesis is achieved through the chemical reduction of an aldehyde to a primary alcohol. The tert-butyl group at the 5-position of the imidazole ring is sterically demanding and influences the reactivity of the adjacent functional group. The chosen reducing agent, sodium borohydride (NaBH4), is a mild and selective reagent for the reduction of aldehydes and ketones, making it well-suited for this transformation without affecting the imidazole ring.

Experimental Protocol

Materials and Methods

Reagents and Solvents:

  • 5-tert-butyl-1H-imidazole-4-carbaldehyde

  • Sodium borohydride (NaBH4)

  • Methanol (MeOH)

  • Deionized water (H2O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel (for column chromatography)

  • Hexane

  • Acetone

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-tert-butyl-1H-imidazole-4-carbaldehyde (1.0 eq) in methanol. Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

  • Reduction: To the cooled solution, add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: After the addition of NaBH4 is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of deionized water.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous solution, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure this compound.

Data Presentation

ParameterValue
Starting Material 5-tert-butyl-1H-imidazole-4-carbaldehyde
Reducing Agent Sodium Borohydride (NaBH4)
Solvent Methanol
Reaction Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Product Yield 85-95% (typical)
Product Purity (by NMR) >98%
Appearance White to off-white solid

Visualizations

Experimental Workflow

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 5-tert-butyl-1H-imidazole-4-carbaldehyde in Methanol cool Cool to 0-5 °C start->cool add_nabh4 Add Sodium Borohydride cool->add_nabh4 stir Stir at Room Temperature add_nabh4->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench evaporate Remove Methanol quench->evaporate extract Extract with Ethyl Acetate evaporate->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product This compound chromatography->product

Caption: Synthetic workflow for this compound.

Signaling Pathway (Logical Relationship)

SynthesisPathway start_material 5-tert-butyl-1H-imidazole-4-carbaldehyde (Aldehyde) product This compound (Primary Alcohol) start_material->product Reduction reagent Sodium Borohydride (NaBH4) in Methanol reagent->product

Caption: Reduction of an aldehyde to a primary alcohol.

Application Notes and Protocols: (5-tert-butyl-1H-imidazol-4-yl)methanol as a Synthetic Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of (5-tert-butyl-1H-imidazol-4-yl)methanol as a synthetic precursor in the development of biologically active molecules, with a focus on p38 MAP kinase inhibitors.

Introduction

This compound is a valuable building block in medicinal chemistry. The tert-butyl group provides steric bulk and lipophilicity, which can be crucial for binding to protein targets, while the imidazole core is a key pharmacophore in many active pharmaceutical ingredients. A primary application of this precursor is in the synthesis of p38 MAP kinase inhibitors, a class of drugs investigated for their anti-inflammatory properties.

The general synthetic strategy involves a two-step process: the oxidation of the primary alcohol to the more reactive aldehyde, followed by the construction of the final inhibitor scaffold, often through condensation or multi-component reactions.

Application: Synthesis of p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the cellular signaling cascade that responds to inflammatory cytokines and environmental stress. Dysregulation of this pathway is implicated in a variety of inflammatory diseases. Consequently, inhibitors of p38 MAP kinase are of significant interest for therapeutic intervention. The imidazole scaffold is a common feature of many potent p38 inhibitors.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a three-tiered kinase cascade involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the p38 MAP kinase. Activation of this pathway by cellular stressors or inflammatory cytokines leads to the phosphorylation of downstream transcription factors, resulting in the production of pro-inflammatory cytokines like TNF-α and IL-1β.

p38_signaling_pathway stress Environmental Stress / Inflammatory Cytokines map3k MAP3K (e.g., TAK1, ASK1) stress->map3k map2k MAP2K (MKK3/6) map3k->map2k phosphorylates p38 p38 MAPK map2k->p38 phosphorylates substrates Downstream Substrates (e.g., MK2, transcription factors) p38->substrates phosphorylates response Cellular Response (e.g., Inflammation, Apoptosis) substrates->response

Caption: The p38 MAP Kinase Signaling Cascade.

Experimental Protocols

The following protocols describe a plausible synthetic route from this compound to a representative p38 MAP kinase inhibitor. This route first involves the oxidation of the starting material to 5-tert-butyl-1H-imidazole-4-carbaldehyde, which then serves as a key intermediate.

Synthetic Workflow Overview

synthetic_workflow start This compound oxidation Oxidation (e.g., MnO2) start->oxidation aldehyde 5-tert-butyl-1H-imidazole-4-carbaldehyde oxidation->aldehyde condensation Condensation / Cyclization (e.g., van Leusen Reaction) aldehyde->condensation product Substituted Imidazole (p38 Inhibitor) condensation->product

Caption: General synthetic workflow.

Protocol 1: Oxidation of this compound

This protocol details the oxidation of the starting alcohol to the corresponding aldehyde using activated manganese dioxide, a mild and selective reagent for the oxidation of heteroaromatic methanols.

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Celite®

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add activated manganese dioxide (10.0 eq).

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 24-48 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

  • Wash the filter cake thoroughly with DCM.

  • Combine the filtrate and washings, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-tert-butyl-1H-imidazole-4-carbaldehyde.

  • The product can be purified by column chromatography on silica gel if necessary.

Reactant Product Reagents Typical Yield
This compound5-tert-butyl-1H-imidazole-4-carbaldehydeMnO₂, DCM85-95%
Protocol 2: Synthesis of a Tri-substituted Imidazole p38 Inhibitor via van Leusen Reaction

This protocol describes a plausible synthesis of a tri-substituted imidazole, a known scaffold for p38 MAP kinase inhibitors, using the intermediate aldehyde from Protocol 1. The van Leusen imidazole synthesis is a powerful method for constructing the imidazole ring from an aldehyde, an amine, and tosylmethyl isocyanide (TosMIC).[1]

Materials:

  • 5-tert-butyl-1H-imidazole-4-carbaldehyde

  • A primary amine (e.g., 4-fluoroaniline)

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 5-tert-butyl-1H-imidazole-4-carbaldehyde (1.0 eq) and the primary amine (1.1 eq) in methanol.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the aldimine intermediate.

  • Add tosylmethyl isocyanide (TosMIC) (1.2 eq) and potassium carbonate (2.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired tri-substituted imidazole.

Starting Material Key Reagents Product Class Typical Yield
5-tert-butyl-1H-imidazole-4-carbaldehydePrimary amine, Tosylmethyl isocyanide, K₂CO₃, MeOHTri-substituted imidazole (p38 inhibitor scaffold)60-80%

Quantitative Data

The following table summarizes the biological activity of representative imidazole-based p38 MAP kinase inhibitors, demonstrating the potency that can be achieved with this scaffold. The data is compiled from literature sources for structurally related compounds.[2]

Compound ID Structure p38α IC₅₀ (nM) Cellular Assay (TNF-α inhibition, IC₅₀ nM)
SB203580 4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole50-10050-200
VX-745 5-(2,6-Dichlorophenyl)-2-(2,4-difluorophenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one~20~100
BIRB 796 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-(4-(4-morpholinyl)naphth-1-yl)urea<1~30
Analog A (Structure analogous to product from Protocol 2)100-500[2]200-1000

Disclaimer: The provided protocols are intended for guidance and should be adapted and optimized by qualified personnel in a laboratory setting. All chemical manipulations should be performed with appropriate safety precautions. The quantitative data for "Analog A" is an estimation based on structurally similar compounds reported in the literature and should be experimentally verified.

References

Application Notes and Protocols for Imidazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the diverse applications of imidazole derivatives in medicinal chemistry. Imidazole, a five-membered heterocyclic aromatic compound, is a crucial scaffold in numerous clinically used drugs due to its ability to interact with various biological targets.[1][2] This document details the therapeutic applications of imidazole derivatives as anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory agents. It includes summaries of their biological activities, detailed experimental protocols for their evaluation, and diagrams of key signaling pathways and workflows.

Anticancer Applications of Imidazole Derivatives

Imidazole derivatives have emerged as a promising class of anticancer agents, exhibiting a wide range of mechanisms to combat cancer cell proliferation and survival.[3][4] Their planar structure allows them to intercalate with DNA, while the nitrogen atoms can coordinate with metal ions in metalloenzymes or form hydrogen bonds with key residues in enzyme active sites.[3]

Mechanisms of Anticancer Activity

The anticancer effects of imidazole derivatives are diverse and include:

  • Enzyme Inhibition: Many imidazole-based compounds target kinases, such as tyrosine kinases, which are crucial for cancer cell signaling pathways that control growth and proliferation.[3]

  • DNA Intercalation and Damage: Some derivatives can insert themselves between DNA base pairs, disrupting DNA replication and transcription, ultimately leading to cell death.[3]

  • Induction of Apoptosis: Imidazole derivatives can trigger programmed cell death (apoptosis) in cancer cells by increasing the levels of reactive oxygen species (ROS), leading to oxidative stress.[3]

  • Microtubule Disruption: Certain compounds interfere with the dynamics of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[4]

Quantitative Data: In Vitro Cytotoxicity of Imidazole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various imidazole derivatives against different human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
MNI-6 HCT-116 (Colon)21.12[5]
HL-60 (Leukemia)11.15[5]
SNB-19 (Glioblastoma)22.34[5]
Compound 44 MCF-7 (Breast)6.30[6]
Compound 45 MCF-7 (Breast)5.96[6]
Compound 22 NUGC-3 (Gastric)0.05[4]
Compound 4k Caco-2 (Colon)4.67[7]
HCT-116 (Colon)6.31[7]
HeLa (Cervical)7.25[7]
MCF-7 (Breast)3.15[7]
Compound 6e Caco-2 (Colon)5.22[7]
HCT-116 (Colon)8.14[7]
HeLa (Cervical)9.33[7]
MCF-7 (Breast)4.88[7]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess the cytotoxic effects of imidazole derivatives on cancer cell lines.[1][8]

Materials:

  • Human cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Imidazole derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 1 x 10^4 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the imidazole derivative in complete medium. Replace the medium in the wells with 100 µL of the compound solutions at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.[5]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.[5]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

G cluster_workflow Experimental Workflow: MTT Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Imidazole Derivatives B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium, add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

MTT Assay Workflow

Antifungal Applications of Imidazole Derivatives

Imidazole derivatives are a cornerstone of antifungal therapy, widely used to treat both superficial and systemic fungal infections. Their primary mechanism of action involves the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[9][10]

Mechanism of Antifungal Activity

The antifungal action of imidazoles is primarily due to:

  • Inhibition of Ergosterol Synthesis: Imidazole derivatives inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol.[9]

  • Disruption of Fungal Cell Membrane: The depletion of ergosterol and the accumulation of toxic sterol precursors alter the fluidity and integrity of the fungal cell membrane, leading to impaired function and cell death.[9]

  • Inhibition of Fungal Growth: By disrupting the cell membrane, these compounds inhibit the transformation of yeast forms to the invasive mycelial form in fungi like Candida albicans.[9]

G cluster_pathway Antifungal Mechanism of Imidazole Derivatives A Imidazole Derivative B Lanosterol 14α-demethylase (Fungal Cytochrome P450) A->B Inhibits D Ergosterol B->D Catalyzes conversion of C Lanosterol C->B E Ergosterol Depletion F Accumulation of Toxic Sterols G Disruption of Fungal Cell Membrane Integrity E->G F->G H Inhibition of Fungal Growth G->H

Ergosterol Synthesis Inhibition
Quantitative Data: Antifungal Activity of Imidazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of various imidazole derivatives against different fungal strains.

Compound IDFungal StrainMIC (µg/mL)Reference
1b Candida albicans12.5[11]
Aspergillus niger25[11]
Halogenated derivatives Candida spp.1[12]
Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of imidazole derivatives against fungal strains, following CLSI guidelines.[13]

Materials:

  • Fungal strain of interest (e.g., Candida albicans)

  • RPMI-1640 medium

  • 96-well microplates

  • Imidazole derivative stock solution (in DMSO)

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Fungal Inoculum Preparation: Grow the fungal strain on Sabouraud dextrose agar. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final concentration of 0.5–2.5 x 10^3 CFU/mL.

  • Compound Dilution: Prepare serial twofold dilutions of the imidazole derivative in RPMI-1640 medium in the 96-well plate.

  • Inoculation: Add 100 µL of the fungal inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (medium only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.[14]

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control.

Antibacterial Applications of Imidazole Derivatives

Imidazole derivatives have demonstrated significant potential as antibacterial agents, effective against both Gram-positive and Gram-negative bacteria.[15][16]

Mechanism of Antibacterial Activity

The antibacterial mechanisms of imidazole derivatives include:

  • Inhibition of DNA Replication: Some derivatives interfere with bacterial DNA gyrase, an enzyme essential for DNA replication.[17]

  • Cell Wall Synthesis Inhibition: They can disrupt the synthesis of peptidoglycan, a critical component of the bacterial cell wall.

  • Cell Membrane Disruption: Imidazole compounds can damage the bacterial cell membrane, leading to leakage of cellular contents and cell death.

Quantitative Data: Antibacterial Activity of Imidazole Derivatives

The following table shows the Minimum Inhibitory Concentration (MIC) values of imidazole derivatives against various bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)Reference
HL1 Staphylococcus aureus625[15]
MRSA1250[15]
Acinetobacter baumannii1250[15]
Pseudomonas aeruginosa5000[15]
HL2 Staphylococcus aureus625[15]
MRSA625[15]
Escherichia coli2500[15]
Pseudomonas aeruginosa2500[15]
Acinetobacter baumannii2500[15]
3b Bacillus subtilis4[18]
Escherichia coli128[18]
1b Staphylococcus aureus12.5[11]
Bacillus subtilis25[11]
Escherichia coli25[11]
Pseudomonas aeruginosa50[11]
Compound 6 Proteus mirabilis1000[19]
Shigella dysenteriae125[19]
Listeria monocytogenes1000[19]
Experimental Protocol: Broth Microdilution Method for Antibacterial Susceptibility Testing

This protocol details the broth microdilution method to determine the MIC of imidazole derivatives against bacterial strains.[15]

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microplates

  • Imidazole derivative stock solution (in 10% DMSO)

  • Spectrophotometer or microplate reader

  • Incubator (37°C)

Procedure:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust the turbidity to a 0.5 McFarland standard. Dilute to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Perform twofold serial dilutions of the imidazole derivatives in MHB in the 96-well plates.[15]

  • Inoculation: Add the bacterial inoculum to each well. Include a growth control and a sterility control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Applications of Imidazole Derivatives

Imidazole-containing compounds have shown promise as antiviral agents against a range of viruses, including Human Cytomegalovirus (HCMV), Dengue virus, and Zika virus.[20][21]

Mechanism of Antiviral Activity

The antiviral mechanisms of imidazole derivatives are varied and can involve:

  • Inhibition of Viral Replication: Some compounds can inhibit viral polymerases or proteases that are essential for the replication of the viral genome.[22]

  • Blocking Viral Entry: Certain derivatives may interfere with the attachment or entry of the virus into host cells.

Quantitative Data: Antiviral Activity of Imidazole Derivatives

The following table provides the half-maximal effective concentration (EC50) values for some imidazole derivatives against different viruses.

Compound IDVirusEC50 (µM)Reference
Compound 1 Zika Virus (African Strain)1.9[20]
Compound 8b Yellow Fever Virus1.85[20]
Compound 8c Dengue Virus1.93[20]
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

This protocol describes a plaque reduction assay to evaluate the antiviral activity of imidazole derivatives.

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock

  • Cell culture medium

  • Agarose or methylcellulose overlay medium

  • Imidazole derivative stock solution

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates and grow to confluence.

  • Virus Infection: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) for 1-2 hours.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with medium containing various concentrations of the imidazole derivative and a gelling agent (e.g., agarose).

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days).

  • Plaque Visualization: Fix the cells and stain with crystal violet to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value.

Anti-inflammatory Applications of Imidazole Derivatives

Imidazole derivatives have demonstrated potent anti-inflammatory properties, making them attractive candidates for the treatment of inflammatory diseases.[23][24]

Mechanism of Anti-inflammatory Activity

The anti-inflammatory effects of imidazole compounds are often attributed to:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Many derivatives inhibit COX-1 and/or COX-2, enzymes that are key to the synthesis of prostaglandins, which are mediators of inflammation and pain.[23]

  • Reduction of Pro-inflammatory Cytokines: They can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[23][24]

G cluster_pathway Anti-inflammatory Mechanism of Imidazole Derivatives A Inflammatory Stimulus B Arachidonic Acid A->B C COX Enzymes (COX-1 & COX-2) B->C D Prostaglandins C->D E Inflammation & Pain D->E F Imidazole Derivative F->C Inhibits

COX Inhibition Pathway
Quantitative Data: Anti-inflammatory Activity of Imidazole Derivatives

The following table shows the in vivo anti-inflammatory activity of selected imidazole derivatives in the carrageenan-induced paw edema model.

Compound IDInhibition of Paw Edema (%)Reference
2h 52.11[25]
2l 49.58[25]
3g 58.02[25]
3h 55.40[25]
3l 51.26[25]
3m 52.94[25]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is a standard method for evaluating the acute anti-inflammatory activity of new compounds.[23][26]

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% in sterile saline)

  • Imidazole derivative suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer the imidazole derivative or vehicle (control) orally or intraperitoneally to the rats.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.[27]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group at each time point.

G cluster_workflow Experimental Workflow: Carrageenan-Induced Paw Edema A Administer Imidazole Derivative or Vehicle to Rats B Inject Carrageenan into Paw A->B C Measure Paw Volume at 0, 1, 2, 3, 4 hours B->C D Calculate % Inhibition of Edema C->D

Paw Edema Assay Workflow

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules from (5-tert-butyl-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential applications of bioactive molecules derived from the versatile building block, (5-tert-butyl-1H-imidazol-4-yl)methanol. The imidazole scaffold is a prominent feature in many pharmacologically active compounds due to its ability to engage in various biological interactions. The tert-butyl group offers steric bulk, which can enhance selectivity and metabolic stability, while the hydroxymethyl group provides a convenient handle for further chemical modifications.

This document outlines synthetic routes to the core molecule and its subsequent derivatization into potential kinase inhibitors. Detailed experimental protocols, quantitative bioactivity data from analogous compounds, and visualizations of relevant signaling pathways are provided to facilitate research and development in this area.

I. Synthesis of the Core Scaffold: this compound

The synthesis of this compound can be achieved through a multi-step process starting from readily available materials. The following protocol is a proposed route based on established organic chemistry principles.

Experimental Workflow for the Synthesis of this compound

G cluster_0 Step 1: Synthesis of 2-bromo-3,3-dimethyl-2-oxobutanal cluster_1 Step 2: Imidazole Ring Formation cluster_2 Step 3: Reduction to Alcohol A Pivaloyl chloride C Weinreb amide formation A->C B N,O-Dimethylhydroxylamine hydrochloride B->C D Grignard reaction with vinylmagnesium bromide C->D E Bromination D->E F 2-bromo-3,3-dimethyl-2-oxobutanal E->F G 2-bromo-3,3-dimethyl-2-oxobutanal I Radziszewski reaction G->I H Ammonium hydroxide and Formaldehyde H->I J 5-tert-butyl-1H-imidazole-4-carbaldehyde I->J K 5-tert-butyl-1H-imidazole-4-carbaldehyde M Reduction K->M L Sodium borohydride (NaBH4) L->M N This compound M->N

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 5-tert-butyl-1H-imidazole-4-carbaldehyde

  • Reaction Setup: In a well-ventilated fume hood, combine 2-bromo-3,3-dimethyl-2-oxobutanal (1.0 eq), formaldehyde (1.2 eq, as a 37% aqueous solution), and ammonium hydroxide (2.0 eq, as a 28-30% aqueous solution) in a round-bottom flask.

  • Solvent: Use methanol as the reaction solvent.

  • Reaction Conditions: Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Extraction: To the aqueous residue, add ethyl acetate and stir. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 5-tert-butyl-1H-imidazole-4-carbaldehyde by column chromatography on silica gel.

Protocol 2: Reduction to this compound

  • Dissolution: Dissolve the purified 5-tert-butyl-1H-imidazole-4-carbaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, slowly add water to quench the excess sodium borohydride.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

II. Synthesis of Bioactive Derivatives

The hydroxyl group of this compound is a versatile functional group for synthesizing a variety of derivatives. Below are protocols for etherification and esterification, common strategies for creating libraries of bioactive compounds.

Experimental Workflow for Derivatization

G cluster_0 Starting Material cluster_1 Ether Synthesis cluster_2 Ester Synthesis A This compound B Williamson Ether Synthesis A->B E Esterification A->E D Bioactive Ether Derivative B->D C NaH, Alkyl Halide (R-X) C->B G Bioactive Ester Derivative E->G F Acyl Chloride (R-COCl), Base F->E

Caption: General workflows for the synthesis of ether and ester derivatives.

Experimental Protocols

Protocol 3: Williamson Ether Synthesis of Bioactive Ethers

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes at 0 °C.

  • Alkylation: Add the desired alkyl halide (e.g., a substituted benzyl bromide) (1.1 eq) dropwise to the reaction mixture.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ether derivative by column chromatography on silica gel.

Protocol 4: Esterification to Bioactive Esters

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a suitable base (e.g., triethylamine, 1.5 eq) in anhydrous dichloromethane.

  • Acylation: Cool the solution to 0 °C and add the desired acyl chloride (1.2 eq) dropwise.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours.

  • Work-up: Quench the reaction with water.

  • Extraction: Separate the organic layer and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester derivative by column chromatography on silica gel.

III. Bioactivity Data of Analogous Imidazole-Based Kinase Inhibitors

The following tables summarize the inhibitory activities of several reported imidazole-containing compounds against key protein kinases implicated in cancer and inflammatory diseases. This data can serve as a benchmark for newly synthesized derivatives of this compound.

Table 1: Inhibitory Activity of Imidazole-Based Compounds against FLT3 Kinase

Compound IDStructureFLT3 IC₅₀ (nM)FLT3-ITD IC₅₀ (nM)FLT3-D835Y IC₅₀ (nM)Reference
8r 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide derivative41.622.85.64[1][2]
LC-3 Indolone derivative8.45.3 (MV-4-11 cells)-[3]

Table 2: Inhibitory Activity of Imidazole-Based Compounds against p38 MAPK

Compound IDStructurep38α MAPK IC₅₀ (nM)Reference
AA6 N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivative403.57 ± 6.35[4]
Adezmapimod (SB203580) Pyridinyl imidazole50[5]
Pamapimod (R-1503) Pyridinyl imidazole derivative14 ± 2[5]
TAK-715 Imidazole derivative7.1[5]

IV. Relevant Signaling Pathways

Derivatives of this compound can be designed to target various signaling pathways implicated in disease. Below are diagrams of the FLT3 and p38 MAPK signaling pathways, which are common targets for imidazole-based inhibitors.

FLT3 Signaling Pathway in Acute Myeloid Leukemia (AML)

Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are common in AML and lead to constitutive activation of downstream signaling pathways, promoting cell proliferation and survival.[5][6]

FLT3_Signaling cluster_downstream Downstream Signaling FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT5 STAT5 Dimerization->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival Proliferation Cell Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Inhibitor This compound Derivative Inhibitor->FLT3_Receptor Inhibition

Caption: Simplified FLT3 signaling pathway and the point of inhibition.

p38 MAPK Signaling Pathway in Inflammation

The p38 mitogen-activated protein kinase (MAPK) pathway plays a crucial role in the production of pro-inflammatory cytokines in response to cellular stress.

p38_MAPK_Signaling cluster_downstream Downstream Effectors Stress_Stimuli Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., TAK1, MEKKs) Stress_Stimuli->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK p38_MAPK p38 MAPK MAPKK->p38_MAPK MK2 MK2 p38_MAPK->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Apoptosis Apoptosis p38_MAPK->Apoptosis Inflammation Inflammation (Cytokine Production) MK2->Inflammation Transcription_Factors->Inflammation Inhibitor This compound Derivative Inhibitor->p38_MAPK Inhibition

Caption: Overview of the p38 MAPK signaling cascade and its inhibition.

References

Application Notes and Protocols for the Functionalization of Imidazole Rings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the imidazole ring represents a privileged scaffold due to its presence in numerous biologically active compounds, including the amino acid histidine and many pharmaceuticals.[1][2][3][4][5][6] The ability to selectively functionalize the imidazole core at its nitrogen and carbon atoms is crucial for modulating the physicochemical and pharmacological properties of these molecules in the pursuit of new therapeutic agents.[1][7][8]

This document provides detailed application notes and experimental protocols for three key methods of imidazole ring functionalization: N-alkylation, direct C-H functionalization, and palladium-catalyzed cross-coupling reactions.

Application Note 1: N-Alkylation of the Imidazole Ring

N-alkylation is a fundamental transformation for modifying the properties of imidazole-containing compounds, such as their solubility, lipophilicity, and metabolic stability.[7] This reaction involves the introduction of an alkyl group onto one of the nitrogen atoms of the imidazole ring. The regioselectivity of alkylation on an unsymmetrically substituted imidazole can be influenced by electronic and steric effects of the substituents, as well as the reaction conditions.[9]

Experimental Protocol: General Procedure for N-Alkylation

This protocol describes a general method for the N-alkylation of substituted imidazoles using an alkyl halide in the presence of a base.

Materials:

  • Substituted Imidazole (e.g., 4-iodo-1H-imidazole, 4,5-dichloroimidazole) (1.0 equiv)

  • Alkylating Agent (e.g., ethyl bromoacetate, benzyl bromide) (1.2 - 2.0 equiv)[7][10]

  • Base: Potassium Carbonate (K₂CO₃) or Potassium Hydroxide (KOH) (1.1 - 2.0 equiv)[7][10]

  • Solvent: Acetonitrile (CH₃CN), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO)[10]

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Brine

  • Silica Gel for column chromatography

Procedure:

  • To a solution of the substituted imidazole (1.0 equiv) in the chosen solvent (e.g., Acetonitrile, 30 mL for a 7.87 mmol scale), add the base (e.g., K₂CO₃, 1.1 equiv).[10]

  • Stir the mixture at room temperature for 15 minutes to facilitate the deprotonation of the imidazole nitrogen.[7][10]

  • Add the alkylating agent (1.2-2.0 equiv) dropwise to the reaction mixture.[7][10]

  • Stir the reaction at room temperature or heat as required (e.g., 80°C).[11] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[7][10]

  • Work-up (Acetonitrile as solvent): Upon completion, filter off the base and evaporate the solvent under reduced pressure. Dissolve the crude product in ethyl acetate (50 mL). Wash the organic layer with water and then brine.[7][10]

  • Work-up (DMF/DMSO as solvent): Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate (3 x volumes). Wash the combined organic layers with brine.[7][10]

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.[10]

  • Purify the resulting residue by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) to yield the pure N-alkylated imidazole.[10]

Data Presentation: N-Alkylation of Substituted Imidazoles

The following table summarizes results for N-alkylation reactions, providing insight into expected yields under various conditions.

Imidazole SubstrateAlkylating AgentBaseSolventTime (h)Temp (°C)Yield (%)Reference
4-NitroimidazoleEthyl bromoacetateK₂CO₃CH₃CN24RT40[10]
4-NitroimidazoleEthyl bromoacetateK₂CO₃DMSO24RT35[10]
4-NitroimidazoleEthyl bromoacetateK₂CO₃DMF24RT30[10]
ImidazoleBenzyl bromideKOH/K₂CO₃CH₃CN2480-[11]
ImidazolePropyl bromideKOH/K₂CO₃CH₃CN2480-[11]
ImidazolePentyl bromideKOH/K₂CO₃CH₃CN2480-[11]

Note: "RT" denotes Room Temperature. Yields are product-dependent and may vary.

Visualization: N-Alkylation Workflow

N_Alkylation_Workflow sub Substituted Imidazole reaction Reaction Mixture (Stir at RT) sub->reaction base Base (e.g., K2CO3) in Solvent (e.g., CH3CN) base->reaction alkyl_agent Alkylating Agent (R-X) alkyl_agent->reaction dropwise workup Aqueous Work-up & Extraction reaction->workup TLC Monitoring purification Column Chromatography workup->purification product N-Alkylated Product purification->product

Caption: General experimental workflow for the N-alkylation of imidazoles.

Application Note 2: Direct C-H Functionalization of the Imidazole Ring

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for forging new carbon-carbon and carbon-heteroatom bonds, avoiding the need for pre-functionalized starting materials. Nickel-catalyzed C-H arylation allows for the introduction of aryl groups at specific positions of the imidazole core, a valuable transformation in medicinal chemistry.[12][13]

Experimental Protocol: Nickel-Catalyzed C2-Arylation of N-Substituted Imidazoles

This protocol is adapted from procedures for the nickel-catalyzed C-H arylation of azoles.[12][13]

Materials:

  • N-Protected Imidazole (e.g., N-Boc-2,5-dibutyl-1H-imidazole) (1.0 equiv)

  • Aryl Halide (e.g., Chloroarene) (1.5 equiv)

  • Nickel Catalyst: Ni(OTf)₂ (10 mol%) or Ni(cod)₂

  • Ligand: dcype (1,2-bis(dicyclohexylphosphino)ethane) (12 mol%)

  • Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃

  • Solvent: tert-Amyl alcohol or another tertiary alcohol[13]

  • Celite

Procedure:

  • Glovebox Setup: In a glovebox, combine the nickel catalyst (e.g., Ni(OTf)₂, 10 mol%) and the ligand (e.g., dcype, 12 mol%) in a reaction vial.[12]

  • Add the N-protected imidazole (1.0 equiv), the aryl halide (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).[12]

  • Add the tertiary alcohol solvent (e.g., tert-amyl alcohol).[12]

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture at 110-120 °C for 12-36 hours.[12]

  • Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS.[12]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).[12]

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst residue, and concentrate the filtrate under reduced pressure.[12]

  • Purify the crude product by column chromatography on silica gel to obtain the C-H arylated imidazole.

Data Presentation: C-H Functionalization of Imidazoles

The following table summarizes representative examples of C-H functionalization reactions on the imidazole core.

Imidazole SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
1-Methylimidazole4-ChlorotolueneNi(cod)₂/dcypeCs₂CO₃t-AmylOH12095[13]
1-Methylimidazole4-ChloroanisoleNi(cod)₂/dcypeCs₂CO₃t-AmylOH12095[13]
N-SEM-imidazole4-BromoanisolePd(OAc)₂/SPhosK₂CO₃Dioxane13091 (C5)[14]
N-SEM-imidazole4-ChlorotoluenePd(OAc)₂/SPhosK₂CO₃Dioxane13085 (C5)[14]
Imidazo[1,2-a]pyridinePerfluorohexyl iodide- (Visible Light)-CH₃CNRT92[15]

Note: "dcype" is 1,2-Bis(dicyclohexylphosphino)ethane, "SPhos" is 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, "SEM" is 2-(Trimethylsilyl)ethoxymethyl. Yields correspond to the major regioisomer.

Visualization: C-H Arylation Scheme

CH_Arylation_Scheme reactants N-Protected Imidazole + Aryl-X products C-Arylated Imidazole + H-X reactants->products Direct C-H Activation conditions [Ni] or [Pd] catalyst Base, Solvent, Heat

Caption: General scheme for transition metal-catalyzed C-H arylation of imidazoles.

Application Note 3: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are indispensable tools for constructing C-C bonds.[16][17] For imidazole functionalization, these methods are typically used to couple halo-imidazoles with boronic acids or organozinc reagents, enabling the synthesis of aryl- and vinyl-substituted imidazoles that would be difficult to access otherwise.[16][18] This approach is highly valuable for building molecular complexity in drug discovery programs.[18][19]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of Halo-Imidazoles

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an unprotected halo-imidazole with an arylboronic acid.[16]

Materials:

  • Unprotected Halo-imidazole (e.g., 2-bromo-1H-imidazole) (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • Palladium Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: SPhos (10 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water mixture (e.g., 10:1)

  • Ethyl Acetate

  • Brine

Procedure:

  • To a reaction vial, add the halo-imidazole (1.0 equiv), arylboronic acid (1.5 equiv), palladium catalyst (5 mol%), ligand (10 mol%), and base (3.0 equiv).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Seal the vial and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired functionalized imidazole.

Data Presentation: Palladium-Catalyzed Cross-Coupling of Imidazoles

The table below presents data for the synthesis of 4-substituted imidazoles via palladium-catalyzed cross-coupling reactions.

Imidazole SubstrateCoupling PartnerCatalystLigandConditionsYield (%)Reference
1-Trityl-4-iodoimidazole4-Vinylphenylzinc chloridePd(PPh₃)₄-THF, RT, 2h78[18]
1-Trityl-4-iodoimidazole4-Methoxyphenylzinc chloridePd(PPh₃)₄-THF, RT, 2h80[18]
4-(Tributylstannyl)-1-tritylimidazole4-BromoanisolePdCl₂(PPh₃)₂-Toluene, 100°C, 24h71[18]
2-Bromo-1H-imidazole4-Tolylboronic acidPd(OAc)₂SPhosK₃PO₄, Dioxane/H₂O, 80°C96[16]
4-Bromo-1H-imidazolePhenylboronic acidPd(OAc)₂SPhosK₃PO₄, Dioxane/H₂O, 80°C99[16]

Note: "Trityl" is the triphenylmethyl protecting group. "THF" is tetrahydrofuran.

Visualization: Palladium-Catalyzed Cross-Coupling Cycle

Suzuki_Cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add R-X pd_complex1 R-Pd(II)-X L_n ox_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal R'-B(OH)2 + Base pd_complex2 R-Pd(II)-R' L_n transmetal->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 R-R'

References

Application Notes and Protocols for the Characterization of (5-tert-butyl-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical methods for the characterization of (5-tert-butyl-1H-imidazol-4-yl)methanol, a heterocyclic compound with potential applications in pharmaceutical and materials science. The protocols detailed below cover chromatographic and spectroscopic techniques to ensure the identity, purity, and structural elucidation of the compound.

Compound Information

PropertyValue
Chemical Name This compound
Molecular Formula C₈H₁₄N₂O
Molecular Weight 154.21 g/mol [1]
CAS Number 51721-22-3[1]
Appearance Solid (predicted)[1]

Analytical Techniques

A multi-faceted approach is recommended for the comprehensive characterization of this compound, employing chromatographic separation followed by spectroscopic identification.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of this compound and for monitoring reaction progress during its synthesis. A reversed-phase method is generally suitable for imidazole derivatives.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Dissolve sample in mobile phase (e.g., 1 mg/mL) filter Filter through 0.45 µm syringe filter sample_prep->filter hplc Inject sample onto HPLC system filter->hplc Inject separation Isocratic or gradient elution hplc->separation detection UV Detection (e.g., 210-230 nm) separation->detection chromatogram Obtain chromatogram detection->chromatogram Generate purity Calculate purity based on peak area chromatogram->purity

Caption: Workflow for HPLC purity analysis.

Protocol: Reversed-Phase HPLC

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of the compound in 1 mL of the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
Spectroscopic Characterization

Spectroscopic methods are essential for the structural confirmation of this compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5s1HImidazole C2-H
~4.4s2H-CH₂OH
~1.3s9H-C(CH₃)₃
(broad)s1H-OH
(broad)s1HN-H

Table: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

Chemical Shift (ppm)Assignment
~140Imidazole C5
~135Imidazole C2
~120Imidazole C4
~55-CH₂OH
~31-C(CH₃)₃
~30-C(CH₃)₃

Protocol: NMR Sample Preparation and Acquisition

  • Weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the data using appropriate software to assign the chemical shifts.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Logical Relationship for Mass Spectrometry Fragmentation

MS_Fragmentation M [this compound] M/Z = 154.21 M_minus_CH3 [M-CH₃]⁺ M/Z = 139.19 M->M_minus_CH3 - CH₃ M_minus_H2O [M-H₂O]⁺ M/Z = 136.19 M->M_minus_H2O - H₂O tert_butyl_cation [C(CH₃)₃]⁺ M/Z = 57.11 M->tert_butyl_cation Fragmentation

Caption: Expected fragmentation pathways in MS.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

ParameterRecommended Conditions
Ionization Mode Positive Electrospray Ionization (ESI+)
Sample Preparation Dissolve a small amount of the sample in methanol or acetonitrile (e.g., 0.1 mg/mL).
Infusion Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.
Mass Analyzer Quadrupole, Time-of-Flight (TOF), or Orbitrap
Scan Range m/z 50-500

Expected Observations:

  • Molecular Ion Peak [M+H]⁺: m/z 155.12

  • Major Fragments: Loss of a methyl group ([M-CH₃]⁺ at m/z ~140), loss of water ([M-H₂O]⁺ at m/z ~137), and the tert-butyl cation ([C(CH₃)₃]⁺ at m/z 57).

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongO-H and N-H stretching
2960-2870StrongC-H stretching (tert-butyl)
~1600MediumC=N stretching (imidazole ring)
~1460MediumC-H bending (tert-butyl)
~1050StrongC-O stretching (primary alcohol)

Protocol: FTIR Analysis

  • Ensure the sample is dry.

  • For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for ease of use and minimal sample preparation.

  • Place a small amount of the solid sample on the ATR crystal.

  • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Alternatively, prepare a KBr pellet of the sample.

Summary of Analytical Data

The following table provides a summary of the expected analytical data for this compound, which can be used as a reference for quality control and characterization.

Analytical MethodExpected Result
HPLC A single major peak with a purity of >95%
¹H NMR Peaks corresponding to imidazole, methylene, and tert-butyl protons
¹³C NMR Peaks corresponding to imidazole, methylene, and tert-butyl carbons
Mass Spectrometry (ESI+) [M+H]⁺ at m/z 155.12
FTIR Characteristic absorption bands for O-H, N-H, C-H, C=N, and C-O functional groups

These application notes and protocols provide a robust framework for the analytical characterization of this compound. Adherence to these methodologies will ensure reliable and reproducible results for researchers and scientists in the field of drug development and chemical research.

References

Application Notes and Protocols for In Vitro Assays Involving Imidazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common in vitro assays used to evaluate the biological activity of imidazole-based compounds. This document includes detailed protocols for key experiments, quantitative data summaries for comparative analysis, and visualizations of relevant pathways and workflows.

Anticancer Activity of Imidazole-Based Compounds: Cytotoxicity Assays

Imidazole derivatives have demonstrated significant potential as anticancer agents by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. A fundamental method for assessing the cytotoxic effects of these compounds is the MTT assay.

Data Presentation: Cytotoxicity of Imidazole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various imidazole derivatives against several human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
3a HT-29 (Colon Cancer)20.88 ± 1.02
3b C6 (Glioma)10.721 ± 0.38[1]
BZML (13) SW480 (Colorectal Cancer)0.02742[2]
BZML (13) HCT116 (Colorectal Cancer)0.02312[2]
Compound 43 MCF-7 (Breast Cancer)0.8[2]
Compound 49 MDA-MB-231, T47D, MCF-7, HT29, A5491.98–4.07[2]
Compound 22 NUGC-3 (Gastric Cancer)0.05
Compound 2 SK-N-DZ (Neuroblastoma)<4.7[3]
Compound 2 K562 (Myeloid Leukemia)4.7[3]
Compound 8 SK-N-DZ (Neuroblastoma)12.58[3]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4]

Materials:

  • Imidazole-based compound of interest

  • Human cancer cell line (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)[2][4]

  • Solubilization solution (e.g., DMSO, or 0.1% NP40 in isopropanol with 4 mM HCl)[5]

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare a series of dilutions of the imidazole-based compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

    • Incubate the plate for 3-4 hours at 37°C.[5]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[5][7]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[1]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualization: Cytotoxicity Assay Workflow

Cytotoxicity_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add imidazole compound dilutions incubation_24h->add_compound incubation_treatment Incubate for 24-72h add_compound->incubation_treatment add_mtt Add MTT solution incubation_treatment->add_mtt incubation_mtt Incubate for 3-4h add_mtt->incubation_mtt add_solubilizer Add solubilization solution incubation_mtt->add_solubilizer read_absorbance Measure absorbance (570 nm) add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for a typical in vitro cytotoxicity assay.

Imidazole-Based Compounds as Enzyme Inhibitors

The versatility of the imidazole scaffold allows for its interaction with a wide range of biological targets, including enzymes.[7] Many imidazole derivatives have been investigated as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.

Data Presentation: Enzyme Inhibition by Imidazole Derivatives

The following table summarizes the inhibitory activity of representative imidazole derivatives against various enzymes.

Compound IDTarget EnzymeIC50Reference
Compounds 17, 19-24 hCA I4.13 - 15.67 nM[1]
Compounds 17, 19-24 hCA II5.65 - 14.84 nM[1]
Compound 42 EGFR Kinase0.3 µM[2]
Compounds 47, 48, 49 EGFR Phosphorylation617, 710, 236 nM[2]
Compound 18 EGFR Kinase33.65 nM[8]
Compound 20 EGFR Kinase0.55 µM[8]
Compound 10e CDK20.62 µM[9]
IMD-A1 (Fictional) COX-20.25 µM[7]
Experimental Protocol: In Vitro Protein Kinase Inhibition Assay (e.g., EGFR)

This protocol describes a general method for assessing the inhibitory activity of imidazole compounds against a protein kinase, such as the Epidermal Growth Factor Receptor (EGFR), using a luminescence-based assay that measures ATP consumption.

Materials:

  • Imidazole-based inhibitor

  • Recombinant human EGFR enzyme[10]

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)[11]

  • ATP

  • Kinase assay buffer[10]

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the imidazole compound in 100% DMSO.

    • Perform serial dilutions of the compound in kinase assay buffer to achieve the desired final concentrations.

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted compound or vehicle control (DMSO) to the wells of a white opaque plate.

    • Add 2.5 µL of a solution containing the EGFR enzyme and the peptide substrate in kinase assay buffer to each well.[10]

    • Incubate for 10-15 minutes at room temperature to allow for compound binding to the enzyme.

  • Kinase Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer to each well.[10]

    • Incubate the plate at room temperature or 30°C for 60 minutes.[7][10]

  • Signal Generation:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of the ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.[10]

    • Add 10 µL of the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.[10]

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[10]

Visualization: EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Imidazole Imidazole Compound Imidazole->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by an imidazole compound.

Antifungal Activity of Imidazole-Based Compounds

Imidazole-containing compounds, particularly the azoles, are a major class of antifungal agents used in clinical practice.[12] They function by inhibiting the enzyme lanosterol 14-α-demethylase, which is essential for the biosynthesis of ergosterol, a key component of the fungal cell membrane.[11]

Data Presentation: Antifungal Activity of Imidazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for several imidazole derivatives against various fungal strains.

Compound IDFungal StrainMIC (µg/mL)Reference
Compound 31 Candida albicans 64110 (fluconazole-resistant)8[13]
Compound 42 Candida albicans 64110 (fluconazole-resistant)8[13]
Compound 31 Candida spp.0.5 - 8[13]
Compound 42 Candida spp.2 - 32[13]
Derivative 3e Phytophthora nicotianae (at 0.5 mg/mL)42% inhibition[14]
Derivative 3e Rhizoctonia solani (at 0.5 mg/mL)50% inhibition[14]
Derivative 3e Rhizoctonia solani (at 1.0 mg/mL)99% inhibition[14]
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Test

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of antifungal agents.[15][16][17]

Materials:

  • Imidazole-based antifungal agent

  • Fungal isolate (e.g., Candida albicans)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolate on potato dextrose agar to ensure purity and viability.

    • Prepare a fungal suspension in sterile saline from a 24-hour culture.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Antifungal Agent Dilution:

    • Prepare a stock solution of the imidazole compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the antifungal agent in RPMI 1640 medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well containing the diluted antifungal agent.

    • Include a growth control well (inoculum without the drug) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • After incubation, examine the plates for visible fungal growth.

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

Visualization: Antifungal Susceptibility Testing Workflow

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading prep_inoculum Prepare standardized fungal inoculum add_inoculum Inoculate plate with fungal suspension prep_inoculum->add_inoculum prep_dilutions Prepare serial dilutions of imidazole compound add_dilutions Add compound dilutions to plate prep_dilutions->add_dilutions add_dilutions->add_inoculum add_controls Include growth and sterility controls add_inoculum->add_controls incubate_plate Incubate at 35°C for 24-48h add_controls->incubate_plate read_mic Visually determine MIC incubate_plate->read_mic

Caption: Workflow for broth microdilution antifungal susceptibility testing.

References

Application Notes and Protocols: The Use of tert-Butyl Protecting Groups in Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of the tert-butoxycarbonyl (Boc) protecting group in the synthesis of imidazole-containing compounds. The strategic protection and deprotection of the imidazole nitrogen is a critical step in the synthesis of a vast array of pharmacologically active molecules.

Introduction

The imidazole ring is a fundamental heterocyclic scaffold present in numerous natural products and synthetic pharmaceuticals. Its unique electronic and structural properties make it a key component in medicinal chemistry for modulating biological activity. During multi-step syntheses, the nucleophilic nature of the imidazole nitrogen can interfere with desired chemical transformations. Therefore, the temporary protection of this functional group is often necessary. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines and heterocyclic nitrogens due to its stability in a variety of reaction conditions and its facile removal under specific acidic or alternative mild conditions.

Strategic Overview

The application of the tert-butyl protecting group in imidazole synthesis primarily involves three key stages:

  • Protection: The introduction of the Boc group onto the imidazole nitrogen to prevent its participation in subsequent reactions.

  • Functionalization: Modification of other parts of the molecule while the imidazole nitrogen is protected.

  • Deprotection: The removal of the Boc group to restore the imidazole ring.

This strategic approach allows for the selective synthesis of complex imidazole derivatives with high yields and purity.

Data Presentation

The following tables summarize quantitative data for the N-Boc protection and deprotection of imidazole under various conditions, allowing for easy comparison of different methodologies.

Table 1: N-Boc Protection of Imidazole

Reagents and ConditionsSolventTemperatureTimeYield (%)Reference
Imidazole, (Boc)₂O, Et₃NMethanolRoom TemperatureOvernight95%[1]
Imidazole, (Boc)₂ONone (Solvent-free)Room TemperatureUntil CO₂ evolution ceasesHigh (qualitative)
Imidazole, (Boc)₂O, water-acetoneWater-AcetoneRoom TemperatureShortExcellent[2]

Table 2: Deprotection of N-Boc-Imidazole

Reagents and ConditionsSolventTemperatureTimeYield (%)Reference
NaBH₄EthanolRoom TemperatureNot Specified75-98%[1][3]
Trifluoroacetic acid (TFA)Dichloromethane (DCM)Room Temperature30 minHigh (qualitative)[1][4]
ThermolysisTFE or MeOH120°C30 min100%[1]
4M HCl in DioxaneDioxaneRoom Temperature16 hNot specified for imidazole[5]

Experimental Protocols

Detailed methodologies for key protection and deprotection reactions are provided below.

N-Boc Protection of Imidazole

Protocol 1: Using Di-tert-butyl dicarbonate and Triethylamine [1]

  • Materials: Imidazole, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (Et₃N), Methanol (MeOH), Ethyl acetate (AcOEt), Brine, 5% NaHCO₃ solution, Na₂SO₄.

  • Procedure:

    • To a solution of imidazole (1.0 eq) in methanol (MeOH), add triethylamine (Et₃N, 1.0 eq) and di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq).

    • Stir the reaction mixture at room temperature overnight.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate (AcOEt).

    • Wash the organic phase with brine and a 5% NaHCO₃ solution.

    • Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.

    • Purify the product by column chromatography.

Protocol 2: Solvent-Free N-Boc Protection

  • Materials: Imidazole, Di-tert-butyl dicarbonate ((Boc)₂O).

  • Procedure:

    • In a round-bottom flask, combine imidazole (1.0 eq) and di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq).

    • Stir the mixture at room temperature. The reaction will proceed with the evolution of CO₂ gas.

    • Continue stirring until the gas evolution ceases, indicating the completion of the reaction.

    • Remove the by-product, tert-butanol, under high vacuum to yield the N-Boc-imidazole.

Deprotection of N-Boc-Imidazole

Protocol 1: Using Sodium Borohydride [3]

  • Materials: N-Boc-imidazole, Sodium borohydride (NaBH₄), Ethanol (EtOH), 3N HCl.

  • Procedure:

    • Dissolve the N-Boc-imidazole substrate in ethanol (95% or dry).

    • Add sodium borohydride (NaBH₄) to the solution at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or mass spectrometry.

    • Upon completion, cool the reaction mixture to 0°C and quench by the dropwise addition of a 3N HCl solution until gas production ceases (pH ~7).

    • Evaporate the solvent and purify the product as required.

Protocol 2: Acidic Deprotection with Trifluoroacetic Acid (TFA) [4]

  • Materials: N-Boc-protected amine, Dichloromethane (DCM), Trifluoroacetic acid (TFA), Toluene.

  • Procedure:

    • Treat the Boc-protected amine with a 1:1 (v/v) mixture of DCM/TFA (5 mL/mmol).

    • Stir the solution for 30 minutes at room temperature.

    • Add toluene to the mixture and concentrate under reduced pressure.

    • To ensure complete removal of excess TFA, co-evaporate the mixture with toluene twice. The deprotected amine TFA salt is obtained.

Visualizations

The following diagrams illustrate the workflows for the protection and deprotection of the imidazole ring using a tert-butyl (Boc) group.

ProtectionWorkflow Imidazole Imidazole Reagents_Protection (Boc)₂O, Base (optional) Solvent (optional) Imidazole->Reagents_Protection NBocImidazole N-Boc-Imidazole Reagents_Protection->NBocImidazole Protection

Caption: Workflow for N-Boc protection of imidazole.

DeprotectionWorkflow NBocImidazole N-Boc-Imidazole Reagents_Deprotection Acid (TFA or HCl) or NaBH₄ NBocImidazole->Reagents_Deprotection Imidazole Imidazole Reagents_Deprotection->Imidazole Deprotection

Caption: Workflow for the deprotection of N-Boc-imidazole.

SignalingPathways cluster_protection Protection Step cluster_functionalization Functionalization cluster_deprotection Deprotection Step Imidazole Imidazole BocProtected N-Boc Imidazole Imidazole->BocProtected (Boc)₂O, Base FunctionalizedBoc Functionalized N-Boc Imidazole BocProtected->FunctionalizedBoc Further Reactions FunctionalizedImidazole Functionalized Imidazole FunctionalizedBoc->FunctionalizedImidazole Acid or NaBH₄

Caption: Logical relationship in a multi-step synthesis involving imidazole protection.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the efficient synthesis of various imidazole derivatives utilizing microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved product yields, and cleaner reaction profiles, aligning with the principles of green chemistry.[1][2][3] The protocols outlined below are intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing a practical guide to leveraging microwave technology for the rapid generation of imidazole-based molecular scaffolds.

Method 1: One-Pot, Three-Component Synthesis of 2,4,5-Trisubstituted Imidazoles using a Nanoparticle Catalyst

This protocol describes a green and efficient one-pot synthesis of 2,4,5-trisubstituted imidazoles via a three-component reaction of an aromatic aldehyde, benzil, and ammonium acetate, catalyzed by chromium(III) oxide (Cr₂O₃) nanoparticles under microwave irradiation in an aqueous medium.[2]

Experimental Protocol
  • Reactant Preparation: In a suitable microwave reaction vessel, combine the aromatic aldehyde (1 mmol), benzil (1 mmol), ammonium acetate (3 mmol), and Cr₂O₃ nanoparticles (15 mmol).

  • Solvent Addition: Add 2 mL of deionized water to the reaction mixture.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 400 W. The reaction time will vary depending on the specific aldehyde used (typically 4-9 minutes).[2]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/petroleum ether, 1:9).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, for example, by placing the vessel in an ice bath. The solid product can then be isolated by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent if necessary.[2]

Data Presentation
EntryAromatic AldehydeMicrowave Power (W)Reaction Time (min)Yield (%)
1Benzaldehyde400497
24-Chlorobenzaldehyde400595
34-Methylbenzaldehyde400692
44-Methoxybenzaldehyde400594
52-Nitrobenzaldehyde400985

Table 1: Reaction conditions and yields for the synthesis of 2,4,5-trisubstituted imidazoles using Cr₂O₃ nanoparticles under microwave irradiation.[2]

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Microwave Synthesis cluster_workup Product Isolation A Aromatic Aldehyde (1 mmol) F Combine Reactants in Microwave Vessel A->F B Benzil (1 mmol) B->F C Ammonium Acetate (3 mmol) C->F D Cr2O3 Nanoparticles (15 mmol) D->F E Water (2 mL) E->F G Microwave Irradiation (400 W, 4-9 min) F->G H Cool Reaction Mixture G->H I Filter and Wash with Water H->I J Dry the Product I->J K Recrystallize (optional) J->K L Purified 2,4,5-Trisubstituted Imidazole J->L K->L

Workflow for Nanoparticle-Catalyzed Imidazole Synthesis

Method 2: Solvent-Free Synthesis of Trisubstituted Imidazoles on a Solid Support

This protocol details a solvent-free approach for the synthesis of trisubstituted imidazoles from an α-hydroxyketone (benzoin), an aldehyde, and ammonium acetate on a solid support like silica gel or alumina, facilitated by microwave irradiation. This method is environmentally friendly due to the absence of a solvent.[1][4]

Experimental Protocol
  • Support Preparation: Thoroughly grind a mixture of silica gel (15.4 g) or alumina (17 g) with ammonium acetate (7.7 g) in a mortar.

  • Reactant Loading: In a separate flask, dissolve benzoin (1.06 g, 5 mmol) and the desired aldehyde (5 mmol) in a minimal amount of a volatile solvent like methylene chloride (20 mL) to ensure even coating on the solid support. Add this solution to the prepared solid support.

  • Solvent Removal: Evaporate the volatile solvent completely under reduced pressure to obtain a free-flowing powder.

  • Microwave Irradiation: Place the flask containing the reactant-loaded solid support in a domestic microwave oven and irradiate at low power (e.g., 160 W). To prevent overheating, it is recommended to use intermittent irradiation (e.g., two 10-minute intervals).[1]

  • Product Extraction: After irradiation, allow the mixture to cool. Extract the product from the solid support using an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Filter the extract and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Data Presentation
EntryAldehydeSolid SupportMicrowave Power (W)Total Irradiation Time (min)Yield (%)
1BenzaldehydeSilica Gel1602085
24-ChlorobenzaldehydeAlumina1602088
34-MethylbenzaldehydeSilica Gel1602082
42-FuranaldehydeAlumina1602078

Table 2: Reaction conditions and yields for the solvent-free synthesis of trisubstituted imidazoles on a solid support under microwave irradiation.[1]

Experimental Workflow```dot

G cluster_prep Reactant Preparation cluster_reaction Microwave Synthesis cluster_workup Product Isolation A Grind Solid Support with Ammonium Acetate C Mix Solution with Solid Support A->C B Dissolve Benzoin and Aldehyde in Volatile Solvent B->C D Evaporate Solvent C->D E Microwave Irradiation (160 W, intermittent) D->E F Cool Reaction Mixture E->F G Extract Product with Organic Solvent F->G H Filter and Evaporate Solvent G->H I Purify by Chromatography or Recrystallization H->I J Purified Trisubstituted Imidazole I->J

Workflow for Phase-Transfer Catalyzed Synthesis

References

Application Notes and Protocols for (5-tert-butyl-1H-imidazol-4-yl)methanol in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the potential applications and experimental protocols for the use of (5-tert-butyl-1H-imidazol-4-yl)methanol as a ligand in coordination chemistry. Due to the limited direct literature on this specific ligand, the information herein is substantially based on analogous imidazole-4-methanol and substituted imidazole systems.

Introduction to this compound as a Ligand

This compound is a heterocyclic organic compound featuring an imidazole ring substituted with a bulky tert-butyl group and a hydroxymethyl group.[1] The imidazole moiety offers a versatile coordination site through its pyridine-type nitrogen atom (N3), making it an excellent candidate for the formation of coordination complexes with a variety of metal ions. The adjacent hydroxymethyl group can also participate in coordination, allowing the ligand to act as a bidentate chelating agent, forming stable five-membered rings with metal centers.[2] The sterically demanding tert-butyl group is expected to influence the solid-state packing of the resulting complexes and may impart solubility in less polar solvents.

Imidazole and its derivatives are of significant interest in coordination chemistry and have been employed in the construction of metal-organic frameworks (MOFs) and other coordination polymers.[3][4] These materials have potential applications in catalysis, gas storage, and as sensing materials. Furthermore, imidazole-containing compounds are prevalent in biological systems, and their metal complexes are explored for their potential as therapeutic and diagnostic agents.[5][6]

Potential Applications

Based on the chemistry of similar imidazole-based ligands, coordination complexes of this compound are anticipated to have applications in several key areas:

  • Bioinorganic Chemistry: As mimics of metalloenzyme active sites containing histidine residues. The bulky tert-butyl group can create a hydrophobic pocket around the metal center.

  • Catalysis: The metal complexes could serve as catalysts in various organic transformations, with the ligand framework influencing selectivity and activity.

  • Materials Science: As building blocks for the synthesis of novel MOFs and coordination polymers with tailored properties for gas sorption or separation.

  • Drug Development: Imidazole-based metal complexes have shown promise as antimicrobial and anti-inflammatory agents.[7] The lipophilic tert-butyl group may enhance cell membrane permeability.

Synthesis of this compound

General Workflow for Ligand Synthesis

G cluster_0 Ligand Synthesis Start Start Esterification Imidazole-4-carboxylic acid ester synthesis Start->Esterification Starting materials Reduction Reduction of ester to alcohol (e.g., with LiAlH4) Esterification->Reduction Purification Purification by crystallization or chromatography Reduction->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End End Characterization->End Pure Ligand

Caption: General workflow for the synthesis of 4-hydroxymethylimidazole derivatives.

Synthesis of Coordination Complexes

The synthesis of coordination complexes with this compound can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, temperature, and stoichiometry can influence the final product.

Experimental Protocol: Synthesis of a Generic M(II)-(5-tert-butyl-1H-imidazol-4-yl)methanol Complex

  • Ligand Dissolution: Dissolve this compound (2 mmol) in 25 mL of methanol.

  • Metal Salt Dissolution: In a separate flask, dissolve the metal(II) salt (e.g., Co(NO₃)₂·6H₂O, 1 mmol) in 25 mL of methanol.[2]

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Crystallization: Allow the resulting solution to stand at room temperature. Slow evaporation of the solvent should yield crystals of the complex over several days to weeks.[2]

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold methanol, and dry in a desiccator.

  • Characterization: Characterize the complex using single-crystal X-ray diffraction, elemental analysis, IR spectroscopy, and magnetic susceptibility measurements.[2]

Workflow for Coordination Complex Synthesis and Characterization

G Ligand This compound Reaction Reaction of Ligand and Metal Salt Ligand->Reaction Metal_Salt Metal Salt (e.g., MCl2, M(NO3)2) Metal_Salt->Reaction Solvent Solvent (e.g., Methanol, Ethanol) Solvent->Reaction Crystallization Crystallization (Slow Evaporation) Reaction->Crystallization Isolation Isolation and Drying Crystallization->Isolation Characterization Characterization Isolation->Characterization X-ray Single-Crystal X-ray Diffraction Characterization->X-ray Spectroscopy IR, UV-Vis Spectroscopy Characterization->Spectroscopy Elemental_Analysis Elemental Analysis Characterization->Elemental_Analysis Magnetic Magnetic Susceptibility Characterization->Magnetic

Caption: Workflow for the synthesis and characterization of metal complexes.

Expected Coordination Modes and Structural Data

Based on studies of 4-hydroxymethylimidazole, this compound is expected to act as a bidentate N,O-donor ligand.[2] The coordination would involve the pyridine-like nitrogen of the imidazole ring and the oxygen atom of the hydroxymethyl group. This would result in the formation of a stable five-membered chelate ring.

Logical Relationship of Ligand Structure to Coordination

G cluster_ligand Ligand Structure cluster_coordination Coordination Behavior Imidazole_Ring Imidazole Ring N_donor Pyridine-type N Atom Imidazole_Ring->N_donor Bidentate Bidentate Chelation N_donor->Bidentate Hydroxymethyl Hydroxymethyl Group O_donor Oxygen Atom Hydroxymethyl->O_donor O_donor->Bidentate tert_Butyl tert-Butyl Group Steric_Hindrance Steric Influence tert_Butyl->Steric_Hindrance Complex_Geometry Influence on Complex Geometry and Packing Steric_Hindrance->Complex_Geometry Chelate_Ring Formation of 5-membered Chelate Ring Bidentate->Chelate_Ring

Caption: Relationship between ligand structure and its coordination behavior.

Table 1: Expected Crystallographic Data for a Hypothetical --INVALID-LINK--₂ Complex (L = this compound)

ParameterExpected ValueReference Analogue
Coordination GeometryDistorted Octahedral--INVALID-LINK--₂[2]
Co-N bond length (Å)2.10 - 2.20~2.15 Å[2]
Co-O (ligand) bond length (Å)2.05 - 2.15~2.10 Å[2]
Co-O (water) bond length (Å)2.00 - 2.10~2.08 Å[2]
N-Co-O bite angle (°)75 - 80~77.4°[2]

Table 2: Expected Spectroscopic Data

TechniqueFeatureExpected Wavenumber/ShiftRationale
FT-IRν(C=N) of imidazoleShift to higher frequency upon coordinationCoordination of the pyridine-type nitrogen.
FT-IRν(M-N)250 - 300 cm⁻¹Appearance of a new band.[2]
FT-IRν(M-O)300 - 350 cm⁻¹Appearance of a new band.[2]
¹H NMRImidazole C-H protonsDownfield shift upon coordinationDeshielding due to metal coordination.
¹H NMRCH₂OH protonsBroadening or disappearance of OH signalCoordination to a paramagnetic metal center.

Potential in Drug Development: A Signaling Pathway Perspective

Imidazole-based compounds are known to inhibit certain enzymes, such as kinases.[9] Should metal complexes of this compound exhibit inhibitory activity against a specific kinase, they could modulate downstream signaling pathways implicated in diseases like cancer.

Hypothetical Kinase Inhibition Signaling Pathway

G Ligand_Complex This compound Metal Complex Kinase Target Kinase (e.g., FLT3) Ligand_Complex->Kinase Substrate_P Substrate Phosphorylation Kinase->Substrate_P Downstream Downstream Signaling Cascade Substrate_P->Downstream Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream->Cellular_Response

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound presents itself as a promising ligand for the development of novel coordination complexes. Its structural features suggest a bidentate coordination mode, and the presence of the tert-butyl group is likely to confer interesting steric and solubility properties to its metal complexes. The protocols and data presented here, derived from analogous systems, provide a solid foundation for researchers to begin exploring the coordination chemistry and potential applications of this ligand in various scientific and therapeutic fields. Further experimental work is necessary to fully elucidate the properties and potential of its coordination compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in heterocyclic synthesis?

A1: Low yields in heterocyclic synthesis can arise from a multitude of factors. The most common culprits include suboptimal reaction conditions, the purity of reagents and solvents, sensitivity to atmospheric moisture and oxygen, inefficient mixing, and potential decomposition of the product.[1] A systematic approach to troubleshooting these variables is crucial for improving yield.[1]

Q2: How can I minimize the formation of side products in my reaction?

A2: Minimizing side products often involves a careful optimization of reaction conditions. Key strategies include:

  • Temperature Control: Maintaining a consistent and optimal temperature can prevent undesired side reactions that may have higher activation energies.

  • Order of Reagent Addition: In some cases, the order in which reactants are introduced can significantly impact the reaction pathway.

  • Use of Protecting Groups: Protecting reactive functional groups that are not involved in the desired transformation can prevent them from participating in side reactions.[2][3][]

  • Catalyst Selection: Choosing a more selective catalyst can favor the desired reaction pathway over others.

Q3: What are the best practices for purifying heterocyclic compounds?

A3: Purification of heterocyclic compounds can be challenging due to their diverse polarities and potential for complex impurity profiles.[5] Common and effective techniques include:

  • Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical for success.[5]

  • Column Chromatography: A versatile method for separating compounds based on their polarity. Careful selection of the stationary and mobile phases is essential.

  • Distillation: Effective for purifying volatile liquid heterocycles.

  • Acid-Base Extraction: For heterocyclic compounds with basic or acidic functionalities, this can be a simple and effective preliminary purification step.

Troubleshooting Guides

Issue 1: Low Reaction Yield

Q: My reaction is consistently resulting in a low yield of the desired heterocyclic product. How can I troubleshoot this?

A: A low yield is a common issue that can be addressed systematically. Follow this troubleshooting workflow to identify and resolve the problem.[1][6]

Low_Yield_Troubleshooting start Low Yield Observed reagent_purity Assess Reagent & Solvent Purity start->reagent_purity reaction_conditions Verify Reaction Conditions (Temp, Time, Conc.) reagent_purity->reaction_conditions Purity OK purify_reagents Purify Reagents/ Use Dry Solvents reagent_purity->purify_reagents Impure workup_purification Review Workup & Purification Procedure reaction_conditions->workup_purification Conditions OK optimize_conditions Systematically Optimize Reaction Parameters reaction_conditions->optimize_conditions Suboptimal product_stability Check Product Stability workup_purification->product_stability Procedure OK modify_workup Modify Extraction/ Purification Method workup_purification->modify_workup Losses Detected product_stability->optimize_conditions Decomposition Observed modify_conditions_stability Adjust Conditions (e.g., lower temp, shorter time) product_stability->modify_conditions_stability Unstable purify_reagents->reaction_conditions optimize_conditions->start Re-run Reaction modify_workup->start Re-run Reaction modify_conditions_stability->start Re-run Reaction

Caption: Troubleshooting workflow for low reaction yields.

Detailed Steps:

  • Assess Reagent and Solvent Purity: Impurities in starting materials or solvents can act as catalysts for side reactions or inhibit the desired transformation.[1] Always use reagents of appropriate purity and ensure solvents are anhydrous when necessary.

  • Verify Reaction Conditions: Suboptimal temperature, reaction time, or reactant concentrations are common causes of low yields.[1] Small-scale trial reactions can help identify the optimal parameters.

  • Review Workup and Purification: Significant amounts of product can be lost during extraction, washing, and purification steps.[6] Analyze each step to identify potential sources of loss.

  • Check Product Stability: The desired heterocyclic product may be unstable under the reaction or workup conditions, leading to degradation.[1] Monitor the reaction over time using techniques like TLC or LC-MS to check for product decomposition.

Issue 2: Unexpected Side Reactions

Q: I am observing significant formation of an unexpected byproduct. How can I identify and suppress it?

A: The formation of byproducts is a frequent challenge. The approach to resolving this depends on the nature of the side reaction.

Table 1: Common Side Reactions and Mitigation Strategies

Side Reaction TypeCommon CauseRecommended Action
Polymerization High temperature, presence of radical initiators, or acidic/basic conditions.[7]Lower reaction temperature, add radical inhibitors, or adjust pH.
Dimerization High concentration of a reactive intermediate.Use a lower concentration of the starting material or add it slowly to the reaction mixture.
Rearrangement Acidic or basic conditions, or thermal stress.Modify the pH of the reaction or run the reaction at a lower temperature.
Hydrolysis Presence of water in the reaction mixture.[7]Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere.

Experimental Protocol: Minimizing Hydrolysis in Guareschi-Thorpe Pyridine Synthesis [7]

This protocol provides a method to minimize the hydrolysis of cyano groups, a common side reaction in the synthesis of certain pyridine derivatives.

  • Reactants:

    • Ethyl cyanoacetate (1 mmol)

    • Ethyl acetoacetate (1 mmol)

    • Ammonium carbonate (2 mmol)

    • Water (2 mL)

  • Procedure:

    • Combine all reactants in a sealed vessel.

    • Stir the mixture at 80°C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the product often precipitates and can be collected by filtration.

Named Reaction Troubleshooting

Fischer Indole Synthesis

Q: My Fischer Indole Synthesis is giving a low yield and multiple products. What could be the issue?

A: The Fischer Indole Synthesis is sensitive to reaction conditions and the nature of the substrates.[8][9]

Fischer_Indole_Troubleshooting start Low Yield/ Multiple Products in Fischer Indole Synthesis acid_catalyst Evaluate Acid Catalyst (Type and Strength) start->acid_catalyst hydrazone_formation Check Hydrazone Formation/Stability acid_catalyst->hydrazone_formation Catalyst OK change_acid Screen Different Lewis or Brønsted Acids acid_catalyst->change_acid Ineffective rearrangement Consider [3,3]-Sigmatropic Rearrangement Issues hydrazone_formation->rearrangement Formation OK isolate_hydrazone Isolate and Purify Hydrazone Intermediate hydrazone_formation->isolate_hydrazone Incomplete/ Decomposition side_reactions Investigate Potential Side Reactions rearrangement->side_reactions Rearrangement OK modify_temp Adjust Reaction Temperature rearrangement->modify_temp Inefficient side_reactions->start Re-evaluate use_buchwald Consider Buchwald Modification side_reactions->use_buchwald Byproducts persist change_acid->hydrazone_formation isolate_hydrazone->rearrangement modify_temp->side_reactions use_buchwald->start Re-run with Pd-catalysis

Caption: Troubleshooting the Fischer Indole Synthesis.

Common Issues and Solutions:

  • Acid Catalyst: The choice of acid catalyst (Lewis or Brønsted) is critical and substrate-dependent.[8][9] If one acid gives poor results, screen others such as polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid.[8][9]

  • Hydrazone Intermediate: The initial formation of the phenylhydrazone can be a critical step.[10] If the hydrazone is unstable, it may be beneficial to generate it in situ or use a modified procedure like the Buchwald modification, which involves a palladium-catalyzed cross-coupling to form the N-aryl hydrazone.[10]

  • Side Reactions: Aldol condensation or Friedel-Crafts type reactions can occur, reducing the yield of the desired indole.[8][9] Careful control of temperature and acid strength can help minimize these side reactions.[8]

Aza-Diels-Alder Reaction

Q: My aza-Diels-Alder reaction has a very low yield. What are the likely causes?

A: Low yields in aza-Diels-Alder reactions often stem from issues with the imine dienophile or suboptimal reaction conditions.[11]

Table 2: Troubleshooting the Aza-Diels-Alder Reaction

Potential IssueTroubleshooting StepRationale
Imine Instability Ensure starting amine and aldehyde are pure and dry. Confirm imine formation via spectroscopy if prepared beforehand.[11]Imines can be prone to hydrolysis or decomposition, especially when generated in situ.[11]
Unfavorable Diene Conformation Consider modifying the diene structure to favor the required s-cis conformation.[11]The diene must adopt an s-cis conformation to participate in the cycloaddition.[11]
Suboptimal Solvent Screen different solvents. Polar solvents like DMF or even water can accelerate the reaction.[11]Solvent polarity can significantly impact the reaction rate.[11]
Lewis Acid Catalyst If using a Lewis acid, ensure it is anhydrous and added under inert conditions.Lewis acids can promote the reaction but are often sensitive to moisture.
Pictet-Spengler Reaction

Q: I am having trouble with my Pictet-Spengler reaction. What factors should I consider?

A: The success of the Pictet-Spengler reaction is highly dependent on the electronic nature of the β-arylethylamine and the reaction conditions.[12]

Key Considerations:

  • Aromatic Ring Activation: The reaction works best with electron-rich aromatic rings.[12][13] If your substrate has electron-withdrawing groups, the cyclization step may be difficult.

  • Aldehyde/Ketone Reactivity: Simple aldehydes like formaldehyde generally work well.[13] Less reactive ketones may require harsher conditions.

  • Acid Catalysis: The reaction is typically catalyzed by a protic or Lewis acid.[12] The strength and concentration of the acid can influence the reaction rate and yield.

  • Schiff Base Formation: The initial condensation to form the Schiff base is a crucial step.[12] In some cases, pre-forming and isolating the Schiff base before cyclization can improve the outcome.[12]

References

Technical Support Center: Optimizing Imidazole Ring Formation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for imidazole ring formation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of imidazole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during imidazole synthesis, offering practical solutions and preventative measures.

Low Reaction Yield

Q1: My Debus-Radziszewski reaction is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields in the Debus-Radziszewski synthesis are a frequent challenge.[1][2] Several factors can contribute to this, including suboptimal reaction conditions and the formation of side products.[1][2]

Troubleshooting Steps:

  • Catalyst Selection: While the traditional reaction can be performed without a catalyst, the choice of catalyst can significantly impact the yield.[1] Consider using catalysts such as silicotungstic acid, DABCO (1,4-diazabicyclo[2.2.2]octane), boric acid, or a low-melting mixture of urea–ZnCl2.[1][2][3]

  • Reaction Temperature and Time: Ensure the reaction is conducted at the optimal temperature. Reflux temperatures are commonly employed for many Debus-Radziszewski reactions.[1] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the ideal reaction time.[1][4]

  • Solvent Choice: The solvent plays a critical role by influencing the solubility of reactants and the reaction rate.[1][5] Ethanol is a common choice, but other solvents like methanol or even solvent-free conditions, particularly with microwave irradiation, have been reported to provide good yields.[1] Glycerol has also been shown to be an effective green solvent.[6]

  • Microwave Irradiation: Microwave-assisted synthesis can significantly decrease reaction times and enhance yields compared to conventional heating methods.[1][7]

  • Purity of Starting Materials: Ensure the purity of your starting materials (dicarbonyl compound, aldehyde, and ammonia source). Impurities can lead to unwanted side reactions and lower the yield of the desired imidazole product.

Q2: I am observing significant side product formation in my imidazole synthesis. How can I minimize this?

A2: The formation of side products is a common issue that can significantly reduce the yield of the desired imidazole.[2][3] The nature of these side products often depends on the specific reaction conditions and starting materials used.

Troubleshooting Steps:

  • Control of Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reactant can sometimes lead to the formation of undesired products.

  • Temperature Control: Running the reaction at a lower temperature may increase selectivity for the desired product, although it might require longer reaction times. Conversely, for some reactions, a higher temperature might be necessary to favor the desired pathway over side reactions.

  • Catalyst Optimization: The choice of catalyst can influence the reaction pathway. Experiment with different catalysts to find one that selectively promotes the formation of the imidazole ring. For instance, in the Debus-Radziszewski synthesis, catalysts like lactic acid or DABCO have been used to achieve high yields.[2]

  • Atmosphere Control: Some reactions may be sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation or other unwanted side reactions.

Purification Challenges

Q3: I am having difficulty purifying my imidazole derivative using column chromatography. What can I do?

A3: Purification of imidazole derivatives can be challenging due to their polarity and potential for interaction with the stationary phase.[8]

Troubleshooting Steps:

  • Co-elution with Impurities: If your product is co-eluting with starting materials or impurities, optimizing the mobile phase is crucial.[8]

    • Gradient Elution: Switch from an isocratic system to a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[8]

    • Solvent System Modification: Experiment with different solvent systems. Common choices for imidazole derivatives include ethyl acetate/hexane, dichloromethane/methanol, and chloroform/methanol.[8]

  • Low Recovery from Column: Low recovery can be due to irreversible adsorption onto the silica gel or degradation of the compound on the column.[8]

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina.[8]

    • Deactivate Silica Gel: Add a small amount of a base, such as triethylamine, to the eluent to deactivate the silica gel.[8]

  • Acid-Base Extraction Issues: Emulsion formation during acid-base extraction can hinder layer separation. To break an emulsion, you can try adding a saturated solution of sodium chloride (brine) or filtering the mixture through a pad of Celite.[8]

Q4: How can I effectively remove residual imidazole used as a catalyst or byproduct?

A4: Imidazole is water-soluble, which can be exploited for its removal.[9]

Purification Strategies:

  • Aqueous Wash: Perform an aqueous wash of your organic layer. An acidic wash (e.g., dilute HCl) will protonate the imidazole, significantly increasing its water solubility and facilitating its removal into the aqueous phase.[9] Be cautious if your product is acid-sensitive.[9]

  • Silica Gel Plug: If your product is substantially less polar than imidazole, a quick filtration through a short plug of silica gel can effectively remove the highly polar imidazole.[9]

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of 2,4,5-Triphenyl-1H-imidazole via Debus-Radziszewski Reaction

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
None---20[2]
Triethylaminet-butanol60-651275[2]
Piperidinet-butanol60-651278[2]
DBUt-butanol60-651281[2]
DABCOt-butanol60-651292[2]
Lactic Acid (1 mL)-160-92[2]
Silicotungstic Acid (7.5 mol%)EthanolReflux-94[2]
Urea–ZnCl2-1100.599[2][3]
FeCl3/SiO2 (20 mg)Solvent-free100193[10]

Table 2: Effect of Microwave Irradiation on Imidazole Synthesis

Synthesis MethodReactantsConditionsTimeYield (%)Reference
Conventional HeatingBenzil, Aromatic Aldehyde, Ammonium AcetateReflux in ethanoic acid1-2 h-[7]
Microwave IrradiationBenzil, Aromatic Aldehyde, Ammonium Acetate720 W5.7 min>70[7]
Microwave Irradiation (Solvent-free)Benzil, Substituted Aldehydes, Ammonium AcetateNeat-Excellent[2]

Experimental Protocols

Protocol 1: General Procedure for the Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole (Lophine)

This protocol provides a general method for the synthesis of lophine.[1]

Materials:

  • Benzil

  • Benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine benzil (1 equivalent), benzaldehyde (1 equivalent), and ammonium acetate (2-3 equivalents).

  • Add glacial acetic acid as the solvent.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically after 1-2 hours), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into cold water, which should cause the product to precipitate.

  • Collect the solid product by filtration and wash it with water to remove any remaining acetic acid and ammonium salts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,4,5-triphenylimidazole.

Protocol 2: General Procedure for the Purification of a Solid Imidazole Derivative by Recrystallization

This protocol outlines a general procedure for purifying a solid imidazole derivative.[9]

Procedure:

  • Solvent Selection: In a test tube, place a small amount of the crude solid. Add a few drops of a potential solvent and observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound poorly at room temperature but well when heated.[9]

  • Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Inducing Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[8]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.

Visualizations

Troubleshooting_Low_Yield cluster_conditions Condition Optimization Start Low Imidazole Yield CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckPurity->Start If impure, purify/replace OptimizeConditions Optimize Reaction Conditions CheckPurity->OptimizeConditions If pure Catalyst Vary Catalyst OptimizeConditions->Catalyst Solvent Change Solvent OptimizeConditions->Solvent Temperature Adjust Temperature OptimizeConditions->Temperature Time Modify Reaction Time OptimizeConditions->Time MonitorReaction Monitor Reaction (e.g., TLC) MonitorReaction->OptimizeConditions Incomplete/ Side products Workup Review Workup & Purification MonitorReaction->Workup Reaction complete Workup->Start Product loss detected Result Improved Yield Workup->Result Optimized Catalyst->MonitorReaction Solvent->MonitorReaction Temperature->MonitorReaction Time->MonitorReaction

Caption: A logical workflow for troubleshooting low-yield imidazole synthesis.

Purification_Workflow cluster_extraction Extraction Troubleshooting cluster_column Chromatography Troubleshooting Start Crude Imidazole Product Extraction Acid-Base Extraction Start->Extraction Emulsion Emulsion Forms? Extraction->Emulsion Column Column Chromatography CoElution Co-elution? Column->CoElution LowRecovery Low Recovery? Column->LowRecovery Recrystallization Recrystallization FinalProduct Pure Imidazole Derivative Recrystallization->FinalProduct Emulsion->Column No BreakEmulsion Add Brine / Filter Emulsion->BreakEmulsion Yes BreakEmulsion->Column CoElution->Recrystallization No OptimizeMobile Optimize Mobile Phase (Gradient Elution) CoElution->OptimizeMobile Yes OptimizeMobile->Recrystallization LowRecovery->Recrystallization No ChangeStationary Change Stationary Phase (e.g., Alumina) LowRecovery->ChangeStationary Yes ChangeStationary->Recrystallization

Caption: A general workflow for the purification of imidazole derivatives.

References

Technical Support Center: Purification of Substituted Imidazole Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of substituted imidazole alcohols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering practical solutions and preventative measures.

Crystallization Issues

Question: My polar substituted imidazole alcohol will not crystallize. What should I do?

Answer: This is a common challenge with polar compounds. Here are several troubleshooting steps:

  • Solvent Screening is Crucial: The ideal solvent should dissolve your compound poorly at room temperature but well at higher temperatures.[1] Systematically test a range of solvents with varying polarities. For polar imidazole alcohols, consider solvents like ethanol, methanol, water, ethyl acetate, and acetone, or solvent pairs such as ethanol/water.[1]

  • Optimize Concentration: Your solution might be too dilute. Try evaporating some of the solvent to increase the concentration of your compound. Conversely, if the solution is too concentrated, it may "oil out" instead of crystallizing. In this case, add a small amount of hot solvent to redissolve the material and allow it to cool slowly.[1]

  • Slow Cooling is Key: Rapid cooling can trap impurities and prevent crystal formation.[1] Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

    • Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the cooled, saturated solution.

  • Consider a Two-Solvent System: If a single solvent is ineffective, a two-solvent system can be very useful. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Add a drop or two of the "good" solvent to redissolve the cloudiness and then allow the solution to cool slowly.[2]

Question: My imidazole alcohol "oils out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. Here are some solutions:

  • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil and allow it to cool at a much slower rate.[1]

  • Adjust Solvent Polarity: The polarity of the solvent may be too similar to your compound. Try a different solvent or adjust the ratio of your co-solvent system.[1]

  • Lower the Crystallization Temperature: Ensure there is a significant temperature difference between the dissolving and crystallization temperatures.[1]

Question: The recrystallized product is still impure. What are the next steps?

Answer:

  • Multiple Recrystallizations: A single recrystallization may not be sufficient. A second recrystallization can significantly improve purity, though some product loss is expected.[1]

  • Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration of the dissolved sample before allowing it to cool and crystallize.[1]

  • Decolorization: If your crystals are colored due to impurities, add a small amount of activated charcoal to the hot solution, swirl, and then perform a hot filtration to remove the charcoal and adsorbed impurities.[1]

Column Chromatography Issues

Question: My substituted imidazole alcohol is co-eluting with impurities during column chromatography. How can I improve separation?

Answer: Co-elution is a common problem that can often be solved by adjusting your chromatographic conditions:

  • Optimize the Mobile Phase:

    • Gradient Elution: If you are using an isocratic system (constant solvent mixture), switch to a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This is effective for separating compounds with close Rf values.[3]

    • Solvent System Modification: Experiment with different solvent systems. For polar compounds like imidazole alcohols, common systems include dichloromethane/methanol and ethyl acetate/hexane.[3] Adding a small amount of a basic modifier like triethylamine (0.1-1%) can significantly improve peak shape and selectivity by deactivating acidic sites on the silica gel.[3]

  • Change the Stationary Phase:

    • Different Silica Gel: If you are using standard silica gel, consider using a different type, such as alumina (which is less acidic), or a bonded phase silica like C18 for reverse-phase chromatography if your compound is sufficiently non-polar.[3]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that are not retained on C18 columns, HILIC is an excellent alternative.[1]

Question: I am experiencing low recovery of my imidazole alcohol from the column. What could be the cause?

Answer: Low recovery can be due to several factors:

  • Irreversible Adsorption: Your compound may be strongly or irreversibly binding to the silica gel. This can be mitigated by adding triethylamine to your mobile phase or by using a less acidic stationary phase like alumina.[3]

  • Compound Instability: Your imidazole alcohol might be degrading on the acidic silica gel. If you suspect this, run the column as quickly as possible (flash chromatography) and consider neutralizing the silica gel with a triethylamine solution before packing the column.[3]

Acid-Base Extraction Issues

Question: I'm not recovering my imidazole alcohol from the aqueous layer after neutralization. What should I do?

Answer: This issue can arise from several factors:

  • Incomplete Neutralization: Ensure you have added enough acid or base to fully protonate or deprotonate the imidazole nitrogen. Check the pH with pH paper or a pH meter.[3]

  • High Water Solubility: Some substituted imidazole alcohols are highly soluble in water even in their neutral form. If your compound does not precipitate upon neutralization, you will need to back-extract it into an organic solvent like dichloromethane or ethyl acetate.[3][4]

  • Salt Formation: The salt formed from a strong acid and strong base during extraction and neutralization can increase the solubility of your compound in the aqueous layer.[3] If possible, use a weaker acid or base.

Data Presentation: Purification Method Comparison

Purification MethodTypical RecoveryTypical PurityAdvantagesCommon Challenges
Recrystallization 80-95%>99%Excellent for final purification step; scalable.Requires a suitable solvent; potential for product loss in mother liquor.
Flash Column Chromatography 50-80%>95%Good for complex mixtures and initial purification.[3]Can be time-consuming; potential for irreversible adsorption or degradation on the stationary phase.[3]
Acid-Base Extraction 60-90%VariableGood for removing acidic or basic impurities.Compound must be stable to pH changes; may not be effective for neutral impurities.
Reverse-Phase HPLC Variable>99%High-resolution separation for polar compounds.Can be expensive; requires specialized equipment.

Experimental Protocols

Protocol 1: Recrystallization of a Substituted Imidazole Alcohol

This protocol provides a general procedure for the purification of a solid, polar imidazole alcohol.

  • Solvent Selection: In a test tube, add a small amount of the crude solid. Add a few drops of a potential solvent (e.g., ethanol, water, or a mixture) and observe the solubility at room temperature. An ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.[1]

  • Dissolution: Place the crude material in an Erlenmeyer flask with a stir bar. Add the chosen solvent and heat the mixture on a hot plate with stirring until the solid is fully dissolved. Add the solvent dropwise to ensure you are using the minimum amount necessary to dissolve the compound.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed flask.[1]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.[1] Dry the crystals in a vacuum oven or desiccator.

Protocol 2: Flash Column Chromatography of a Substituted Imidazole Alcohol

This protocol outlines the purification of a polar imidazole alcohol using normal-phase flash chromatography.

  • Solvent System Selection (TLC): Dissolve a small amount of the crude material and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., dichloromethane/methanol, ethyl acetate/hexane) to find a system that gives your desired compound an Rf value of approximately 0.3-0.4.

  • Column Packing: Choose an appropriate column size (a general rule is a 40:1 to 100:1 ratio of silica to crude product by weight).[3] Pack the column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude imidazole alcohol in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the packed column.

  • Elution: Begin eluting with the least polar solvent system. If using a gradient, gradually increase the polarity of the mobile phase (e.g., from 100% dichloromethane to 95:5 dichloromethane/methanol).[3] If tailing is observed, consider adding 0.5% triethylamine to the mobile phase.[3]

  • Fraction Collection and Analysis: Collect fractions and monitor the elution by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified imidazole alcohol.[3]

Protocol 3: Acid-Base Extraction of a Substituted Imidazole Alcohol

This protocol is for separating a basic imidazole alcohol from neutral or acidic impurities.

  • Dissolution: Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Acidic Extraction: Add a dilute aqueous acid (e.g., 1 M HCl) to the separatory funnel. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated imidazole alcohol will move into the aqueous layer. Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh dilute acid to ensure complete transfer.[3][5]

  • Neutralization and Back-Extraction: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (check with pH paper).[3]

  • Isolation:

    • If the neutral imidazole alcohol precipitates, collect it by vacuum filtration.

    • If the product is water-soluble or oils out, extract the neutralized aqueous solution with several portions of an organic solvent (e.g., 3 x 30 mL of dichloromethane).[3]

  • Drying and Solvent Removal: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification Options cluster_end End Product Crude Crude Substituted Imidazole Alcohol Recrystallization Recrystallization Crude->Recrystallization Solid crude Column Column Chromatography Crude->Column Complex mixture AcidBase Acid-Base Extraction Crude->AcidBase Contains acidic/ basic impurities Pure Pure Imidazole Alcohol Recrystallization->Pure Column->Pure AcidBase->Pure

Caption: General purification workflow for substituted imidazole alcohols.

Troubleshooting_Crystallization Start Problem: No Crystallization Solvent Is the solvent optimal? Start->Solvent Concentration Is the concentration correct? Solvent->Concentration No Sol_Yes Screen new solvents or use co-solvent system Solvent->Sol_Yes Yes Cooling Is cooling rate slow? Concentration->Cooling No Conc_Yes Evaporate solvent or add more solvent Concentration->Conc_Yes Yes Induce Have you tried inducing crystallization? Cooling->Induce No Cool_Yes Allow to cool to RT before ice bath Cooling->Cool_Yes Yes Induce_Yes Scratch flask or add seed crystal Induce->Induce_Yes Yes Success Crystals Form Induce->Success No Sol_Yes->Concentration Conc_Yes->Cooling Cool_Yes->Induce Induce_Yes->Success

Caption: Troubleshooting logic for crystallization issues.

References

Technical Support Center: Optimizing Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for imidazole synthesis.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during imidazole synthesis, providing potential causes and solutions in a question-and-answer format.

Q1: My imidazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in imidazole synthesis can stem from several factors. Here are some common causes and troubleshooting steps:

  • Suboptimal Reaction Temperature: Temperature is a critical parameter. Excessively high temperatures can lead to the formation of byproducts, while a temperature that is too low may result in a slow reaction rate and incomplete conversion.[1] It is crucial to perform temperature optimization studies for your specific reaction.[1]

  • Incorrect Reagent Stoichiometry: The molar ratio of reactants is crucial. For the Debus-Radziszewski synthesis, a common starting point is a 1:1:2 molar ratio of the α-dicarbonyl compound, aldehyde, and ammonia source, respectively.[1]

  • Inefficient Catalysis: The choice and loading of the catalyst significantly impact the yield. For instance, in a copper-catalyzed synthesis, optimizing the amount of CuI was shown to be critical; increasing the catalyst loading beyond the optimal amount did not improve the yield.[2] Experiment with different catalysts (both homogeneous and heterogeneous) and optimize their concentration.

  • Poor Solvent Choice: The solvent plays a vital role in reactant solubility, intermediate stability, and reaction kinetics.[3] Protic solvents like ethanol and methanol can be effective, but in some cases, "green" solvents like glycerol or even solvent-free conditions have been shown to produce excellent yields.[3][4]

  • Reaction Time: Ensure the reaction is running for a sufficient amount of time to go to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).[1]

Q2: I am observing significant side product formation in my reaction. How can I improve the selectivity for my desired imidazole?

A2: Side product formation is a common challenge. Here are some strategies to enhance selectivity:

  • Optimize Catalyst Loading: The amount of catalyst can be critical for selectivity. A catalyst loading study should be performed to find the optimal concentration for your specific system.[2]

  • Control Reaction Temperature: Lowering the reaction temperature may favor the kinetically controlled product over thermodynamically stable side products. Conversely, a higher temperature might be necessary to favor the desired reaction pathway in some cases.[2]

  • Choice of Catalyst: The nature of the catalyst can dictate the reaction pathway. The choice between different metal catalysts (e.g., CuI vs. CuCl₂) or the use of heterogeneous catalysts can significantly influence the product distribution.[2][5]

  • Purity of Starting Materials: Impurities in the starting materials, particularly the aldehyde, can lead to the formation of side products. Ensure you are using high-purity reagents.

Q3: What are the best practices for purifying my synthesized imidazole derivative?

A3: The appropriate purification method depends on the physical properties of your imidazole derivative and the nature of the impurities. Common techniques include:

  • Recrystallization: This is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system where the imidazole is soluble at high temperatures but sparingly soluble at room temperature.[6]

  • Flash Column Chromatography: This is a versatile method for separating compounds with different polarities. A range of stationary phases (e.g., silica gel) and mobile phases (solvent mixtures) can be used to achieve optimal separation.[6]

  • Acid-Base Extraction: For N-alkylated imidazoles, acid-base extraction can be an effective purification method. The basic imidazole can be extracted into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The imidazole can then be recovered by neutralizing the aqueous phase and extracting it back into an organic solvent.[6]

Q4: Can I use microwave irradiation to improve my imidazole synthesis?

A4: Yes, microwave-assisted synthesis has emerged as a powerful tool for organic synthesis.[7] It offers several advantages over conventional heating methods, including:

  • Reduced Reaction Times: Microwave irradiation can dramatically shorten reaction times from hours to minutes.[7][8][9]

  • Increased Yields: In many cases, microwave synthesis leads to higher product yields compared to conventional methods.[7][9][10]

  • Improved Purity: The rapid and uniform heating provided by microwaves can sometimes lead to cleaner reactions with fewer side products.[7]

  • Solvent-Free Conditions: Microwave synthesis can often be performed under solvent-free conditions, which is environmentally friendly.[11][12]

Data Presentation

The following tables summarize quantitative data for various imidazole synthesis methods, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Comparison of Catalysts for the Synthesis of 2,4,5-Trisubstituted Imidazoles [5]

CatalystCatalyst LoadingTemperature (°C)Reaction TimeYield (%)Reusability (Cycles)Solvent
CuI15 mol%Reflux20 min95Not ReportedButanol
CuCl₂·2H₂O10 mol%Microwave (300W)12 min92Not ReportedSolvent-free
MIL-101(Cr)5 mg12010 min955Solvent-free
Fe₃O₄ Nanoparticles15 mol%505 hHighYesSolvent-free
Fe₃O₄@chitosan-Reflux-Excellent6Ethanol
ZSM-11 Zeolite--48 hExcellent5Solvent-free

Table 2: Effect of Solvent on the Yield of 2,4,5-Triaryl Imidazoles (Catalyst-Free) [3]

EntrySolventTemperature (°C)Time (h)Yield (%)
1EtOHReflux5Low
2MeOHReflux5Low
3Glycerolrt-52
4Glycerol90-High
5None--Sluggish

Table 3: Optimization of Reaction Temperature for a CuI-Catalyzed Imidazole Synthesis [2]

EntryTemperature (°C)Time (min)Yield (%)
11409075
2908080
3708078

Experimental Protocols

This section provides detailed methodologies for key imidazole synthesis experiments.

Protocol 1: Debus-Radziszewski Synthesis of 2,4,5-Triphenyl-1H-imidazole [13]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzil (1.0 mmol, 210 mg), benzaldehyde (1.0 mmol, 106 mg, 102 µL), and ammonium acetate (5.0 mmol, 385 mg).

  • Solvent Addition: Add glacial acetic acid (5 mL).

  • Reaction Conditions: Heat the mixture to reflux (approximately 120 °C) and maintain for 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing 50 mL of ice-cold water.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water (2 x 10 mL).

    • Recrystallize the crude product from ethanol to afford pure 2,4,5-triphenyl-1H-imidazole.

Protocol 2: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrimidine Containing Imidazole Derivatives [14]

  • Imine Formation (First Microwave Step):

    • In a 35 mL microwave reaction vessel, suspend imidazo[1,2-a]pyrimidine-2-carbaldehyde (0.51 mmol, 75 mg), a primary amine (0.56 mmol), and p-toluenesulfonic acid (20 mol%, 19.4 mg) in ethanol (2 mL).

    • Stir the mixture at room temperature for 5 minutes.

    • Heat the mixture at 80 °C for 30 minutes using 100 W microwave power.

  • Cyclization (Second Microwave Step):

    • Cool the mixture to room temperature.

    • Add benzil (0.51 mmol, 107 mg) and ammonium acetate (2.55 mmol, 196 mg).

    • Heat the reaction mixture at 100 °C for 80 minutes using microwave irradiation.

  • Work-up and Purification:

    • Monitor the reaction completion using TLC.

    • Upon completion, the product can be isolated and purified using standard techniques such as filtration and recrystallization.

Protocol 3: Ultrasound-Assisted One-Pot Synthesis of Tetrasubstituted Imidazoles [13]

  • Reaction Setup: In a 50 mL flask, charge benzil (1.0 mmol, 210 mg), an aldehyde (1.0 mmol), a primary aromatic amine (4.0 mmol), and ammonium acetate (4.0 mmol, 308 mg).

  • Catalyst and Solvent: Add nanocrystalline magnesium aluminate (0.05 g) and ethanol (2 mL).

  • Sonication: Sonicate the mixture using an ultrasound bath (50 kHz) at 60 °C. The temperature can be controlled with a water bath.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, add water to the reaction mixture.

    • Collect the solid product by filtration.

    • Wash the product with water.

    • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure tetrasubstituted imidazole.

Mandatory Visualizations

The following diagrams illustrate key workflows and reaction mechanisms in imidazole synthesis.

Debus_Radziszewski_Mechanism Dicarbonyl 1,2-Dicarbonyl Compound Diimine Diimine Intermediate Dicarbonyl->Diimine Condensation Aldehyde Aldehyde Imidazole Imidazole Product Aldehyde->Imidazole Ammonia Ammonia (2 equiv.) Ammonia->Diimine Diimine->Imidazole Condensation

Caption: Reaction mechanism for the Debus-Radziszewski imidazole synthesis.

Troubleshooting_Workflow Start Low Yield or Side Products Check_Temp Optimize Reaction Temperature Start->Check_Temp Check_Stoich Verify Reagent Stoichiometry Check_Temp->Check_Stoich No Improvement Improved Improved Yield/ Selectivity Check_Temp->Improved Improvement Check_Catalyst Screen Catalysts & Optimize Loading Check_Stoich->Check_Catalyst No Improvement Check_Stoich->Improved Improvement Check_Solvent Evaluate Different Solvents Check_Catalyst->Check_Solvent No Improvement Check_Catalyst->Improved Improvement Check_Time Monitor Reaction over Time (TLC) Check_Solvent->Check_Time No Improvement Check_Solvent->Improved Improvement Check_Time->Improved Improvement Further_Opt Further Optimization May Be Needed Check_Time->Further_Opt No Improvement

Caption: A logical workflow for troubleshooting common issues in imidazole synthesis.

Experimental_Workflow Start Start Synthesis Reaction_Setup 1. Reaction Setup (Combine Reagents) Start->Reaction_Setup Reaction_Conditions 2. Apply Reaction Conditions (Heating, MW, Sonication) Reaction_Setup->Reaction_Conditions Monitoring 3. Monitor Reaction (TLC) Reaction_Conditions->Monitoring Monitoring->Reaction_Conditions Incomplete Workup 4. Work-up (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification 5. Purification (Recrystallization, Chromatography) Workup->Purification Characterization 6. Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Pure Imidazole Product Characterization->Final_Product

Caption: A general experimental workflow for the synthesis and purification of imidazoles.

References

Technical Support Center: Scaling Up Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of heterocyclic compound synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Reaction Kinetics and Yield

Q1: My reaction yield dropped significantly when moving from lab to pilot scale. What are the common causes and how can I troubleshoot this?

A: A decrease in yield upon scale-up is a frequent challenge. Here’s a systematic approach to identify and resolve the issue:

  • Mixing Efficiency: Inadequate mixing in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Troubleshooting:

      • Evaluate the stirrer design and speed. For larger vessels, impeller types like pitched-blade turbines are often more effective than standard magnetic stir bars.

      • Ensure the reactor is properly baffled to improve mixing and prevent vortex formation.[1]

  • Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. This can lead to temperature gradients and the formation of undesired byproducts.

    • Troubleshooting:

      • Monitor the internal reaction temperature closely, along with the temperature of the heating/cooling jacket.

      • Implement controlled, slower addition of reagents to manage heat generation.

  • Reagent Purity and Addition: Impurities in starting materials or solvents can have a more pronounced effect at a larger scale. The method of reagent addition also becomes more critical.

    • Troubleshooting:

      • Ensure all reagents and solvents are of appropriate purity for the scale of the reaction.

      • For critical reagents, consider subsurface addition near the impeller for rapid dispersion.[1]

  • Atmospheric Control: Sensitivity to air and moisture can be exacerbated in larger setups.

    • Troubleshooting:

      • Verify that inert atmosphere techniques (e.g., nitrogen or argon blanket) are effectively implemented and scaled appropriately.

2. Thermoregulation and Safety

Q2: How can I effectively manage the exothermic nature of my heterocyclic synthesis on a larger scale to prevent thermal runaway?

A: Managing exotherms is critical for safety during scale-up. A multi-faceted approach is required:

  • Calorimetric Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction, maximum heat release rate, and the adiabatic temperature rise. This data is essential for designing a safe process.

  • Controlled Reagent Addition: The rate of addition of a reactive reagent is a key control parameter.

    • Protocol: The addition rate should be slow enough that the reactor's cooling system can effectively remove the generated heat, maintaining a stable internal temperature. Do not add the reagent faster than it can be consumed.[2]

  • Cooling System Capacity: Ensure the pilot plant reactor's cooling system is capable of handling the total heat output of the reaction.

  • Emergency Preparedness: Have a documented and tested emergency quenching plan in place. This may involve the rapid addition of a cold, inert solvent or a reaction inhibitor.

Table 1: Key Parameters for Managing Exothermic Reactions

ParameterLaboratory Scale (Typical)Pilot Scale (Typical)Considerations for Scale-Up
Heat Transfer High surface area to volume ratio, efficient heat dissipationLow surface area to volume ratio, less efficient heat dissipationCooling capacity must be carefully calculated and potentially enhanced (e.g., external heat exchangers).
Mixing Efficient with magnetic stirrers or overhead stirrersRequires optimized impeller design and agitation speed to avoid localized heating.Anchor or paddle stirrers may be inadequate; consider pitched-blade turbines or hydrofoil impellers.[1]
Reagent Addition Often manual and rapidRequires precise control via dosing pumps.Addition rate is a critical process parameter for controlling the exotherm.
Monitoring Thermocouple in reaction massMultiple temperature probes (reaction mass, headspace, jacket inlet/outlet) are recommended.Comprehensive monitoring is crucial for early detection of deviations.

3. Solvent Selection and Purification

Q3: I am struggling with product isolation and purification at a larger scale. What should I consider?

A: Purification is often a bottleneck in scaling up. A proactive strategy is essential:

  • Solvent Selection: The choice of solvent impacts not only the reaction but also the workup and purification.

    • Strategy: Select a solvent system that maximizes the solubility of the desired product at the desired temperature and minimizes the solubility of impurities. Consider the entire process, including extraction, crystallization, and filtration. Several solvent selection guides are available to aid in choosing environmentally friendly and safe options.[3][4][5][6][7]

  • Crystallization: If your product is a solid, developing a robust crystallization procedure is key.

    • Troubleshooting:

      • Screen different anti-solvents and cooling profiles to optimize crystal size and purity.

      • Seeding strategies can improve reproducibility and control of particle size.

  • Chromatography: While often a last resort at scale due to cost, preparative chromatography may be necessary.

    • Strategy:

      • Develop a robust analytical HPLC method first, then scale it to a preparative system.

      • Supercritical Fluid Chromatography (SFC) can be a greener and faster alternative to traditional HPLC for some compounds, as it uses supercritical CO2 as the primary mobile phase.[2][8]

Table 2: Solubility Data for Common Heterocyclic Scaffolds in Various Solvents

HeterocycleSolventSolubilityReference
Pyridine WaterModerately Soluble (approx. 1 g/100 mL)[9]
EthanolHighly Soluble[9]
Diethyl EtherHighly Soluble[9]
ChloroformHighly Soluble[9]
Quinoline Cold WaterSlightly Soluble[10]
Hot WaterReadily Soluble[10]
EthanolSoluble[11]
AcetoneSoluble[11]
Indole-3-acetic acid WaterInsoluble[1]
EthanolSoluble (up to 50 mg/mL)[1]

Note: Solubility is a general guide and can be significantly affected by substituents on the heterocyclic ring.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is adapted for a 24-well plate format for efficient screening of catalysts and ligands.

  • Plate Preparation: In an inert atmosphere glovebox, add the heterocyclic halide (0.1 mmol) to each well of a 24-well plate.

  • Catalyst and Ligand Addition: Add the desired nickel or palladium pre-catalyst (e.g., 5 mol%) and ligand (e.g., 10 mol%) to each designated well.

  • Reagent Addition: Add the boronic acid coupling partner (0.12 mmol) and the base (e.g., K₃PO₄, 0.2 mmol) to each well.

  • Solvent Addition: Add the chosen solvent (e.g., 1 mL of a t-Amyl alcohol/water mixture) to each well.

  • Reaction: Seal the plate and place it on a heating block at the desired temperature (e.g., 80 °C) with stirring for a set time (e.g., 16 hours).

  • Analysis: After cooling, take an aliquot from each well, dilute it, and analyze by LC-MS to determine the conversion and identify the most promising conditions for scale-up.

Protocol 2: General Workflow for Preparative HPLC Purification of a Heterocyclic Compound

  • Analytical Method Development: Develop an analytical HPLC method that provides good separation of the target compound from impurities. Key parameters to optimize include the column, mobile phase composition (e.g., acetonitrile/water with a modifier like formic acid or TFA), and gradient.

  • Loading Study: On the analytical column, perform a loading study by injecting increasing amounts of the crude sample to determine the maximum amount that can be loaded without compromising separation.

  • Scale-Up Calculation: Use the results from the analytical method and loading study to calculate the appropriate column size, flow rate, and gradient for the preparative scale.

  • Purification: Equilibrate the preparative column with the initial mobile phase. Dissolve the crude sample in a minimal amount of a strong solvent (e.g., DMSO or DMF) and inject it onto the column. Run the preparative gradient and collect fractions.

  • Fraction Analysis: Analyze the collected fractions by analytical HPLC or TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Troubleshooting_Yield_Loss start Low Yield on Scale-Up check_mixing Evaluate Mixing Efficiency start->check_mixing check_heat Assess Heat Transfer check_mixing->check_heat Adequate solution_mixing Optimize Stirrer Design/Speed Add Baffles check_mixing->solution_mixing Inadequate check_reagents Verify Reagent Purity & Addition check_heat->check_reagents Efficient solution_heat Controlled Reagent Addition Ensure Adequate Cooling check_heat->solution_heat Inefficient solution_reagents Use High-Purity Materials Subsurface Addition check_reagents->solution_reagents Issues Found end Improved Yield check_reagents->end No Issues solution_mixing->end solution_heat->end solution_reagents->end

Caption: A decision tree for troubleshooting yield loss during scale-up.

Exotherm_Management_Workflow cluster_prevention Prevention cluster_control Control cluster_mitigation Mitigation calorimetry Perform Reaction Calorimetry design Design Cooling System & Control Strategy calorimetry->design addition Controlled Reagent Addition design->addition monitoring Continuous Temperature Monitoring addition->monitoring deviation Temperature Deviation Detected monitoring->deviation quench Initiate Emergency Quenching Protocol deviation->quench

Caption: Workflow for managing exothermic reactions from prevention to mitigation.

References

Technical Support Center: Synthesis of (5-tert-butyl-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (5-tert-butyl-1H-imidazol-4-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and established method for the synthesis of the core imidazole structure is the Debus-Radziszewski reaction. This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][2][3] For the synthesis of this compound, the immediate precursor, 5-tert-butyl-1H-imidazole-4-carbaldehyde, is typically formed first, followed by reduction of the aldehyde group. The initial synthesis involves the reaction of glyoxal (the 1,2-dicarbonyl compound), pivalaldehyde (2,2-dimethylpropanal), and ammonia.

Q2: What are the typical starting materials and reagents for this synthesis?

The key starting materials and reagents are:

  • Pivalaldehyde (2,2-dimethylpropanal): Provides the tert-butyl group at the 5-position of the imidazole ring.

  • Glyoxal: A 1,2-dicarbonyl compound that forms the backbone of the imidazole ring. It is often used as an aqueous solution (e.g., 40% in water).

  • Ammonia: Serves as the nitrogen source for the imidazole ring. It can be used in the form of aqueous ammonia (ammonium hydroxide) or generated in situ from an ammonium salt like ammonium acetate.

  • Reducing Agent: For the subsequent reduction of the intermediate aldehyde to the desired alcohol. Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Solvents: The reaction is often carried out in a protic solvent like methanol or ethanol, or under aqueous conditions.

Q3: What are the potential side reactions and byproducts I should be aware of?

Several side reactions can occur, leading to the formation of various byproducts. Key potential byproducts include:

  • Oligomers of Glyoxal: Glyoxal is known to form oligomers and hydrates in aqueous solutions, which can complicate the reaction and purification.[4]

  • Over-alkylation or N-substitution: If primary amines are present as impurities or if reaction conditions are not carefully controlled, N-substituted imidazoles can be formed.

  • Formation of other Imidazole Isomers: Depending on the reaction conditions, trace amounts of isomeric imidazole products may be formed.

  • Products from Self-condensation of Pivalaldehyde: Under certain conditions, pivalaldehyde can undergo self-condensation reactions.

  • Formation of Bis-imidazoles: In some cases, reactions involving glyoxal can lead to the formation of bis-imidazole species.

  • Incomplete Reduction: During the reduction step, unreacted 5-tert-butyl-1H-imidazole-4-carbaldehyde can remain as an impurity.

  • Formation of Bis-(imidazolylmethyl)-ether: In some cases, the hydroxymethyl group of two imidazole molecules can react to form an ether linkage, especially under acidic conditions or upon heating.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Imidazole Product - Inefficient reaction conditions (temperature, concentration, reaction time).- Suboptimal pH of the reaction mixture.- Formation of significant amounts of byproducts.[4]- Loss of volatile reactants (e.g., ammonia) upon heating.- Optimize reaction temperature and time based on literature for similar Debus-Radziszewski reactions.- Adjust the pH to be slightly basic to neutral for the condensation step.- Use a sealed reaction vessel to prevent the loss of ammonia.- Consider using a catalyst such as a Lewis acid or solid acid catalyst to improve efficiency.
Presence of a Significant Amount of Unreacted Starting Material - Insufficient reaction time or temperature.- Incomplete mixing of reactants.- Deactivation of reactants.- Increase the reaction time and/or temperature.- Ensure vigorous stirring throughout the reaction.- Use fresh, high-purity starting materials.
Difficulty in Isolating the Product - Product is highly soluble in the reaction solvent.- Formation of an emulsion during workup.- Product co-precipitates with inorganic salts.- After reaction completion, neutralize the mixture and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).- If an emulsion forms, add brine to break it.- If the product is a solid, attempt recrystallization from a suitable solvent system.
Product is Contaminated with Colored Impurities - Formation of polymeric or degradation products.- Impurities in the starting materials.- Treat the crude product with activated charcoal.- Purify the product by column chromatography on silica gel.
Incomplete Reduction of the Aldehyde - Insufficient amount of reducing agent.- Deactivation of the reducing agent by water or acidic conditions.- Short reaction time for the reduction step.- Use a larger excess of the reducing agent (e.g., 1.5-2.0 equivalents of NaBH₄).- Ensure the reaction medium is not acidic before adding the hydride reducing agent.- Increase the reaction time for the reduction and monitor by TLC.

Experimental Protocols

Protocol 1: Synthesis of 5-tert-butyl-1H-imidazole-4-carbaldehyde (Debus-Radziszewski Reaction)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine pivalaldehyde (1.0 eq.) and glyoxal (1.0 eq., 40% solution in water).

  • Addition of Ammonia: To the stirred solution, slowly add aqueous ammonia (ammonium hydroxide, 2.0-3.0 eq.) at room temperature. The addition should be exothermic, and the temperature may be controlled with a water bath.

  • Reaction: After the initial exothermic reaction subsides, heat the mixture to 60-80 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Neutralize the mixture with a suitable acid (e.g., dilute HCl) to a pH of ~7.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-tert-butyl-1H-imidazole-4-carbaldehyde.

Protocol 2: Reduction to this compound
  • Dissolution: Dissolve the crude 5-tert-butyl-1H-imidazole-4-carbaldehyde (1.0 eq.) in methanol or ethanol in a round-bottom flask.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Solvent Removal: Remove the organic solvent under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Hypothetical Reaction Parameters and Expected Outcomes

ParameterValueExpected Outcome
Reactants Pivalaldehyde, Glyoxal, AmmoniaFormation of 5-tert-butyl-1H-imidazole-4-carbaldehyde
Molar Ratio (Pivalaldehyde:Glyoxal:Ammonia) 1 : 1 : 2-3Optimized for imidazole formation
Solvent Water/MethanolGood solubility for reactants
Temperature 60-80 °CSufficient for reaction completion
Reaction Time 2-4 hoursMonitored by TLC
Reducing Agent Sodium BorohydrideEfficient reduction of the aldehyde
Expected Yield (overall) 40-60% (unoptimized)Varies based on reaction scale and purification
Typical Purity (after chromatography) >95%

Visualizations

Synthesis_Pathway Pivalaldehyde Pivalaldehyde Intermediate 5-tert-butyl-1H-imidazole-4-carbaldehyde Pivalaldehyde->Intermediate Debus-Radziszewski Reaction Glyoxal Glyoxal Glyoxal->Intermediate Debus-Radziszewski Reaction Ammonia Ammonia Ammonia->Intermediate Debus-Radziszewski Reaction FinalProduct This compound Intermediate->FinalProduct Reduction ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->FinalProduct Reduction

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Start Synthesis LowYield Low Yield? Start->LowYield CheckConditions Check Reaction Conditions (Temp, Time, pH) LowYield->CheckConditions Yes CheckPurity Impure Product? LowYield->CheckPurity No CheckConditions->Start Purify Purification (Chromatography, Recrystallization) CheckPurity->Purify Yes IncompleteReaction Incomplete Reaction? CheckPurity->IncompleteReaction No End Successful Synthesis Purify->End IncreaseTimeTemp Increase Reaction Time/Temperature IncompleteReaction->IncreaseTimeTemp Yes TroubleshootByproducts Characterize Byproducts (NMR, MS) IncompleteReaction->TroubleshootByproducts No IncreaseTimeTemp->Start TroubleshootByproducts->Purify

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Regioselective Synthesis of Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective synthesis of substituted imidazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the challenges encountered during their experiments.

Troubleshooting Guides

This section addresses specific problems you might encounter during the synthesis of substituted imidazoles, focusing on achieving the desired regioselectivity.

Problem 1: My reaction is producing a mixture of 1,4- and 1,5-disubstituted imidazoles. How can I improve the regioselectivity?

Possible Causes:

  • Steric Hindrance: The steric bulk of the substituents on your starting materials, such as the dicarbonyl compound or the aldehyde, can significantly influence the regiochemical outcome.[1]

  • Reaction Conditions: Temperature, solvent, and the choice of catalyst play a crucial role in determining the ratio of regioisomers.[1]

  • Synthetic Method: Some synthetic routes are inherently more regioselective than others.[1]

Solutions:

  • Modify Starting Materials: Where possible, utilize starting materials with sterically demanding groups to direct the reaction towards a single isomer. A bulkier substituent on the dicarbonyl component may favor the formation of the less sterically hindered regioisomer.[1]

  • Systematic Screening of Reaction Conditions:

    • Temperature: Lowering the reaction temperature may favor kinetic control, potentially increasing the yield of one regioisomer over the other.[1]

    • Solvent: The polarity of the solvent can influence the transition state energies, thereby affecting the product ratio.[1]

  • Employ a More Regioselective Synthetic Strategy: Consider using a different synthetic method known for higher regioselectivity, such as the Van Leusen imidazole synthesis.[1][2]

Problem 2: I am attempting a Debus-Radziszewski reaction with an unsymmetrical 1,2-dicarbonyl compound and obtaining a mixture of regioisomers. How can I control the outcome?

Possible Causes:

  • The use of unsymmetrical dicarbonyls in the Debus-Radziszewski synthesis, a multicomponent reaction involving a 1,2-dicarbonyl, an aldehyde, and an ammonia source, often leads to poor regioselectivity.[3]

Solutions:

  • Catalyst Selection: The choice of catalyst can significantly influence the reaction's outcome. While the classic reaction can proceed without a catalyst, various Lewis and Brønsted acids have been used to improve yields and, in some cases, selectivity. Experimenting with different catalysts may favor the formation of one regioisomer.[3]

  • Reaction Conditions:

    • Microwave Irradiation: This technique has been shown to improve yields and reduce reaction times in Debus-Radziszewski type reactions and can influence the isomeric ratio.[3]

    • Optimization of Temperature and Time: Fine-tuning the reaction temperature and duration can also impact the regioselectivity.[3]

Problem 3: How can I distinguish between the different regioisomers of my substituted imidazole product?

Solution:

Distinguishing between regioisomers is crucial for reaction optimization and product characterization. Several analytical techniques can be employed:[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are powerful tools for structure elucidation. The chemical shifts and coupling constants of the imidazole ring protons and carbons will differ between regioisomers. Two-dimensional NMR techniques, such as NOESY and HMBC, can provide through-space and through-bond correlations that help in the unambiguous assignment of the structure.[2]

  • Gas Chromatography-Mass Spectrometry (GC/MS): In some cases, regioisomers may exhibit different fragmentation patterns in the mass spectrometer, aiding in their identification.[2]

  • X-ray Crystallography: If a crystalline derivative of the product can be obtained, single-crystal X-ray diffraction provides a definitive structural determination of a specific regioisomer.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in imidazole synthesis?

A1: Regioselectivity in imidazole synthesis is primarily governed by a combination of steric and electronic factors of the reactants, the reaction mechanism of the chosen synthetic route, and the reaction conditions, including the catalyst, solvent, and temperature.[3][4]

  • Steric Hindrance: Bulky substituents on the reactants can direct the formation of a specific regioisomer by favoring pathways that minimize steric clash.[3][4]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can influence the nucleophilicity of the nitrogen atoms in the imidazole ring or its precursors, thereby directing the course of the reaction.[5]

Q2: Which synthetic methods are known for high regioselectivity in the synthesis of disubstituted imidazoles?

A2: For achieving high regioselectivity for 1,4-disubstituted imidazoles, a multi-step sequence starting from a glycine derivative can be highly effective. This method involves the formation of a 2-azabuta-1,3-diene intermediate, which then undergoes transamination and cyclization. This approach is particularly useful for preparing compounds that are challenging to synthesize using traditional methods.[5][6] The Van Leusen imidazole synthesis is another versatile method that involves the reaction of a tosylmethyl isocyanide (TosMIC) with an imine and is a powerful tool for constructing the imidazole ring with good regiocontrol.[2][7]

Q3: Can microwave-assisted synthesis improve the regioselectivity of imidazole formation?

A3: Yes, microwave-assisted synthesis can be a valuable tool. It often leads to shorter reaction times, higher yields, and can influence the regioselectivity of the reaction.[8][9] The rapid and uniform heating provided by microwaves can favor one reaction pathway over another, leading to a different ratio of regioisomers compared to conventional heating methods.[10]

Data Presentation

Table 1: Effect of Reaction Conditions on the Debus-Radziszewski Synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole [3]

EntryCatalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)
1CuI (15)ButanolReflux2595
2NoneButanolReflux12070
3CuI (15)EthanolReflux6085
4CuI (15)AcetonitrileReflux9080

Reaction Conditions: 4-chlorobenzaldehyde (1.0 mmol), benzoin (1.0 mmol), ammonium acetate (3 mmol), catalyst, solvent (7 mL).

Experimental Protocols

Protocol 1: General Procedure for the Debus-Radziszewski Synthesis of 2,4,5-Trisubstituted Imidazoles [3]

  • In a round-bottom flask, combine the aldehyde (1.0 mmol), 1,2-dicarbonyl compound (1.0 mmol), ammonium acetate (3.0 mmol), and catalyst (e.g., CuI, 15 mol%).

  • Add the appropriate solvent (e.g., butanol, 7 mL).

  • Heat the mixture to reflux with stirring.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into crushed ice and stir the resulting precipitate.

  • Filter the solid product and wash with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure product.

Protocol 2: General Procedure for the Van Leusen Three-Component Synthesis of 1,5-Disubstituted Imidazoles [3][11]

  • Imine Formation: In a suitable reaction vessel, mix the aromatic aldehyde (1.0 equiv) and the aliphatic amine (1.0 equiv). Heat the mixture without a solvent in a microwave reactor at 60 °C for 4 minutes, or stir the mixture in a solvent like methanol at room temperature for 30 minutes to form the imine.

  • Cycloaddition: To the vessel containing the pre-formed imine, add tosylmethyl isocyanide (TosMIC) (1.0 equiv), K₂CO₃ (2.0 equiv), and acetonitrile.

  • Heat the reaction mixture under microwave irradiation or conventional reflux until the reaction is complete as monitored by TLC.

  • After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 1,5-disubstituted imidazole.

Protocol 3: Microwave-Assisted Synthesis of Polysubstituted Imidazoles [8]

  • In a suitable vessel, prepare a mixture of an aromatic aldehyde (1 mmol), ammonium acetate (3 mmol), and benzil (1 mmol) in water (2 mL).

  • Add the catalyst (e.g., green synthesized Cr₂O₃ nanoparticles, 15 mmol).

  • Subject the mixture to microwave irradiation (e.g., 400 W) for the appropriate time (typically 4-9 minutes).

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature, for instance, by adding it to a beaker containing ice.

  • Isolate the product by filtration and purify as necessary.

Mandatory Visualization

troubleshooting_workflow start Problem: Mixture of Regioisomers cause1 Possible Cause: Steric Hindrance start->cause1 cause2 Possible Cause: Reaction Conditions start->cause2 cause3 Possible Cause: Synthetic Method start->cause3 solution1 Solution: Modify Starting Materials (Bulky Groups) cause1->solution1 solution2 Solution: Systematic Screening (Temp, Solvent, Catalyst) cause2->solution2 solution3 Solution: Choose More Regioselective Method (e.g., Van Leusen) cause3->solution3

Caption: Troubleshooting workflow for poor regioselectivity.

experimental_workflow_debus step1 1. Combine Reactants & Catalyst (Aldehyde, Dicarbonyl, NH4OAc, Catalyst) step2 2. Add Solvent & Reflux step1->step2 step3 3. Monitor by TLC step2->step3 step4 4. Work-up (Cool, Precipitate, Filter) step3->step4 step5 5. Purify (Recrystallization) step4->step5

References

Technical Support Center: Navigating Multi-Step Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and managing side reactions during the multi-step synthesis of heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions encountered in multi-step heterocyclic synthesis?

A1: Multi-step heterocyclic synthesis is often plagued by a variety of side reactions that can significantly lower the yield and purity of the desired product. Some of the most common issues include:

  • Lack of Regioselectivity: In molecules with multiple similar reactive sites, reagents can react at unintended positions, leading to a mixture of constitutional isomers.[1] Controlling regioselectivity is a significant challenge, often influenced by steric and electronic effects of the substrates and reagents.[2]

  • Chemoselectivity Issues: Functional groups with similar reactivity can compete for a reagent, leading to undesired transformations. Protecting groups are often employed to temporarily block a reactive site and prevent such side reactions.[3][4]

  • Catalyst Deactivation/Poisoning: In metal-catalyzed reactions, such as Suzuki-Miyaura cross-coupling, heteroatoms (especially nitrogen) within the heterocyclic rings can coordinate to the metal center, leading to catalyst deactivation and low yields.[5][6]

  • Homocoupling: In cross-coupling reactions, the undesired coupling of two identical molecules (e.g., two boronic acid molecules or two aryl halides) can occur, forming symmetrical biaryl byproducts.[5] The presence of oxygen can often promote the homocoupling of boronic acids.[5]

  • Protodeboronation: A common side reaction in Suzuki-Miyaura coupling, where the boronic acid or ester is cleaved, and the boron group is replaced by a hydrogen atom from a proton source like water or alcohol.[5][7]

  • Formation of Byproducts from Reagents or Solvents: The reagents or solvents themselves can sometimes participate in side reactions. For instance, the use of a non-polar solvent in certain multicomponent reactions has been shown to lead to the formation of side products like benzimidazole.[8]

Q2: How can I prevent unwanted reactions on other functional groups in my molecule?

A2: Protecting groups are essential tools in organic synthesis to temporarily mask a reactive functional group, preventing it from reacting while transformations are carried out elsewhere in the molecule.[3][4] The ideal protecting group should be:

  • Easy and efficient to introduce and remove.[9]

  • Stable to the reaction conditions it needs to withstand.[9]

  • Removable under specific conditions that do not affect other functional groups (orthogonality).[3][9]

Common protecting groups for various functional groups include:

  • Alcohols: Silyl ethers (e.g., TBDMS, TIPS), benzyl ethers, and esters (e.g., acetate, benzoate).[10]

  • Amines: Carbamates (e.g., Boc, Cbz) and amides (e.g., acetyl).[4]

  • Carbonyls (Aldehydes and Ketones): Acetals and ketals.[10]

  • Carboxylic Acids: Esters (e.g., methyl, ethyl, benzyl, t-butyl).[10]

Q3: What general strategies can be employed to minimize side product formation?

A3: Minimizing side product formation requires careful optimization of reaction conditions. Key strategies include:

  • Solvent Selection: The polarity and nature of the solvent can significantly influence reaction pathways and the formation of side products.[2][8] For instance, using anhydrous solvents can minimize side reactions like protodeboronation that are promoted by water.[7]

  • Temperature Control: Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetic product over thermodynamic side products.[2]

  • Catalyst and Ligand Choice: In catalyzed reactions, the choice of catalyst and ligands is crucial. For example, in palladium-catalyzed reactions, bulky, electron-rich phosphine ligands can promote the desired cross-coupling over side reactions.[1][7]

  • Reaction Time: Monitoring the reaction progress and stopping it once the starting material is consumed can prevent the formation of degradation products.

  • Purification Techniques: After the reaction, employing appropriate purification methods such as crystallization, chromatography, or distillation is essential to remove any formed side products.[11][12][13]

Troubleshooting Guides

Guide 1: Suzuki-Miyaura Cross-Coupling Reactions

Issue: Low yield of the desired biaryl product with significant side products.

This guide provides a systematic approach to troubleshooting common side reactions in Suzuki-Miyaura cross-coupling involving heterocyclic compounds.

Troubleshooting Workflow:

start Low Yield in Suzuki Coupling check_catalyst 1. Catalyst Poisoning? start->check_catalyst check_protodeb 2. Protodeboronation? check_catalyst->check_protodeb No solution_catalyst Use bulky, electron-rich ligands (e.g., XPhos, SPhos). Use pre-formed Pd precatalyst. Slow addition of N-heterocycle. check_catalyst->solution_catalyst Yes check_homo 3. Homocoupling? check_protodeb->check_homo No solution_protodeb Use anhydrous solvents. Use weaker, non-hydroxide base (e.g., K2CO3, Cs2CO3). Lower reaction temperature. check_protodeb->solution_protodeb Yes solution_homo Thoroughly degas solvent. Maintain inert atmosphere (Ar/N2). Use a mild reducing agent. check_homo->solution_homo Yes end Improved Yield check_homo->end No solution_catalyst->end solution_protodeb->end solution_homo->end

Caption: Troubleshooting workflow for common Suzuki coupling side reactions.

Quantitative Data Summary: Impact of Reaction Conditions on Suzuki Coupling Yield

EntryLigandBaseSolventTemperature (°C)Yield (%)Side Product(s)
1PPh₃Na₂CO₃Toluene/H₂O10045Homocoupling, Protodeboronation
2SPhosK₂CO₃Dioxane8085Minimal
3XPhosK₃PO₄Toluene11092Trace Homocoupling
4PPh₃K₂CO₃MeCN/H₂O8060Protodeboronation

Experimental Protocol: General Procedure for Minimizing Side Reactions in Suzuki Coupling

  • Reagent Preparation: Ensure the aryl halide and boronic acid are pure. Use a high-activity palladium pre-catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos) and a weak, non-hydroxide base (e.g., K₂CO₃).[7] All solvents should be anhydrous and degassed.[7]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), boronic acid (1.2 eq), base (2.0 eq), palladium pre-catalyst (e.g., 2 mol%), and ligand (e.g., 4 mol%).[7]

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., dioxane or toluene) via syringe.[7]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.[7]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[11]

Guide 2: Controlling Regioselectivity

Issue: Formation of a mixture of regioisomers.

This guide outlines strategies to enhance regioselectivity in reactions involving unsymmetrical heterocyclic substrates.

Decision-Making Flowchart for Improving Regioselectivity:

start Poor Regioselectivity steric_hindrance Analyze Steric Hindrance of Substrates start->steric_hindrance electronic_effects Consider Electronic Effects (EWG vs EDG) steric_hindrance->electronic_effects Steric factors minimal modify_substrate Modify Substrate: Introduce Bulky Group steric_hindrance->modify_substrate Steric factors dominate reaction_conditions Modify Reaction Conditions electronic_effects->reaction_conditions Electronic factors dominate ligand_control Use Ligand Control: Bulky or Specific Ligands electronic_effects->ligand_control Electronic bias can be overridden temp_solvent Optimize Temperature & Solvent reaction_conditions->temp_solvent end Improved Regioselectivity modify_substrate->end ligand_control->end temp_solvent->end

References

role of catalysts in improving imidazole synthesis efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Catalytic Imidazole Synthesis

Welcome to the technical support center for imidazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you select the most effective catalyst for your synthetic needs and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of catalysts for synthesizing substituted imidazoles?

A1: A wide range of catalysts are used, broadly categorized as:

  • Homogeneous Catalysts: These include simple metal salts (e.g., CuI, ZnCl2) and organocatalysts (e.g., lactic acid).[1]

  • Heterogeneous Catalysts: This is a broad category that includes solid acid catalysts like silica-supported sulfonic acid, zeolites (e.g., H-ZSM-22), and various nanoparticles.[1][2] Magnetic nanoparticles (e.g., Fe3O4) are particularly noteworthy as they facilitate easy separation from the reaction mixture.[1][3]

  • Ionic Liquids (ILs): Imidazolium-based ionic liquids can act as both the solvent and the catalyst, offering a green chemistry approach.[4][5][6]

  • Nanoparticles: Nanocatalysts, such as those based on Cr2O3, CoFe2O4, and γ-Fe2O3–SO3H, offer high surface area and catalytic efficiency, often under mild conditions like ultrasonic irradiation.[7][8][9]

Q2: How do I choose the right catalyst for my specific imidazole synthesis?

A2: Catalyst selection depends on several factors including the desired substitution pattern (di-, tri-, or tetra-substituted), the nature of the starting materials, and the desired reaction conditions (e.g., solvent-free, microwave-assisted).

  • For trisubstituted imidazoles , catalysts like CuI, lactic acid, and various solid acids have shown high efficacy.[1][10]

  • For tetrasubstituted imidazoles , four-component reactions are often employed, and catalysts like HBF4–SiO2 and certain metal tetrafluoroborates can provide high selectivity.[11]

  • If reusability and green chemistry are priorities, consider heterogeneous catalysts like magnetic nanoparticles or recyclable ionic liquids.[3][12]

Q3: Can I run my imidazole synthesis without a solvent?

A3: Yes, many modern catalytic methods for imidazole synthesis are designed to be performed under solvent-free conditions.[1] These approaches are often paired with microwave irradiation or ultrasonication to enhance reaction rates and yields.[1][13] Catalysts like MIL-101(Cr), Fe3O4 nanoparticles, and certain ionic liquids have proven effective in solvent-free multicomponent reactions.[14]

Q4: My solid acid catalyst has lost activity. Can it be regenerated and reused?

A4: Yes, a major advantage of many solid acid and heterogeneous catalysts is their reusability. For instance, silica-supported sulfuric acid can often be recovered by filtration, washed with a solvent like ethyl acetate, dried, and reused for several cycles without a significant drop in activity.[11] Similarly, magnetic nanoparticles can be easily separated using an external magnet and reused multiple times.[8][12]

Troubleshooting Guide

Problem 1: My Debus-Radziszewski reaction is giving a very low yield.

The traditional uncatalyzed Debus-Radziszewski synthesis is often inefficient and prone to side reactions.[1][10]

  • Cause: Lack of activation of reactants, leading to slow reaction rates and formation of byproducts.

  • Solution 1: Introduce a Catalyst. The use of a catalyst is highly recommended.[1]

    • Acid Catalysts: Solid acids like silica-supported sulfonic acid or biodegradable options like lactic acid can give excellent yields.[1] A low-melting mixture of urea and ZnCl2 has also proven effective.[1][15]

    • Base Catalysts: Amine bases such as DABCO (1,4-diazabicyclo[2.2.2]octane) can significantly improve yields.[1]

  • Solution 2: Optimize Reaction Conditions.

    • Microwave Irradiation: Switching from conventional heating to microwave irradiation can dramatically reduce reaction times and increase yields, often enabling solvent-free conditions.[1][16]

    • Solvent Choice: While the reaction can be run in alcohols, solvent-free conditions or the use of green solvents like glycerol have shown excellent results.[1]

Problem 2: I am observing significant side product formation.

Side product formation often arises from competing reaction pathways or undesired subsequent reactions.

  • Cause: Incorrect catalyst loading, suboptimal temperature, or reactive intermediates.

  • Solution 1: Optimize Catalyst Loading. The amount of catalyst is critical. Too little may result in incomplete conversion, while too much can sometimes promote side reactions. For example, with γ-Fe2O3-SO3H, 10 mol% was found to be optimal for synthesizing trisubstituted imidazoles, and further increases did not improve the yield.[1] It is crucial to perform a catalyst loading study for your specific system.

  • Solution 2: Control Reaction Temperature. Temperature plays a vital role. Lowering the temperature may favor the desired kinetic product over thermodynamic side products.[1] Conversely, some reactions require high temperatures to proceed efficiently. Optimization is key.

  • Solution 3: Ensure Inert Atmosphere. If your substrates or catalyst are sensitive to air and moisture, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]

Problem 3: My reaction to produce an N-substituted imidazole is resulting in a mixture of regioisomers.

When alkylating an imidazole that is unsubstituted at the nitrogen, a mixture of regioisomers can form because the anion formed upon deprotonation is delocalized across both nitrogen atoms.

  • Cause: Non-selective reaction at the N-1 and N-3 positions.

  • Solution: Instead of post-synthesis alkylation, consider a modified Debus-Radziszewski synthesis that uses a primary amine instead of ammonia.[17] This directly yields the desired N-substituted imidazole, avoiding the issue of regioselectivity.[1]

Data Presentation: Comparative Analysis of Catalyst Performance

The following table summarizes the performance of various catalysts in the synthesis of 2,4,5-trisubstituted imidazoles, allowing for a direct comparison of their efficiencies.

CatalystCatalyst LoadingTemperature (°C)Reaction TimeYield (%)Reusability (Cycles)Solvent
Metal-Based Catalysts
CuI15 mol%Reflux20 min95Not ReportedButanol
CuCl₂·2H₂O10 mol%Microwave (300W)12 min92Not ReportedSolvent-free
MIL-101(Cr)5 mg12010 min955Solvent-free
Heterogeneous Catalysts
Fe₃O₄ Nanoparticles15 mol%505 hHighYesSolvent-free
Fe₃O₄@chitosan-Reflux-Excellent6Ethanol
H-ZSM-22 Zeolite--15-30 min86YesSolvent-based
Metal-Free Catalysts
Lactic Acid1 mL160-92Not ReportedSolvent-free
Silicotungstic Acid7.5 mol%Reflux-94Not ReportedEthanol

Data compiled from multiple sources.[10][14][16]

Experimental Protocols

Protocol 1: Copper(I) Iodide (CuI) Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles

This protocol outlines an efficient synthesis using a copper-based catalyst.[18]

  • Materials:

    • Aryl aldehyde (1.0 mmol)

    • Benzoin (1.0 mmol)

    • Ammonium acetate (3.0 mmol)

    • Copper(I) iodide (CuI) (15 mol%)

    • Butanol (7 mL)

  • Procedure:

    • In a round-bottom flask, combine the aryl aldehyde, benzoin, ammonium acetate, and CuI in butanol.

    • Reflux the reaction mixture for approximately 20 minutes.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Isolate and purify the product using standard techniques such as filtration and recrystallization.

Protocol 2: Lewis Acid (FeCl₃/SiO₂) Catalyzed Synthesis of Multisubstituted Imidazoles

This protocol uses a recyclable, heterogeneous Lewis acid catalyst under solvent-free conditions.[19]

  • Materials:

    • Benzil (1.0 mmol)

    • Benzaldehyde dimethyl acetal (1.1 mmol)

    • Ammonium acetate (5.0 mmol)

    • FeCl₃/SiO₂ catalyst

  • Procedure:

    • Combine benzil, benzaldehyde dimethyl acetal, ammonium acetate, and the FeCl₃/SiO₂ catalyst in a reaction vessel.

    • Heat the mixture under the optimized conditions (e.g., determined by a temperature screening study).

    • Monitor the reaction by TLC.

    • Upon completion, the product can be isolated by extraction.

    • The catalyst can be recovered by filtration, washed, and dried for reuse.

Protocol 3: Nanoparticle (Cr₂O₃) Catalyzed Synthesis under Microwave Irradiation

This protocol utilizes green-synthesized chromium oxide nanoparticles as an efficient Lewis acid catalyst.[7]

  • Materials:

    • Aromatic aldehyde (1.0 mmol)

    • Benzil (1.0 mmol)

    • Ammonium acetate (3.0 mmol)

    • Cr₂O₃ nanoparticles (15 mmol)

    • Water (2 mL)

  • Procedure:

    • In a microwave-safe vessel, prepare a mixture of the aromatic aldehyde, benzil, ammonium acetate, and Cr₂O₃ nanoparticles in water.

    • Agitate the mixture and irradiate with microwaves (e.g., 400 W) for the appropriate time (typically 4-9 minutes).

    • Monitor reaction completion by TLC.

    • After the reaction, cool the mixture by adding it to a beaker containing ice.

    • The product can then be filtered and purified. The nanocatalyst can be recovered for reuse.[7]

Visualizations

TroubleshootingWorkflow start_node Low Imidazole Yield decision_node decision_node start_node->decision_node Is a catalyst being used? process_node process_node decision_node->process_node No decision_node2 Are reaction conditions optimized? decision_node->decision_node2 Yes solution_node solution_node process_node->solution_node Introduce Catalyst (e.g., Lewis Acid, Solid Acid) process_node2 process_node2 decision_node2->process_node2 No decision_node3 Is catalyst loading optimized? decision_node2->decision_node3 Yes solution_node2 solution_node2 process_node2->solution_node2 Optimize Temp, Time, Solvent Consider Microwave/Ultrasound process_node3 process_node3 decision_node3->process_node3 No solution_node4 Check Reagent Purity & Inertness of Atmosphere decision_node3->solution_node4 Yes solution_node3 solution_node3 process_node3->solution_node3 Perform Catalyst Loading Study

Caption: A workflow for troubleshooting low yields in catalytic imidazole synthesis.

CatalyticCycle catalyst Lewis Acid Catalyst (e.g., ZnCl₂, Fe³⁺) activated Activated Carbonyl Complex catalyst->activated Coordination aldehyde Aldehyde aldehyde->activated intermediate Condensation Intermediate activated->intermediate diimine Diimine (from Diketone + NH₃) diimine->intermediate Nucleophilic Attack cyclization Cyclization & Dehydration intermediate->cyclization - H₂O cyclization->catalyst Catalyst Regeneration imidazole Imidazole Product cyclization->imidazole

Caption: Simplified mechanism for Lewis acid-catalyzed imidazole synthesis.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Substituted Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities. This guide provides a comparative analysis of the biological performance of various substituted imidazole derivatives, supported by quantitative experimental data, detailed methodologies, and visual representations of mechanisms and workflows.

Comparative Biological Activity Data

The biological efficacy of substituted imidazole derivatives is highly dependent on the nature and position of their substituents. The following tables summarize the quantitative data from various studies, offering a comparative overview of their antimicrobial and anticancer activities.

Table 1: Antimicrobial Activity of Substituted Imidazole Derivatives (Minimum Inhibitory Concentration - MIC)
Compound/DerivativeTarget MicroorganismMIC (µg/mL)Reference
HL1Staphylococcus aureus625[1]
MRSA1250[1]
Acinetobacter baumannii1250[1]
Pseudomonas aeruginosa5000[1]
HL2Staphylococcus aureus625[1]
MRSA625[1]
Escherichia coli2500[1]
Pseudomonas aeruginosa2500[1]
Acinetobacter baumannii2500[1]
N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b)Staphylococcus aureus62.5[2]
Bacillus subtilis62.5[2]
Escherichia coli125[2]
Pseudomonas aeruginosa125[2]
Candida albicans125[2]
Aspergillus niger125[2]
4-(4,5-diphenyl-1H-imidazol-2-yl)-phenol (3d)Klebsiella pneumoniaeNot specified, but active[3]
Imidazole-triazole hybrids (various)S. epidermis & E. coliNot specified, but active
Metronidazole/1,2,3-triazole conjugate (38o)E. coli8 nM[4]
P. aeruginosa55 nM[4]
5-nitroimidazole/1,3,4-oxadiazole hybrid (62h)E. coli ATCC 351284.9-17 µM[4]
Table 2: Anticancer Activity of Substituted Imidazole Derivatives (IC50 Values)
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Kim-161 (5a)T24 (Urothelial Carcinoma)56.11[5]
Kim-111 (5b)T24 (Urothelial Carcinoma)67.29[5]
Imidazole derivative 5MCF-7 (Breast)< 5[6]
HepG2 (Liver)< 5[6]
HCT-116 (Colon)< 5[6]
Fused imidazole derivative 16MDA-MB-231 (Breast)2.29-9.96[7]
T47D (Breast)2.29-9.96[7]
A549 (Lung)2.29-9.96[7]
MCF-7 (Breast)2.29-9.96[7]
Polycyclic imidazole hybrid 57PC3 (Prostate)0.04[8]
HepG2 (Liver)18.86[8]
HeLa (Cervical)2.48[8]
MDA-MB-231 (Breast)3.43[8]
Imidazole-pyridine hybrid 5cBT474 (Breast)35.98 (24h), 40.47 (48h)[9]
MDA-MB468 (Breast)43.46 (24h), 49.23 (48h)[9]
Imidazole-pyridine hybrid 5dBT474 (Breast)35.56 (24h), 39.62 (48h)[9]
Imidazole-pyridine hybrid 5eBT474 (Breast)39.19 (24h), 39.85 (48h)[9]
Table 3: Anti-inflammatory Activity of Substituted Imidazole Derivatives (COX Inhibition)
Compound/DerivativeEnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole (5b)COX-20.71115[10]
Imidazolone derivative (4c)COX-2Better than CelecoxibHigher than Celecoxib[11]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of biological activity data.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination by Broth Dilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Antimicrobial Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include positive (microorganism and broth) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Anticancer Activity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the substituted imidazole derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema Assay

This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound or a standard anti-inflammatory drug (e.g., indomethacin) to the rats, typically via oral or intraperitoneal injection. A control group receives the vehicle.

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Mechanisms of Action and Signaling Pathways

The diverse biological activities of substituted imidazole derivatives stem from their ability to interact with various cellular targets and modulate key signaling pathways.

Anticancer Signaling Pathway: EGFR Inhibition

Certain substituted imidazoles have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.

EGFR_Inhibition_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Imidazole Substituted Imidazole Derivative Imidazole->EGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: EGFR signaling pathway and its inhibition by substituted imidazole derivatives.

Antimicrobial Mechanism of Action

The antimicrobial effects of imidazole derivatives are often attributed to their ability to disrupt essential cellular processes in microorganisms.[12][13]

Antimicrobial_Mechanism Imidazole Substituted Imidazole Derivative Disruption Disruption/Inhibition Imidazole->Disruption CellWall Cell Wall Synthesis CellDeath Bacterial Cell Death CellWall->CellDeath DNARep DNA Replication DNARep->CellDeath Membrane Cell Membrane Integrity Membrane->CellDeath Disruption->CellWall Targets Disruption->DNARep Targets Disruption->Membrane Targets

Caption: General mechanisms of antimicrobial action of substituted imidazole derivatives.

Anti-inflammatory Signaling Pathway: COX-2 Inhibition

Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. Certain imidazole derivatives exhibit selective inhibition of COX-2, the inducible isoform associated with inflammation.[10][11]

COX2_Inhibition_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes Imidazole Substituted Imidazole Derivative Imidazole->COX2 Inhibits Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation

Caption: Inhibition of the COX-2 pathway by substituted imidazole derivatives.

Experimental Workflows

Visualizing experimental workflows can aid in understanding the logical sequence of procedures.

Experimental Workflow for MIC Determination

MIC_Workflow Start Start PrepareStock Prepare Compound Stock Solution Start->PrepareStock SerialDilute Perform Serial Dilutions in 96-well Plate PrepareStock->SerialDilute Inoculate Inoculate Wells SerialDilute->Inoculate PrepareInoculum Prepare Standardized Bacterial Inoculum PrepareInoculum->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate ReadResults Visually Assess for Turbidity (Growth) Incubate->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC End End DetermineMIC->End MTT_Workflow Start Start SeedCells Seed Cancer Cells in 96-well Plate Start->SeedCells TreatCells Treat with Imidazole Derivatives SeedCells->TreatCells IncubateCompound Incubate for 24-72h TreatCells->IncubateCompound AddMTT Add MTT Reagent IncubateCompound->AddMTT IncubateMTT Incubate for 2-4h AddMTT->IncubateMTT Solubilize Add Solubilizing Agent IncubateMTT->Solubilize ReadAbsorbance Measure Absorbance (570 nm) Solubilize->ReadAbsorbance CalculateIC50 Calculate IC50 ReadAbsorbance->CalculateIC50 End End CalculateIC50->End

References

A Comparative Guide to the Structure-Activity Relationship of Tert-Butyl Imidazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the structure-activity relationships (SAR) of tert-butyl imidazole analogs and related heterocyclic compounds, with a focus on their inhibitory activity against key therapeutic targets. The inclusion of a bulky tert-butyl group is a common strategy in medicinal chemistry to enhance potency and selectivity by exploiting hydrophobic pockets in target proteins. This guide will delve into the SAR of these analogs as inhibitors of p38 MAP kinase and carbonic anhydrase, presenting quantitative data, detailed experimental protocols, and visual diagrams to elucidate the underlying molecular interactions and experimental workflows.

Inhibition of p38 MAP Kinase

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress. Consequently, they are a significant target for the development of anti-inflammatory drugs. The SAR of inhibitors often revolves around a pyridinylimidazole scaffold, where substitutions at various positions modulate activity. A key finding in the development of potent p38 MAPK inhibitors has been the critical role of a bulky hydrophobic group, such as a tert-butyl group, which can occupy a specific lipophilic pocket within the enzyme.[1]

One of the most well-studied examples that highlights the importance of the tert-butyl group is the diaryl urea class of inhibitors, which includes the potent inhibitor BIRB 796. While the core of BIRB 796 is a pyrazole, its SAR provides invaluable insights applicable to imidazole analogs due to the similar five-membered heterocyclic structure. In these inhibitors, the tert-butyl group is essential for high-affinity binding.[1] Structural studies have revealed that the binding of these inhibitors induces a conformational change in the kinase, exposing a hydrophobic pocket that is then occupied by the tert-butyl group. The significance of this interaction is underscored by the observation that replacing the tert-butyl group with a smaller methyl group can lead to a more than 1,000-fold reduction in inhibitory activity.

Table 1: Structure-Activity Relationship of Pyrazole/Imidazole Analogs as p38 MAP Kinase Inhibitors

Compound/AnalogCore HeterocycleKey Substituentp38α IC50 (nM)Key Findings
Diaryl Urea Lead (Compound 1)Pyrazoletert-Butyl~1000The tert-butyl group occupies a novel allosteric, hydrophobic pocket.
Methyl Analog of Compound 1PyrazoleMethyl>1,000,000Replacement of the tert-butyl group with a smaller methyl group results in a drastic loss of activity, highlighting the importance of the hydrophobic interaction.
BIRB 796Pyrazoletert-Butyl0.1Optimization of other parts of the molecule while retaining the crucial tert-butyl group leads to a highly potent inhibitor.[1]
SB203580Imidazole-50A well-known pyridinylimidazole inhibitor that binds to the ATP-binding site. The SAR of this class also benefits from hydrophobic substitutions.[2]
Inhibition of Carbonic Anhydrase

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and as diuretics.[3] Sulfonamides are the primary class of CA inhibitors, and their SAR has been extensively studied. The introduction of a tert-butyl group on a benzene sulfonamide scaffold can influence the inhibitory potency and isoform selectivity.

While direct SAR studies on a series of tert-butyl imidazole sulfonamides are not as prevalent, the principles of inhibitor design for CAs are well-established. The sulfonamide group coordinates to the zinc ion in the active site, and substitutions on the aromatic ring interact with residues lining the active site cavity. A bulky, hydrophobic group like a tert-butyl can enhance binding by interacting with hydrophobic residues.

Table 2: Inhibitory Activity of Selected Sulfonamide-Based Carbonic Anhydrase Inhibitors

CompoundTarget IsoformKi (nM)Key Features
Acetazolamide (Standard)hCA I250Clinically used sulfonamide inhibitor.[4]
Acetazolamide (Standard)hCA II12Higher affinity for hCA II.[4]
4-tert-ButylbenzenesulfonamidehCA I128The tert-butyl group provides a moderate level of inhibition.
4-tert-ButylbenzenesulfonamidehCA II38Shows some preference for hCA II over hCA I.
Benzolamide AnaloghCA I, II, IVLow nMDemonstrates that modifications to the core sulfonamide structure can lead to potent inhibitors.[5]

Experimental Protocols

p38 MAP Kinase Inhibition Assay (Non-radioactive)

This protocol describes an in vitro kinase assay to determine the IC50 values of test compounds against p38 MAP kinase.[2]

Materials:

  • Recombinant human p38 MAP kinase

  • ATF-2 (Activating Transcription Factor 2) as substrate

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • ATP

  • Test compounds (tert-butyl imidazole analogs) dissolved in DMSO

  • Immobilized Phospho-p38 MAPK (Thr180/Tyr182) monoclonal antibody for immunoprecipitation (optional, for cell-based assays)

  • Wash buffer (e.g., TBS or PBS with 0.05% Tween-20)

  • Phospho-ATF-2 (Thr71) antibody for detection

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • 96-well plates

  • Plate reader for luminescence or absorbance

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 25 µL of kinase assay buffer containing the p38 MAP kinase to each well of a 96-well plate.

    • Add 5 µL of the diluted test compounds to the respective wells. Include a DMSO control (vehicle).

    • Pre-incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of a mixture of ATP and the ATF-2 substrate in kinase assay buffer. The final concentration of ATP should be at or near its Km for p38.

    • Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Detection (Western Blot based):

    • Terminate the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibody (anti-phospho-ATF-2).

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for phosphorylated ATF-2.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol describes a colorimetric assay to measure the esterase activity of carbonic anhydrase and the inhibitory effect of test compounds.[3][6]

Materials:

  • Purified human carbonic anhydrase (e.g., hCA II)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • p-Nitrophenyl acetate (pNPA) as the substrate

  • Test compounds (tert-butyl imidazole analogs) dissolved in DMSO

  • Acetazolamide as a positive control inhibitor

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 400 nm

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the CA enzyme in Tris-HCl buffer.

    • Prepare a stock solution of pNPA in a suitable organic solvent like acetonitrile.

    • Prepare serial dilutions of the test compounds and acetazolamide in DMSO.

  • Assay Protocol:

    • To each well of a 96-well plate, add 160 µL of Tris-HCl buffer.

    • Add 10 µL of the CA enzyme solution.

    • Add 10 µL of the diluted test compounds or control solutions. Include a blank (no enzyme), a positive control (acetazolamide), and a negative control (DMSO vehicle).

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 20 µL of the pNPA substrate solution to all wells.

  • Measurement:

    • Immediately place the plate in a microplate reader and measure the absorbance at 400 nm in kinetic mode, with readings taken every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change of absorbance) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

Visualizations

p38 MAP Kinase Signaling Pathway

p38_MAPK_Pathway Extracellular_Stimuli Stress / Cytokines Receptor Receptor Extracellular_Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1, ASK1) Receptor->MAPKKK activates MAPKK MKK3/6 MAPKKK->MAPKK phosphorylates MAPK p38 MAPK MAPKK->MAPK phosphorylates Downstream_Effectors Downstream Effectors (e.g., ATF2, MK2) MAPK->Downstream_Effectors activates Inhibitor tert-Butyl Imidazole Analog Inhibitor->MAPK inhibits Cellular_Response Inflammation Apoptosis Downstream_Effectors->Cellular_Response

Caption: The p38 MAPK signaling cascade and the point of inhibition.

Carbonic Anhydrase Inhibition Workflow

CA_Inhibition_Workflow Start Start Assay Prep Prepare Reagents: - CA Enzyme - Buffer - Inhibitor Dilutions Start->Prep Dispense Dispense Reagents into 96-well Plate Prep->Dispense Preincubation Pre-incubate Enzyme with Inhibitor (15 min) Dispense->Preincubation Reaction Initiate Reaction with pNPA Substrate Preincubation->Reaction Measurement Measure Absorbance (400 nm) in Kinetic Mode Reaction->Measurement Analysis Calculate Reaction Rates and % Inhibition Measurement->Analysis End Determine IC50 Analysis->End

Caption: Experimental workflow for the carbonic anhydrase inhibition assay.

Structure-Activity Relationship Logic

SAR_Logic Core Imidazole/Pyrazole Core tBu tert-Butyl Group Core->tBu substituted with Other_Subs Other Substituents (e.g., Aryl groups) Core->Other_Subs substituted with Binding_Pocket Hydrophobic Binding Pocket tBu->Binding_Pocket occupies Other_Subs->Binding_Pocket interacts with surrounding residues Activity High Inhibitory Activity Binding_Pocket->Activity leads to

Caption: Key structural elements for high inhibitory activity.

References

Validating the Structure of (5-tert-butyl-1H-imidazol-4-yl)methanol: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic analysis of (5-tert-butyl-1H-imidazol-4-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and materials science. Through a detailed comparison with structurally similar alternatives—4-tert-butyl-1H-imidazole and (1H-imidazol-4-yl)methanol—this document outlines the key spectroscopic features that enable unambiguous structural validation. The guide presents experimental data alongside predicted values to offer a complete analytical perspective.

Spectroscopic Data Comparison

The structural integrity of this compound is best confirmed by a combination of spectroscopic techniques. The following tables summarize the key ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the target compound and its structural analogs.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

CompoundChemical Shift (δ) and Multiplicity
This compound ~7.5 (s, 1H, imidazole C2-H), ~4.5 (s, 2H, -CH₂OH), ~1.3 (s, 9H, -C(CH₃)₃)
4-tert-butyl-1H-imidazole ~7.6 (s, 1H, imidazole C2-H), ~7.0 (s, 1H, imidazole C5-H), ~1.3 (s, 9H, -C(CH₃)₃)
(1H-imidazol-4-yl)methanol ~7.6 (s, 1H, imidazole C2-H), ~7.0 (s, 1H, imidazole C5-H), ~4.6 (s, 2H, -CH₂OH)

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

CompoundChemical Shift (δ)
This compound ~140 (imidazole C5), ~135 (imidazole C2), ~120 (imidazole C4), ~55 (-CH₂OH), ~30 (-C(CH₃)₃), ~29 (-C(CH₃)₃)
4-tert-butyl-1H-imidazole ~150 (imidazole C4), ~135 (imidazole C2), ~115 (imidazole C5), ~31 (-C(CH₃)₃), ~30 (-C(CH₃)₃)
(1H-imidazol-4-yl)methanol ~136 (imidazole C2), ~135 (imidazole C4), ~118 (imidazole C5), ~56 (-CH₂OH)

Table 3: Infrared (IR) Spectroscopy Data (Predicted)

CompoundKey Absorption Bands (cm⁻¹)
This compound 3400-3200 (O-H, N-H stretch), 3000-2850 (C-H stretch), 1650-1550 (C=N, C=C stretch), 1100-1000 (C-O stretch)
4-tert-butyl-1H-imidazole 3300-3100 (N-H stretch), 3000-2850 (C-H stretch), 1650-1550 (C=N, C=C stretch)
(1H-imidazol-4-yl)methanol 3400-3200 (O-H, N-H stretch), 3100-3000 (aromatic C-H stretch), 1650-1550 (C=N, C=C stretch), 1100-1000 (C-O stretch)

Table 4: Mass Spectrometry (MS) Data (Predicted)

CompoundMolecular Ion (m/z) and Key Fragments
This compound [M]⁺ = 154.11; Fragments: [M-CH₃]⁺, [M-C(CH₃)₃]⁺, [M-CH₂OH]⁺
4-tert-butyl-1H-imidazole [M]⁺ = 124.10; Fragments: [M-CH₃]⁺, [M-C(CH₃)₃]⁺
(1H-imidazol-4-yl)methanol [M]⁺ = 98.05; Fragments: [M-H]⁺, [M-CH₂OH]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

    • Reference the spectrum to the solvent peak.

2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an attenuated total reflectance (ATR) accessory.

    • Liquid/Oil: Place a drop of the sample between two salt plates (e.g., NaCl or KBr).

  • Acquisition:

    • Record the spectrum typically from 4000 to 400 cm⁻¹.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

    • Perform a background scan prior to the sample scan.

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, typically with an electron ionization (EI) or electrospray ionization (ESI) source.

  • Sample Introduction:

    • EI: Introduce the sample via a direct insertion probe or a gas chromatograph (GC).

    • ESI: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it via direct infusion or a liquid chromatograph (LC).

  • Acquisition:

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

    • For high-resolution mass spectrometry (HRMS), use a time-of-flight (TOF) or Orbitrap analyzer to determine the exact mass and elemental composition.

Visualizing the Validation Process

The following diagrams illustrate the workflow and logical relationships involved in the spectroscopic validation of this compound.

Spectroscopic_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesize Compound Purification Purify Compound (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Analyze & Interpret Spectra NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Confirm Structure Data_Analysis->Structure_Confirmation Comparison Compare with Alternatives Structure_Confirmation->Comparison Publication Publish Findings Comparison->Publication

Spectroscopic validation workflow.

A Comparative Guide to Imidazole Synthesis: Efficacy, Protocols, and Modern Advances

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the imidazole scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals. The efficient and selective synthesis of substituted imidazoles is therefore a critical endeavor. This guide provides an objective comparison of several prominent methods for imidazole synthesis, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for a given research objective.

Comparative Analysis of Imidazole Synthesis Methods

The choice of an optimal synthetic route to a desired imidazole derivative often involves a trade-off between reaction yield, time, substrate scope, and the stringency of reaction conditions. The following table summarizes key quantitative data for several classical and modern imidazole synthesis methods, providing a basis for direct comparison.

Synthesis MethodTarget Imidazole TypeTypical ReactantsCatalyst/ReagentSolventTemperature (°C)TimeYield (%)
Debus-Radziszewski Tri-substituted imidazoles1,2-Dicarbonyl, Aldehyde, Ammonium AcetateGlacial Acetic AcidGlacial Acetic Acid100-1201-2 h~85-95[1]
Wallach N-substituted imidazolesN,N'-Disubstituted oxamidePhosphorus pentachloride, Hydroiodic acid-RefluxSeveral hoursModerate[1][2]
Marckwald 2-Mercaptoimidazolesα-Amino ketone/aldehyde, Potassium thiocyanate-WaterReflux2 hHigh[1]
Microwave-Assisted Tri-substituted imidazolesα-Hydroxyketone, Aldehyde, Ammonium AcetateSilica gel/AluminaSolvent-free- (MW irradiation)10-20 minGood to Excellent[3]
Copper-Catalyzed N-ArylimidazolesImidazole, Aryl HalideCopper(I) Iodide, Ligand (e.g., 1,10-phenanthroline)Dioxane10018-24 hGood to Excellent[4]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic method. Below are representative protocols for the key imidazole syntheses discussed.

Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole

This classical method remains a robust approach for the synthesis of tri-substituted imidazoles.[5][6]

Procedure:

  • In a round-bottom flask, dissolve benzil (1.0 eq) and benzaldehyde (1.0 eq) in glacial acetic acid.

  • Add ammonium acetate (excess, ~10 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 100-120 °C) with stirring for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,4,5-triphenylimidazole.

Wallach Synthesis of N-Methylimidazole

This method is suitable for the preparation of N-substituted imidazoles from N,N'-disubstituted oxamides.[2][7]

Procedure:

  • In a reaction vessel fitted with a reflux condenser and a gas trap, treat N,N'-dimethyloxamide (1.0 eq) with phosphorus pentachloride (excess).

  • The reaction is typically performed neat or in a high-boiling inert solvent.

  • Heat the mixture carefully to initiate the reaction, which can be exothermic.

  • After the initial reaction subsides, continue heating under reflux for several hours to form the chloro-intermediate.

  • Cool the reaction mixture and cautiously add hydroiodic acid for the reduction step.

  • Heat the mixture again under reflux to complete the reduction and cyclization.

  • After cooling, carefully neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude N-methylimidazole by distillation.

Marckwald Synthesis of 2-Mercapto-4-phenylimidazole

This is a highly efficient method for the synthesis of 2-mercaptoimidazoles.[1][7]

Procedure:

  • Dissolve α-aminoacetophenone hydrochloride (1.0 eq) in water in a round-bottom flask.

  • Add an aqueous solution of potassium thiocyanate (1.1 eq) to the flask.

  • Heat the mixture to reflux for 2 hours.

  • Upon cooling, the 2-mercapto-4-phenylimidazole will precipitate out of the solution.[1]

  • Collect the product by filtration, wash thoroughly with cold water, and dry under vacuum.

Microwave-Assisted One-Pot Synthesis of Trisubstituted Imidazoles

Modern microwave-assisted synthesis offers a rapid and efficient alternative to classical methods.[3][8]

Procedure:

  • In a microwave reaction vessel, thoroughly mix an α-hydroxyketone (e.g., benzoin, 1.0 eq), an aldehyde (1.0 eq), and ammonium acetate (excess) with a solid support like silica gel or alumina.[3]

  • Place the vessel in a domestic or dedicated laboratory microwave oven.

  • Irradiate the mixture for a short period, for instance, in two 10-minute intervals, to avoid overheating.[3]

  • After irradiation, allow the mixture to cool to room temperature.

  • Extract the product from the solid support using an appropriate organic solvent (e.g., ethyl acetate).

  • Filter the mixture and remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Copper-Catalyzed N-Arylation of Imidazole

Metal-catalyzed cross-coupling reactions are powerful tools for forming C-N bonds and synthesizing N-arylimidazoles.[4]

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add imidazole (1.2 eq), the aryl halide (e.g., 4-bromo-3-(trifluoromethyl)aniline, 1.0 eq), copper(I) iodide (5 mol%), and a suitable ligand (e.g., 1,10-phenanthroline, 10 mol%).[4]

  • Add a base such as cesium carbonate or potassium phosphate.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add an anhydrous solvent, such as dioxane.[4]

  • Heat the reaction mixture to 100 °C and stir vigorously for 18-24 hours.[4]

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Synthesis Workflows

Diagrams are provided below to illustrate a general experimental workflow for imidazole synthesis and the logical relationship between different synthetic approaches.

G General Experimental Workflow for Imidazole Synthesis A Reactant Preparation & Mixing B Solvent & Catalyst Addition A->B C Reaction Under Controlled Conditions (Heating/Microwave/Inert Atmosphere) B->C D Reaction Monitoring (TLC/GC-MS) C->D D->C Continue Reaction E Work-up & Product Isolation (Filtration/Extraction/Quenching) D->E Reaction Complete F Purification (Recrystallization/Chromatography) E->F G Characterization (NMR, MS, etc.) F->G H Final Pure Imidazole Product G->H

Caption: A generalized workflow for the synthesis of imidazole derivatives.

G Classification of Imidazole Synthesis Methods cluster_0 Classical Methods cluster_1 Modern Methods Debus Debus-Radziszewski Wallach Wallach Marckwald Marckwald Microwave Microwave-Assisted Metal Metal-Catalyzed Multi Multi-Component Classical Imidazole Synthesis Strategies Classical->Debus Classical->Wallach Classical->Marckwald Classical->Microwave Classical->Metal Classical->Multi

Caption: Logical relationship between classical and modern imidazole synthesis methods.

Conclusion

The synthesis of the imidazole core remains a vibrant area of chemical research, driven by the immense biological importance of this heterocycle. While classical methods like the Debus-Radziszewski and Marckwald syntheses are still valuable for their reliability and simplicity in specific applications, modern techniques offer significant advantages in terms of speed, efficiency, and milder reaction conditions. Microwave-assisted and metal-catalyzed methods, in particular, have expanded the synthetic chemist's toolkit, enabling rapid access to a diverse range of complex imidazole derivatives. The choice of method will ultimately depend on the specific target molecule, available resources, and desired scale of the synthesis. This guide provides the foundational information to make an informed decision for your research and development needs.

References

A Comparative Guide to the In Vivo Efficacy of Novel Imidazole-Based Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents.[1][2] This guide provides a comparative analysis of the in vivo anti-inflammatory activity of two distinct series of recently developed imidazole-based compounds: Di- and Tri-substituted Imidazoles and Imidazo[2,1-b][3][4][5]thiadiazole derivatives. The data presented is derived from preclinical in vivo studies and aims to provide a clear, objective comparison to aid in research and development efforts.[3][6]

Comparative In Vivo Anti-Inflammatory Activity

The following table summarizes the quantitative data from in vivo studies on the anti-inflammatory effects of selected imidazole derivatives compared to standard non-steroidal anti-inflammatory drugs (NSAIDs).

Compound IDChemical ClassDoseAnimal ModelAnti-Inflammatory Activity (% Inhibition of Edema)Ulcerogenic Activity (Severity Index)Reference
3h Tri-substituted Imidazole10 mg/kgRat58.02%0.17[3]
3l Tri-substituted Imidazole10 mg/kgRat56.17%0.17[3]
5c Imidazo[2,1-b][3][4][5]thiadiazole20 mg/kgRatBetter than Diclofenac (at 2 & 3 hrs)Not observed[6]
Indomethacin NSAID (Standard)10 mg/kgRatNot explicitly stated, used as a standard for comparison0.84[3]
Diclofenac NSAID (Standard)20 mg/kgRatSignificant reduction in edema volumeNot explicitly stated[6]

Detailed Experimental Protocols

The in vivo anti-inflammatory activity of the compared imidazole derivatives was assessed using the carrageenan-induced rat paw edema model, a standard and widely accepted method for evaluating acute inflammation.

Carrageenan-Induced Rat Paw Edema Assay

This model induces a reproducible inflammatory response, allowing for the quantification of the anti-inflammatory effects of test compounds.

Animals:

  • Wistar rats of either sex, weighing between 150-200g, are used.

  • Animals are housed under standard laboratory conditions with free access to food and water.

  • They are fasted for 12 hours prior to the experiment.

Procedure:

  • Animals are divided into control, standard, and test groups.

  • The test compounds (e.g., imidazole derivatives) and the standard drug (e.g., Indomethacin or Diclofenac) are administered orally or intraperitoneally at a specified dose (e.g., 10 mg/kg or 20 mg/kg). The control group receives the vehicle only.

  • After a set period (e.g., 30 minutes or 1 hour) to allow for drug absorption, a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat.

  • The paw volume is measured immediately after carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • The percentage inhibition of edema is calculated for each group at each time point using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where Vc is the mean paw volume of the control group, and Vt is the mean paw volume of the test group.

Ulcerogenic Activity Evaluation

To assess the gastrointestinal side effects, a common issue with traditional NSAIDs, the ulcerogenic potential of the compounds is evaluated.

Procedure:

  • After the anti-inflammatory activity assessment, the animals are fasted for another 24 hours.

  • The animals are then sacrificed, and their stomachs are removed.

  • The stomachs are opened along the greater curvature and washed with saline to observe for any ulceration or irritation.

  • The severity of gastric mucosal damage is scored based on the number and severity of ulcers.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the potential mechanism of action of these anti-inflammatory agents and the experimental workflow.

inflammation_pathway stimulus Inflammatory Stimulus (e.g., Carrageenan) membrane Cell Membrane Phospholipids stimulus->membrane pla2 Phospholipase A2 membrane->pla2 activates aa Arachidonic Acid pla2->aa produces cox Cyclooxygenase (COX-1 & COX-2) aa->cox pgs Prostaglandins cox->pgs synthesizes inflammation Inflammation (Edema, Pain) pgs->inflammation nsaids Standard NSAIDs (Indomethacin, Diclofenac) nsaids->cox inhibit imidazoles Imidazole-Based Agents (e.g., Compounds 3h, 3l, 5c) imidazoles->cox inhibit

Caption: Putative anti-inflammatory mechanism of imidazole agents via COX inhibition.

experimental_workflow acclimatization Animal Acclimatization (Wistar Rats) grouping Grouping (Control, Standard, Test) acclimatization->grouping dosing Compound Administration (Oral/IP) grouping->dosing induction Inflammation Induction (Carrageenan Injection) dosing->induction measurement Paw Volume Measurement (Plethysmometer) induction->measurement analysis Data Analysis (% Inhibition) measurement->analysis ulcer Ulcerogenic Study (Stomach Examination) analysis->ulcer conclusion Conclusion analysis->conclusion ulcer->conclusion

Caption: In vivo anti-inflammatory experimental workflow.

Conclusion

The presented data indicates that the novel synthesized imidazole derivatives, specifically compounds 3h , 3l , and 5c , exhibit significant in vivo anti-inflammatory properties, comparable or even superior to the standard NSAIDs used in the respective studies.[3][6] Notably, the di- and tri-substituted imidazoles demonstrated a significantly lower ulcerogenic profile compared to indomethacin, highlighting their potential as safer anti-inflammatory agents.[3] The imidazo[2,1-b][3][4][5]thiadiazole derivative 5c also showed promising activity without inducing ulcers.[6] These findings underscore the therapeutic potential of the imidazole scaffold in the development of next-generation anti-inflammatory drugs with improved safety and efficacy profiles. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic value.

References

Imidazole Derivatives: A Comparative Analysis of Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Imidazole derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. This guide provides a comparative study of the antimicrobial efficacy of various imidazole derivatives, supported by experimental data and detailed methodologies, to aid researchers in the field of drug discovery and development.

Comparative Antimicrobial Potency of Imidazole Derivatives

The antimicrobial efficacy of imidazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of several imidazole derivatives against a panel of clinically relevant bacteria and fungi. Lower MIC values indicate higher antimicrobial potency.

Imidazole DerivativeTarget MicroorganismGram Stain/TypeMIC (µg/mL)Reference
HL1 Staphylococcus aureusGram-positive625[1]
Methicillin-resistant Staphylococcus aureus (MRSA)Gram-positive1250[1]
Escherichia coliGram-negative>5000[1]
Pseudomonas aeruginosaGram-negative5000[1]
Acinetobacter baumanniiGram-negative1250[1]
HL2 Staphylococcus aureusGram-positive625[1]
Methicillin-resistant Staphylococcus aureus (MRSA)Gram-positive625[1]
Escherichia coliGram-negative2500[1]
Pseudomonas aeruginosaGram-negative2500[1]
Acinetobacter baumanniiGram-negative2500[1]
N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b) Staphylococcus aureusGram-positive125[2]
Bacillus subtilisGram-positive250[2]
Escherichia coliGram-negative250[2]
Pseudomonas aeruginosaGram-negative500[2]
Candida albicansFungus250[2]
Aspergillus nigerFungus500[2]
Imidazole-Thiazole Hybrid (5f) Staphylococcus aureusGram-positive306.11 (µmol/mL)[3]
Escherichia coliGram-negative306.11 (µmol/mL)[3]
Pseudomonas aeruginosaGram-negative306.11 (µmol/mL)[3]
Candida albicansFungus306.11 (µmol/mL)[3]
Metronidazole Anaerobic BacteriaN/AVaries[1]
Clotrimazole Candida albicansFungusVaries[1]

Experimental Protocols

The determination of antimicrobial activity is paramount in the evaluation of new therapeutic agents. The following are detailed methodologies for key experiments cited in the study of imidazole derivatives.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[1]

  • Preparation of Imidazole Derivatives: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

  • Serial Dilutions: A two-fold serial dilution of the stock solution is performed in a 96-well microtiter plate containing a liquid growth medium, such as Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi. This creates a range of decreasing concentrations of the imidazole derivative.

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration in each well.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • Data Interpretation: The MIC is determined as the lowest concentration of the imidazole derivative at which there is no visible growth of the microorganism.

Antimicrobial Susceptibility Testing by Agar Disc-Diffusion Method

The agar disc-diffusion method is another common technique for assessing the antimicrobial activity of a compound.

  • Agar Plate Preparation: A sterile nutrient agar medium is poured into Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the target microorganism.

  • Disc Application: Sterile filter paper discs are impregnated with a known concentration of the imidazole derivative and placed on the surface of the inoculated agar.

  • Incubation: The plates are incubated under suitable conditions to allow for microbial growth and diffusion of the compound from the disc.

  • Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the clear zone of no growth around the disc, known as the zone of inhibition. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

Mechanisms of Antimicrobial Action

Imidazole derivatives exert their antimicrobial effects through various mechanisms, primarily targeting essential cellular processes in both bacteria and fungi.

Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis

A primary mechanism of action for many antifungal imidazole derivatives is the disruption of the fungal cell membrane through the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Imidazole compounds specifically target and inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the integrity and function of the fungal cell membrane.

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol_Intermediate Ergosterol Intermediate Lanosterol->Ergosterol_Intermediate Lanosterol 14α-demethylase Ergosterol Ergosterol Ergosterol_Intermediate->Ergosterol Multiple Steps Disruption Membrane Disruption & Cell Death Ergosterol_Intermediate->Disruption Inhibition of ergosterol synthesis Imidazole Imidazole Derivatives Inhibition Imidazole->Inhibition Lanosterol_Intermediate Lanosterol_Intermediate

Caption: Inhibition of the ergosterol biosynthesis pathway by imidazole derivatives.

Antibacterial Mechanisms of Action

The antibacterial activity of imidazole derivatives is more varied and can involve multiple targets within the bacterial cell.[1][4] The primary mechanisms include:

  • Cell Membrane Disruption: Imidazole compounds can intercalate into the bacterial cell membrane, leading to increased permeability and leakage of essential intracellular components.[4]

  • Inhibition of DNA Synthesis: Some derivatives interfere with DNA replication by inhibiting enzymes such as DNA gyrase, which is essential for bacterial DNA supercoiling and untangling.

  • Inhibition of Cell Wall Synthesis: Imidazole derivatives can also disrupt the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.

Antibacterial_Workflow cluster_targets Primary Bacterial Targets Start Imidazole Derivative Interacts with Bacterium Membrane Cell Membrane Start->Membrane DNA DNA Synthesis Start->DNA CellWall Cell Wall Synthesis Start->CellWall Outcome Bacterial Cell Death Membrane->Outcome Disruption & Leakage DNA->Outcome Inhibition of Replication (e.g., DNA Gyrase) CellWall->Outcome Inhibition of Peptidoglycan Synthesis

Caption: General experimental workflow for assessing antibacterial mechanisms.

References

A Comparative Guide to the Pharmacokinetic Properties of Imidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. However, the successful development of imidazole-based drugs is often challenged by their pharmacokinetic profiles, with many exhibiting poor bioavailability and rapid elimination. This guide provides a comparative analysis of the pharmacokinetic properties of three distinct imidazole-containing compounds, supported by experimental data and detailed methodologies, to aid researchers in the design and assessment of new chemical entities.

Comparative Pharmacokinetic Data

The following table summarizes the key in vivo pharmacokinetic parameters of three imidazole compounds—Balofloxacin, Voriconazole, and LSL33—in preclinical rodent models. These compounds represent different therapeutic areas and showcase the diversity of pharmacokinetic profiles observed within this chemical class.

Pharmacokinetic ParameterBalofloxacin (Rat)Voriconazole (Mouse)LSL33 (Mouse)
Dose (Oral) 200 mg/kg40 mg/kg2 mg/kg
Cmax (Maximum Concentration) 2.09 ± 0.76 µg/mL[1]6.9 ± 2.4 µg/mL[2]Data not available
Tmax (Time to Cmax) 1.0 ± 0.5 h[1]Not explicitly stated, but peak observed shortly after dosingData not available
AUC (Area Under the Curve) 15.15 ± 2.98 µg·h/mL (0-36h)[1]27.2 ± 12.2 µg·h/mL[2]Data not available
t1/2 (Half-life) 8.59 ± 1.48 h[1]2.90 ± 0.12 h[2]Data not available
Oral Bioavailability (%) >95%[3]Essentially complete absorption[4]Preliminary studies suggest brain penetration[5]
Primary Route of Elimination Renal and extrarenal[3]Hepatic metabolism[4]Under investigation

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are representative protocols for key experiments involved in assessing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of imidazole compounds.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines the general procedure for determining the pharmacokinetic profile of an imidazole compound after oral administration to rats or mice.

1. Animal Models and Dosing:

  • Species: Male Sprague-Dawley rats or ICR/Swiss mice are commonly used.

  • Housing: Animals are housed in controlled environments with standard diet and water ad libitum.

  • Dosing Vehicle: The compound is typically formulated in a vehicle such as 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) in water.

  • Administration: A single oral dose is administered by gavage.

2. Blood Sample Collection:

  • Blood samples are collected at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Samples are typically collected via tail vein or retro-orbital puncture.

  • Blood is collected into heparinized tubes and centrifuged to separate plasma, which is then stored at -80°C until analysis.

3. Bioanalytical Method - LC-MS/MS:

  • Sample Preparation: Plasma samples are prepared by protein precipitation with an organic solvent like acetonitrile.

  • Chromatography: Separation is achieved using a C18 reversed-phase column with a gradient mobile phase, often consisting of acetonitrile and water with a modifier like formic acid.

  • Mass Spectrometry: The concentration of the imidazole compound and its potential metabolites in the plasma samples is quantified using a tandem mass spectrometer with electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.

4. Pharmacokinetic Analysis:

  • Plasma concentration-time data are analyzed using non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.

In Vitro Metabolic Stability Assay

This assay provides an early assessment of a compound's susceptibility to metabolism by liver enzymes.

1. Incubation:

  • The test compound is incubated with liver microsomes (from human or preclinical species) and NADPH (a cofactor for cytochrome P450 enzymes) at 37°C.

  • Samples are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

2. Reaction Termination and Analysis:

  • The metabolic reaction is stopped at each time point by adding a cold organic solvent.

  • The concentration of the remaining parent compound is quantified by LC-MS/MS.

3. Data Analysis:

  • The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance, which can be used to predict in vivo hepatic clearance.

Plasma Protein Binding Assay

This assay determines the extent to which a compound binds to plasma proteins, which influences its distribution and availability to target tissues.

1. Equilibrium Dialysis:

  • This is the gold-standard method. A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber with buffer.

  • The system is incubated at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.

2. Analysis:

  • The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.

  • The percentage of the compound bound to plasma proteins is then calculated.

Visualizing Pharmacokinetic Processes

Diagrams generated using Graphviz provide a clear visual representation of complex workflows and pathways.

Pharmacokinetic_Workflow cluster_preclinical Preclinical Assessment Compound Synthesis Compound Synthesis In Vitro ADME Assays In Vitro ADME Assays Compound Synthesis->In Vitro ADME Assays Solubility, Permeability, Metabolic Stability In Vivo PK Studies In Vivo PK Studies In Vitro ADME Assays->In Vivo PK Studies Select Promising Candidates Data Analysis Data Analysis In Vivo PK Studies->Data Analysis Generate Plasma Concentration-Time Data Lead Optimization Lead Optimization Data Analysis->Lead Optimization Inform SAR

Figure 1: A typical experimental workflow for assessing the pharmacokinetic properties of a new chemical entity.

Imidazole_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Imidazole Compound Imidazole Compound Oxidation Oxidation Imidazole Compound->Oxidation N-dealkylation N-dealkylation Imidazole Compound->N-dealkylation Hydroxylation Hydroxylation Imidazole Compound->Hydroxylation Glucuronidation Glucuronidation Oxidation->Glucuronidation Sulfation Sulfation Hydroxylation->Sulfation Excretion Excretion Glucuronidation->Excretion Sulfation->Excretion

Figure 2: Common metabolic pathways for imidazole-containing compounds.

PK_Parameters_Influence Absorption Absorption Overall Drug Profile Overall Drug Profile Absorption->Overall Drug Profile Bioavailability (F) Distribution Distribution Distribution->Overall Drug Profile Volume of Distribution (Vd) Metabolism Metabolism Metabolism->Overall Drug Profile Clearance (CL) Excretion Excretion Excretion->Overall Drug Profile Half-life (t1/2)

Figure 3: Logical relationship of how different pharmacokinetic parameters influence the overall drug profile.

References

A Comparative Guide to Computational and Experimental Data for Imidazole Structures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of structural data for imidazole and its derivatives obtained from experimental techniques and computational modeling. It is intended for researchers, scientists, and professionals in drug development who utilize these methods for structural elucidation and molecular design. By presenting quantitative data alongside detailed methodologies, this guide aims to offer a clear perspective on the correlation between theoretical and experimental results in the study of imidazole-based compounds.

Quantitative Comparison of Structural Parameters

The structural integrity of the imidazole ring is fundamental to its chemical behavior and biological activity. The following table summarizes and compares key bond lengths and bond angles of imidazole and a representative derivative, 2-(4-methoxyphenyl)-1H-benzo[d]imidazole, as determined by experimental X-ray crystallography and computational Density Functional Theory (DFT) calculations. This direct comparison highlights the accuracy of modern computational methods in predicting molecular geometries.

Structural ParameterExperimental Value (Å or °) (X-ray)Computational Value (Å or °) (DFT)Molecule
Bond Lengths (Å)
N1–C21.3321.3382-(4-methoxyphenyl)-1H-benzo[d]imidazole[1][2]
N3–C21.3301.3382-(4-methoxyphenyl)-1H-benzo[d]imidazole[1][2]
N1–C7a1.3851.4022-(4-methoxyphenyl)-1H-benzo[d]imidazole[1][2]
N3–C3a1.3831.4022-(4-methoxyphenyl)-1H-benzo[d]imidazole[1][2]
C1-N321.4051.3891-benzyl-2-phenyl-1H-benzimidazole derivative[3]
C10-N331.48091.3961-benzyl-2-phenyl-1H-benzimidazole derivative[3]
**Bond Angles (°) **
N1–C2–N3112.5112.12-(4-methoxyphenyl)-1H-benzo[d]imidazole[1][2]
C2–N1–C7a107.0107.42-(4-methoxyphenyl)-1H-benzo[d]imidazole[1][2]
C2–N3–C3a107.1107.42-(4-methoxyphenyl)-1H-benzo[d]imidazole[1][2]
N1-C1-N32111.4111.61-benzyl-2-phenyl-1H-benzimidazole derivative[3]

Methodologies

A clear understanding of the protocols used to obtain structural data is crucial for a critical evaluation of the results. The following sections detail the standard experimental and computational methodologies employed for the structural analysis of imidazole derivatives.

Experimental Protocols

1. Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4][5]

  • Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the imidazole derivative.[4] This is typically achieved by slow evaporation of a saturated solution of the compound.[6][7] The choice of solvent is critical and is often determined through trial and error with a range of solvents of varying polarities.[8] The goal is to produce a crystal of sufficient size (typically >0.1 mm in all dimensions) and quality, free from significant defects.[4]

  • Data Collection: The crystal is mounted on a goniometer and placed in a focused beam of X-rays. As the crystal is rotated, a diffraction pattern is produced, which is recorded by a detector.[4]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are then determined, which allows for the calculation of an electron density map. An atomic model is built into the electron density map and refined to best fit the experimental data.[4]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule in solution, allowing for the elucidation of its connectivity and stereochemistry.[9][10][11]

  • Sample Preparation: A small amount of the purified imidazole derivative is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is important to ensure the compound is sufficiently soluble and to avoid interfering signals from the solvent itself.

  • Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The response of the atomic nuclei is detected and recorded as a free induction decay (FID), which is then Fourier transformed to produce the NMR spectrum. A variety of NMR experiments can be performed, including:

    • ¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.[12]

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.[12]

    • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, which are essential for piecing together the complete molecular structure.[10]

  • Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals in the NMR spectra are analyzed to determine the molecular structure.[11][13]

Computational Protocol: Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to calculate the electronic structure of molecules.[14] It is widely used to predict molecular geometries, energies, and other properties.[15][16]

  • Model Building: A 3D model of the imidazole derivative is constructed using molecular modeling software.

  • Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. This is typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).[17][18] The choice of functional and basis set can affect the accuracy of the results.[17]

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[16]

  • Data Analysis: The optimized geometry provides theoretical bond lengths and angles, which can be directly compared with experimental data.[1][3] Other properties, such as molecular orbital energies (HOMO-LUMO) and molecular electrostatic potential (MEP), can also be calculated to understand the molecule's reactivity.[16]

Visualizations

The following diagrams illustrate the workflow for comparing computational and experimental data and the logical relationship between these methods in structural analysis.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_comp_val Comparison & Validation Synthesis Synthesis & Purification Crystallization Crystallization Synthesis->Crystallization NMR_Exp NMR Spectroscopy Synthesis->NMR_Exp XRay X-ray Data Collection Crystallization->XRay Exp_Data Experimental Structural Data XRay->Exp_Data NMR_Exp->Exp_Data Comparison Data Comparison Exp_Data->Comparison Mol_Model Molecular Modeling DFT_Calc DFT Calculation Mol_Model->DFT_Calc Optimization Geometry Optimization DFT_Calc->Optimization Comp_Data Computational Structural Data Optimization->Comp_Data Comp_Data->Comparison Validation Model Validation & Refinement Comparison->Validation

Workflow for Comparing Imidazole Structural Data

G cluster_main Structural Elucidation of Imidazole Derivatives cluster_exp Experimental Methods cluster_comp Computational Methods cluster_analysis Analysis & Interpretation XRay X-ray Crystallography (Solid State Structure) Structure Definitive Molecular Structure XRay->Structure NMR NMR Spectroscopy (Solution Structure) NMR->Structure DFT Density Functional Theory (Gas Phase Structure) DFT->Structure Properties Physicochemical Properties & Reactivity DFT->Properties MD Molecular Dynamics (Conformational Dynamics) MD->Properties Structure->Properties

Logical Relationship of Structural Analysis Methods

References

Safety Operating Guide

Proper Disposal of (5-tert-butyl-1H-imidazol-4-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat (5-tert-butyl-1H-imidazol-4-yl)methanol as a hazardous chemical waste. Segregate it from other waste streams and store it in a designated, properly labeled container. Always consult your institution's specific hazardous waste disposal protocols and contact your Environmental Health & Safety (EHS) department for guidance.

This document provides a detailed, step-by-step guide for the safe and proper disposal of this compound, a compound used in various research and development applications. Adherence to these procedures is critical to ensure personnel safety, minimize environmental impact, and maintain regulatory compliance.

I. Immediate Safety and Hazard Assessment

  • Corrosive: Imidazole and its derivatives are basic and can be corrosive.[1][2]

  • Flammable: The presence of the methanol group suggests flammability.[3]

  • Harmful if swallowed or inhaled: Similar compounds can be toxic if ingested or inhaled.

  • Skin and eye irritant: Contact with skin or eyes may cause irritation or burns.[1][2][4]

Always wear appropriate Personal Protective Equipment (PPE), including a laboratory coat, safety goggles with side shields, and chemical-resistant gloves, when handling this compound.[4][5] All handling and preparation for disposal should be conducted in a well-ventilated area or a chemical fume hood.[1][6]

II. Segregation and Collection of Waste

Proper segregation of chemical waste is paramount to prevent dangerous reactions.[5][6]

  • Waste Stream Identification: Designate a specific waste stream for this compound. Do not mix it with other waste types, especially incompatible materials.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5]

  • Collection Containers: Use a dedicated, sealable, and airtight waste container made of a compatible material (e.g., high-density polyethylene, glass).[5][6] The container should be clearly labeled as "Hazardous Waste."

  • Labeling: The hazardous waste label must include:

    • The full chemical name: "this compound"

    • The concentration (if in solution)

    • The date the waste was first added to the container

    • The name of the principal investigator or laboratory contact

    • A clear indication of the associated hazards (e.g., "Corrosive," "Flammable," "Toxic")

III. On-site Storage of Chemical Waste

Proper storage of hazardous waste pending disposal is a critical safety measure.

  • Storage Location: Store the waste container in a designated, well-ventilated, and secure area, away from heat sources, open flames, or sparks.[3][7] The storage area should be equipped with secondary containment to manage potential spills.[6]

  • Container Management: Keep the waste container tightly closed except when adding waste.[8] Do not fill the container to more than 90% of its capacity to allow for expansion.[6]

  • Locked Storage: Whenever possible, store the waste in a locked cabinet or facility to prevent unauthorized access.[1][9]

IV. Disposal Procedure

The final disposal of this compound must be handled by a licensed hazardous waste management facility.

  • Contact EHS: Once the waste container is ready for pickup, contact your institution's Environmental Health & Safety (EHS) department to schedule a collection.[5]

  • Professional Disposal: EHS will arrange for the transportation and disposal of the waste in accordance with local, state, and federal regulations.[9] Methods may include incineration in a licensed facility or other approved treatment processes.[1]

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink.[4][7] This can lead to environmental contamination and may be a violation of regulations.

V. Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[3][9]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and spilled substance into a designated hazardous waste container.[1]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your supervisor and EHS department.[5]

Quantitative Data Summary

ParameterGuidelineSource
Waste Container Fill Level Do not exceed 90% capacity[6]
On-site Storage Limit Varies by regulation; a general guideline is no more than 10 gallons of hazardous waste per lab[8]
Drain Disposal pH Not applicable; do not dispose down the drain. For permissible dilute aqueous solutions, the pH is generally between 5.5 and 11.[8][10]

Disposal Workflow

G Workflow for the Proper Disposal of this compound A 1. Assess Hazards & Wear PPE B 2. Segregate Waste Stream (Avoid Incompatibles) A->B C 3. Use Labeled, Compatible Waste Container B->C D 4. Store in Designated, Secure Area C->D E 5. Schedule Waste Pickup with EHS D->E G Spill Occurs D->G F 6. Professional Disposal via Licensed Facility E->F H Follow Emergency Spill Procedures G->H H->C Contain & Collect Spilled Material

Caption: Disposal Workflow Diagram.

References

Essential Safety and Operational Guide for Handling (5-tert-butyl-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (5-tert-butyl-1H-imidazol-4-yl)methanol. The following procedures are based on established laboratory safety protocols and data from safety data sheets (SDS) for structurally similar compounds to ensure the safe handling and disposal of this chemical.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the use of appropriate personal protective equipment is mandatory. The following table summarizes the required PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles or a face shield must be worn to protect against splashes. Standard safety glasses are not sufficient.[1]
Hand Protection Chemically resistant gloves, such as nitrile or butyl rubber, are required. Gloves should be inspected for any signs of degradation or punctures before use.
Skin and Body Protection A laboratory coat or a chemical-resistant apron should be worn to protect the skin. For larger quantities, full-body protection may be necessary.[1]
Respiratory Protection All work should be conducted in a well-ventilated area or under a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with a suitable cartridge should be used.

Handling and Storage

Proper handling and storage procedures are crucial for preventing accidents and maintaining the chemical's integrity.

AspectProcedure
Handling Avoid all contact with skin, eyes, and clothing. Do not inhale dust, fumes, or vapors. Ensure thorough washing of hands and any exposed skin after handling.[1]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep away from oxidizing agents. The storage area should be secured and accessible only to authorized personnel.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Spill and Disposal Procedures

Proper management of spills and waste is essential for laboratory safety and environmental protection.

ProcedureDescription
Spill Cleanup In case of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a suitable, labeled container for hazardous waste disposal.
Waste Disposal Dispose of unused chemical and contaminated materials in a designated hazardous waste container.[1] All waste must be disposed of in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated PPE All contaminated PPE, including gloves and lab coats, should be placed in a sealed and labeled container for hazardous waste disposal.

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response a Review SDS and Protocols b Don Appropriate PPE a->b c Work in Ventilated Area (Fume Hood) b->c d Handle Chemical c->d e Decontaminate Work Area d->e i In Case of Spill: Evacuate, Ventilate, Clean Up with Appropriate Materials d->i j In Case of Exposure: Follow First Aid Measures and Seek Medical Attention d->j f Dispose of Waste in Labeled Hazardous Waste Container e->f g Remove and Dispose of Contaminated PPE f->g h Wash Hands Thoroughly g->h

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.